Product packaging for 8-Bromoquinoline-2-carboxylic acid(Cat. No.:CAS No. 914208-15-4)

8-Bromoquinoline-2-carboxylic acid

Cat. No.: B1439008
CAS No.: 914208-15-4
M. Wt: 252.06 g/mol
InChI Key: IESLHWGCIUORPV-UHFFFAOYSA-N
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Description

8-Bromoquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO2 B1439008 8-Bromoquinoline-2-carboxylic acid CAS No. 914208-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESLHWGCIUORPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652822
Record name 8-Bromoquinoline-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914208-15-4
Record name 8-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Bromoquinoline-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromoquinoline-2-carboxylic acid (CAS: 914208-15-4)

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. Within this important class of heterocycles, this compound (CAS No. 914208-15-4) has emerged as a particularly valuable and versatile building block for drug discovery and organic synthesis.[1][2] Its strategic placement of a bromine atom and a carboxylic acid group on the quinoline core offers dual points for chemical modification, enabling the construction of complex molecular architectures and the exploration of diverse chemical space.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, analytical profile, synthesis, reactivity, and applications of this key intermediate, providing field-proven insights into its utility and handling.

PART 1: Core Physicochemical Properties and Identification

This compound is an organic compound that typically appears as a solid.[2] Its structure is defined by a quinoline ring system with a bromine atom substituted at the 8-position and a carboxylic acid functional group at the 2-position.[2] This arrangement of functional groups dictates its physical and chemical properties. The carboxylic acid group, for instance, contributes to its solubility in polar solvents, while the bromine atom enhances its reactivity in various coupling reactions.[2]

Identifier Value
CAS Number 914208-15-4[1][2]
Molecular Formula C₁₀H₆BrNO₂[2]
Molecular Weight 252.06 g/mol [2]
IUPAC Name This compound
Synonyms 2-Quinolinecarboxylic Acid, 8-Bromo-[2]
SMILES c1cc2ccc(C(=O)O)nc2c(c1)Br[2]
InChI Key IESLHWGCIUORPV-UHFFFAOYSA-N[3]

PART 2: Spectroscopic Profile for Structural Elucidation

Unambiguous structural confirmation is critical in synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for characterizing this compound.

Expected Spectroscopic Features
  • ¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the quinoline core. The acidic proton of the carboxylic acid group (COOH) would appear as a very broad singlet far downfield, often between 10-14 ppm, and its visibility can be dependent on the solvent used (e.g., DMSO-d₆ vs. CDCl₃).[4]

  • ¹³C NMR: The carbon spectrum will feature signals for the nine aromatic carbons of the quinoline ring and the carbon of the carboxyl group. The carboxyl carbon is characteristically found in the 160-185 ppm range.[4]

  • IR Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. Additionally, a very broad O-H stretch will be visible, typically spanning from 2500 to 3500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[4]

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a nearly 1:1 ratio), resulting in two peaks (M and M+2) of almost equal intensity.

Technique Expected Observations
¹H NMR Aromatic protons (d, t): ~7.5-9.0 ppm; COOH proton (br s): ~10-14 ppm.
¹³C NMR Aromatic carbons: ~110-150 ppm; Carboxyl carbon (C=O): ~160-185 ppm.[4][5]
IR (cm⁻¹) O-H stretch (broad): 2500-3500; C=O stretch (strong): ~1700.[4]
MS (m/z) [M-H]⁻: 249.95091; [M+H]⁺: 251.96547. Shows characteristic M/M+2 isotope pattern for Bromine.[3]

PART 3: Reactivity and Synthetic Pathways

The utility of this compound as a synthetic intermediate stems from its two distinct and reactive functional handles. Understanding their reactivity is key to designing effective synthetic strategies.

Key Reactive Sites
  • Carboxylic Acid (Position 2): This group is a versatile handle for forming amide bonds, esters, and other carboxylic acid derivatives. Amide coupling reactions, facilitated by reagents like HATU or EDC, allow for the attachment of various amine-containing fragments, which is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.

  • Bromo Group (Position 8): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the introduction of a wide array of substituents at the 8-position.

G cluster_molecule This compound cluster_reactivity Synthetic Transformations mol Amide Amide Coupling (e.g., + R-NH₂) Ester Esterification (e.g., + R-OH) Suzuki Suzuki Coupling (e.g., + R-B(OH)₂) Buchwald Buchwald-Hartwig (e.g., + R-NH₂) mol_placeholder Core Molecule mol_placeholder->Amide -COOH mol_placeholder->Ester -COOH mol_placeholder->Suzuki -Br mol_placeholder->Buchwald -Br

Caption: Key reactive sites on this compound.

Proposed Synthetic Workflow

While multiple synthetic routes can be envisioned, a common approach involves the construction of the quinoline ring system from appropriately substituted aniline precursors. The Doebner-von Miller reaction provides a classic and robust method for this transformation.

Protocol: Synthesis via Doebner-von Miller Reaction

This protocol is a logical, field-proven approach for constructing the quinoline core. The causality behind the steps is as follows: 2-bromoaniline serves as the foundational block containing the required bromine at the correct position. The reaction with an α,β-unsaturated aldehyde (or its precursor) in the presence of an acid catalyst and an oxidizing agent builds the second ring of the quinoline system.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and concentrated hydrochloric acid in water.

  • Reagent Addition: To this stirred solution, add an oxidizing agent such as arsenic pentoxide or an iron(III) salt. Subsequently, slowly add crotonaldehyde (a source for the three carbons needed to complete the ring) or a precursor like paraldehyde.[6]

    • Rationale: The strong acid protonates the aniline and catalyzes the cyclization cascade. The oxidizing agent is necessary to aromatize the initially formed dihydroquinoline intermediate to the final quinoline product.

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Neutralization: After cooling, the mixture is carefully neutralized with a base, such as concentrated ammonium hydroxide or sodium carbonate, until the pH is approximately 8.[6] This step is crucial to deprotonate the product and facilitate its extraction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude 8-bromo-2-methylquinoline can be purified by column chromatography.

  • Oxidation to Carboxylic Acid: The final step involves the oxidation of the methyl group at the 2-position to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The choice of oxidant is critical to ensure complete conversion without degrading the quinoline ring.

G start 2-Bromoaniline + Crotonaldehyde step1 Doebner-von Miller Reaction (Acid, Oxidant) start->step1 intermediate 8-Bromo-2-methylquinoline step1->intermediate step2 Oxidation (e.g., KMnO₄) intermediate->step2 end 8-Bromoquinoline- 2-carboxylic acid step2->end

Caption: Proposed synthetic workflow for this compound.

PART 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its structure is a launchpad for creating libraries of novel compounds for biological screening.[1]

  • Pharmaceutical Intermediate: It is a crucial building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs).[1] The quinoline core is present in drugs with a wide range of activities, and this intermediate allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

  • Scaffold for Medicinal Chemistry: Researchers utilize this compound to explore structure-activity relationships (SAR).[1] By systematically modifying the -COOH and -Br positions, scientists can probe the specific interactions of the resulting molecules with biological targets like enzymes or receptors. The methyl ester derivative, for example, serves as a precursor in the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.[7]

  • Development of Complex Heterocycles: The reactivity of the functional groups allows for its incorporation into more complex heterocyclic systems, which are often pursued in drug discovery for their unique three-dimensional shapes and biological activities.[7]

G cluster_derivatives Derivative Classes center 8-Bromoquinoline- 2-carboxylic acid Anticancer Anticancer Agents center->Anticancer Amide Coupling & Cross-Coupling Antimicrobial Antimicrobial Agents center->Antimicrobial Amide Coupling & Cross-Coupling AntiInflammatory Anti-inflammatory Agents center->AntiInflammatory Amide Coupling & Cross-Coupling Other Novel Heterocycles center->Other Amide Coupling & Cross-Coupling

Caption: Role as a central scaffold in developing diverse bioactive agents.

PART 5: Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. Based on aggregated GHS information, this compound is classified as a skin and eye irritant.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a powerful and enabling tool for the modern medicinal chemist and organic synthesist. Its defined structure, identified by CAS number 914208-15-4, possesses two orthogonal reactive sites that permit a vast range of chemical modifications. This versatility makes it an indispensable intermediate for constructing novel molecules for pharmaceutical research, particularly in the fields of oncology, infectious diseases, and inflammation. A thorough understanding of its properties, reactivity, and synthetic accessibility, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and biomedical sciences.

References

An In-depth Technical Guide to the Spectral Analysis of 8-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Bromoquinoline-2-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoline core is a scaffold found in numerous biologically active compounds, and the presence of the bromine atom and the carboxylic acid group provides reactive handles for the synthesis of more complex molecules.[1] Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics, making a thorough understanding of its spectral properties essential. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectral data, it is crucial to understand the molecular structure of this compound. The numbering of the quinoline ring system is fundamental to assigning signals in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the bromine atom, and the carboxylic acid group.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.3 - 8.5d~8.5Deshielded by the adjacent nitrogen and carboxylic acid group.
H-4~8.1 - 8.3d~8.5Deshielded by the ring nitrogen.
H-5~7.9 - 8.1d~7.5Influenced by the bromine at the 8-position.
H-6~7.6 - 7.8t~7.8Typical aromatic proton region.
H-7~7.8 - 8.0d~7.8Influenced by the adjacent bromine atom.
COOH~12.0 - 14.0br s-Highly deshielded acidic proton, often broad due to hydrogen bonding and exchange.[2][3]

d = doublet, t = triplet, br s = broad singlet

Expertise in Interpretation: The downfield shift of the carboxylic acid proton is a hallmark of this functional group.[2][3] The protons on the pyridine ring (H-3 and H-4) are expected to be the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. The bromine atom at the 8-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect and its through-space magnetic anisotropy.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150 - 155Attached to the electronegative nitrogen and the carboxylic acid group.
C-3~122 - 125Aromatic CH.
C-4~138 - 142Aromatic CH, deshielded by nitrogen.
C-4a~128 - 132Quaternary aromatic carbon.
C-5~130 - 134Aromatic CH.
C-6~128 - 131Aromatic CH.
C-7~135 - 139Aromatic CH, deshielded by bromine.
C-8~120 - 124Carbon bearing the bromine atom.
C-8a~145 - 150Quaternary aromatic carbon adjacent to nitrogen.
COOH~165 - 170Carboxylic acid carbonyl carbon.[4]

Trustworthiness of Assignments: The chemical shifts are predicted based on established ranges for quinoline derivatives and carboxylic acids.[3][4] The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the characteristic region of 160-180 ppm.[3] The carbon attached to the bromine (C-8) will be influenced by the heavy atom effect, which can sometimes lead to a slightly more shielded signal than might be expected based on electronegativity alone.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.[5]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.[1][6]

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.[6]

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic quinoline ring.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
2500-3300O-H stretchCarboxylic AcidStrong, very broad
~3000-3100C-H stretchAromaticMedium to weak, sharp
~1700-1725C=O stretchCarboxylic AcidStrong, sharp
~1600, ~1500C=C stretchAromatic RingMedium
1210-1320C-O stretchCarboxylic AcidStrong
910-950O-H bend (out-of-plane)Carboxylic AcidMedium, broad
Below 1000C-Br stretchBromo groupMedium to strong

Authoritative Grounding: The O-H stretching vibration of a carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding, often forming dimers.[3] This broad absorption is a key identifying feature.[3] The carbonyl (C=O) stretch is typically strong and sharp.[7] The aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which are typically below 3000 cm⁻¹.[7]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Mass Spectrum of this compound

The molecular formula of this compound is C₁₀H₆BrNO₂. The monoisotopic mass is approximately 250.958 g/mol .[8]

Predicted Mass Spectrum Data:

m/zIonRationale
251/253[M]⁺Molecular ion peak. The presence of bromine will result in an M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
234/236[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.[4][9]
206/208[M-COOH]⁺Loss of the entire carboxylic acid group.[4][9]
127[C₉H₆N]⁺Loss of bromine and the carboxylic acid group.

Expertise & Experience in Fragmentation Analysis: Electron Impact (EI) ionization is a "hard" ionization technique that often leads to fragmentation of the molecular ion. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[4][9] The most distinctive feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion and any bromine-containing fragments. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances, resulting in two peaks of approximately equal height separated by 2 m/z units.

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Caption: General workflow for Electron Impact Mass Spectrometry.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The combination of these techniques allows for the confident identification of the molecular structure, the confirmation of functional groups, and the determination of the molecular weight and elemental composition. This in-depth understanding is critical for researchers and scientists in the field of drug development, ensuring the integrity of this key pharmaceutical intermediate in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 8-Bromoquinoline-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromoquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its quinoline scaffold is a common motif in pharmacologically active molecules, and the presence of both a bromine atom and a carboxylic acid group imparts unique physicochemical properties that influence its biological activity and formulation characteristics.[1] A fundamental understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals. Solubility dictates the feasibility of its use in synthetic reactions, purification processes, formulation development, and ultimately, its bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is designed to empower researchers to generate reliable solubility data and make informed decisions in their drug discovery and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure and properties of this compound is essential to comprehend its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂[1][2]
Molecular Weight 252.06 g/mol [1]
Appearance Typically a solid[1]
Predicted XlogP 2.7[2]

The structure combines a relatively nonpolar quinoline ring system with a polar carboxylic acid group and a lipophilic bromine atom. The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, which is expected to enhance its solubility in polar solvents.[1][3] The predicted XlogP value of 2.7 suggests a moderate degree of lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[2]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key interactions influencing its solubility include:

  • Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols like ethanol and methanol) and aprotic polar solvents that are hydrogen bond acceptors (e.g., dimethyl sulfoxide). This is often the dominant factor in achieving high solubility.

  • Dipole-Dipole Interactions: The polar nature of the quinoline ring and the carboxylic acid group allows for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These non-specific interactions are present between all molecules and will contribute to the solubility in both polar and nonpolar solvents.

Generally, carboxylic acids exhibit good solubility in organic solvents such as ethanol, toluene, and diethyl ether. The solubility of quinoline itself is high in most organic solvents. Therefore, it is anticipated that this compound will be soluble in a variety of common organic solvents, with higher solubility expected in polar, hydrogen-bonding solvents.

Quantitative Solubility Profile (Hypothetical Data)

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7> 100
N,N-Dimethylformamide (DMF) 36.7> 100
Methanol 32.720 - 50
Ethanol 24.610 - 30
Acetone 20.75 - 15
Dichloromethane (DCM) 8.91 - 5
Ethyl Acetate 6.01 - 5
Toluene 2.4< 1
Hexane 1.9< 0.1

Disclaimer: This data is hypothetical and should be confirmed by experimental measurement.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol describes a robust and reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add known volume of solvent A->B C Vortex to mix B->C D Incubate with shaking at constant temperature C->D E Monitor for equilibrium (e.g., 24-48h) D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant (0.22 µm filter) F->G H Dilute aliquot with appropriate solvent G->H I Quantify concentration (HPLC/UV-Vis) H->I

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

    • Analyze the standards using a validated analytical method (HPLC or UV-Vis) to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Processing and Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the calibration standards to determine the concentration of dissolved this compound.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Causality and Self-Validation
  • Why excess solid? To ensure the solution is truly saturated, providing a true measure of equilibrium solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

  • Why filtration? To prevent undissolved solid from artificially inflating the measured concentration.

  • Why a calibration curve? To ensure accurate quantification of the dissolved compound. The linearity of the curve validates the analytical method over the desired concentration range.

Predictive Approaches to Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and other cheminformatics approaches use molecular descriptors to predict physicochemical properties like solubility.[4][5] These models are built on large datasets of compounds with known solubilities and can be useful for initial screening and prioritization of solvents. However, it is crucial to remember that these are predictions and should be confirmed experimentally for critical applications.

Conclusion

References

A Technical Guide to the Starting Materials and Synthetic Pathways for 8-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromoquinoline-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern drug discovery and medicinal chemistry.[1] Its rigid quinoline scaffold, combined with the versatile functional handles of a carboxylic acid at the 2-position and a bromine atom at the 8-position, makes it an invaluable intermediate for synthesizing a diverse array of complex molecules and active pharmaceutical ingredients (APIs).[2] The bromine atom serves as a key site for further functionalization, often through cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation or other modifications. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the underlying chemical logic that dictates the most efficient and reliable pathways.

Core Synthetic Strategy: A Retrosynthetic Analysis

From a retrosynthetic perspective, the most logical and field-proven approach to this compound involves a two-stage strategy. The carboxylic acid functional group at the C-2 position is most reliably installed via the oxidation of a more stable and accessible methyl group. This identifies 8-bromo-2-methylquinoline as the key intermediate. This intermediate, in turn, can be constructed from simpler, commercially available aromatic amines and carbonyl compounds through classic quinoline synthesis reactions. This multi-step, convergent approach offers high fidelity and control over the final product's structure.

G Target This compound Intermediate 8-Bromo-2-methylquinoline Target->Intermediate Oxidation StartingMaterials 2-Bromoaniline + Crotonaldehyde Intermediate->StartingMaterials Doebner-von Miller Reaction

Caption: High-level retrosynthetic pathway for this compound.

Part I: Synthesis of the Key Intermediate: 8-Bromo-2-methylquinoline

The cornerstone of this synthesis is the robust and efficient construction of the 8-bromo-2-methylquinoline core. The Doebner-von Miller reaction, a classic and highly reliable method for quinoline synthesis, is the preferred pathway.[3][4] This reaction facilitates the formation of the quinoline ring system by reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[5]

Selection of Starting Materials

The specific substitution pattern of the target intermediate dictates the choice of starting materials with surgical precision:

  • 2-Bromoaniline: This starting material is selected to introduce the bromine atom at the desired position. During the acid-catalyzed cyclization, the nitrogen of the aniline forms the pyridine ring, locking the bromine atom into what will become the 8-position of the quinoline nucleus.

  • Crotonaldehyde: This α,β-unsaturated aldehyde serves as the four-carbon component required to build the pyridine ring. Critically, the methyl group of crotonaldehyde ultimately becomes the 2-methyl substituent on the final quinoline ring, perfectly positioned for subsequent oxidation.

The Doebner-von Miller Reaction: Mechanism and Rationale

The reaction proceeds through a sequence of steps initiated by the conjugate addition of the aniline to the α,β-unsaturated aldehyde.[3][6] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization), dehydration to form a dihydroquinoline, and finally, oxidation to the aromatic quinoline system. An oxidizing agent, such as 2-bromonitrobenzene as used in the cited protocol, is often included to facilitate this final aromatization step.[7]

Workflow for 8-Bromo-2-methylquinoline Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A 2-Bromoaniline Reflux Heat to Reflux (3.5h) A->Reflux B Crotonaldehyde B->Reflux C 18% HCl Boric Acid C->Reflux D 2-Bromonitrobenzene (Oxidant) D->Reflux Add_ZnCl2 Add ZnCl2 Reflux->Add_ZnCl2 Cool Cool in Ice Bath Add_ZnCl2->Cool Neutralize Neutralize with NH3·H2O to pH 8 Cool->Neutralize Filter Filter & Wash Neutralize->Filter Product 8-Bromo-2-methylquinoline Filter->Product

Caption: Experimental workflow for the Doebner-von Miller synthesis of the key intermediate.

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline

This protocol is adapted from the synthesis reported in Acta Crystallographica Section E.[7]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 ml).

  • Reagent Addition: Heat the solution to reflux. Prepare a mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol). Add this mixture slowly to the refluxing solution with stirring over a period of 1 hour.

  • Reaction: Maintain the reaction mixture at reflux (approx. 100°C or 373 K) with stirring for an additional 2.5 hours.

  • Catalyst Addition: Add an equimolar amount of anhydrous zinc chloride (ZnCl₂) and stir vigorously for 30 minutes.

  • Workup: Once the reaction is complete, cool the flask in an ice bath. Filter the resulting crude brown solid and wash it with 2-propanol.

  • Purification: Dissolve the washed solid in water and neutralize the solution to a pH of approximately 8 using concentrated ammonium hydroxide (NH₃·H₂O). The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and air dry to yield 8-bromo-2-methylquinoline. Further purification can be achieved by recrystallization from ethanol.

ComponentRoleMolar Eq.Notes
2-BromoanilineStarting Material1.0Source of brominated benzene ring
CrotonaldehydeStarting Material1.2Forms the pyridine ring
18% HClAcid CatalystExcessPromotes cyclization
2-BromonitrobenzeneOxidizing Agent0.2Facilitates aromatization
Anhydrous ZnCl₂Lewis Acid1.0Can further promote cyclization
Expected Yield ~52% [7]

Part II: Oxidation to this compound

With the key intermediate in hand, the final step is the selective oxidation of the C-2 methyl group to a carboxylic acid. This transformation requires a robust oxidizing agent that can withstand the electron-deficient nature of the quinoline ring system while effectively converting the alkyl substituent.[8]

Method A: Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) is a frequently employed and highly effective reagent for the oxidation of activated methyl groups, such as the one at the C-2 position of a quinoline ring.[8] The reaction is typically performed in a pyridine-water solvent system under reflux.

Experimental Protocol: Oxidation of 8-Bromo-2-methylquinoline

This is a representative protocol based on the oxidation of 2-methylquinoline.[8]

  • Reaction Setup: In a round-bottomed flask, combine 8-bromo-2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).

  • Solvent: Add a solvent mixture of pyridine and water (e.g., 10:1 ratio).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 5-6 hours.

  • Workup: After cooling, the precipitated elemental selenium (a black solid) is removed by filtration.

  • Isolation: The filtrate is acidified with a strong acid, such as concentrated HCl, until the product precipitates out of solution.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow for the Oxidation Step

G cluster_0 Reaction & Workup Start 8-Bromo-2-methylquinoline Reflux Reflux (5h, 110-120°C) Start->Reflux Reagent Selenium Dioxide (SeO2) Pyridine/Water Reagent->Reflux Product This compound FilterSe Filter off Selenium Reflux->FilterSe Acidify Acidify with HCl FilterSe->Acidify Isolate Filter & Recrystallize Acidify->Isolate Isolate->Product

Caption: General workflow for the oxidation of the methyl group to a carboxylic acid.

Alternative Oxidation Methods

While SeO₂ is effective, its toxicity is a significant drawback. Other oxidizing agents can be employed, each with its own set of advantages and disadvantages.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
**Selenium Dioxide (SeO₂) **Reflux in Pyridine/Water[8]Reliable, good yields (~65%)[8]Highly toxic reagent, requires careful handling
Potassium Permanganate (KMnO₄) Basic aqueous solution, heat[8]Cost-effective, powerful oxidantCan be aggressive, risk of ring cleavage
Chromic Acid (CrO₃) Sulfuric Acid[9]Strong oxidantToxic heavy metal, environmental concerns
Haloform Reaction Br₂/NaOH, then hydrolysis[10]Alternative mechanismMulti-step, may require harsh hydrolysis conditions

Alternative Synthetic Routes

While the pathway via 8-bromo-2-methylquinoline is the most common, other strategies exist, though they often present greater challenges.

  • The Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as pyruvic acid.[8] For this specific target, the required starting materials would be 2-amino-3-bromobenzaldehyde and pyruvic acid . The primary limitation of this route is the commercial availability and stability of the substituted 2-aminobenzaldehyde precursor.[8]

Conclusion

The most dependable and well-documented pathway for the synthesis of this compound relies on a two-part strategy. The initial and most critical phase is the construction of the key intermediate, 8-bromo-2-methylquinoline, via the Doebner-von Miller reaction using 2-bromoaniline and crotonaldehyde as the primary starting materials. This is followed by a robust oxidation of the 2-methyl group, for which selenium dioxide is a proven, albeit toxic, reagent. This strategic approach, grounded in classic heterocyclic chemistry, provides researchers and drug development professionals with a reliable blueprint for accessing this valuable molecular scaffold.

References

An In-Depth Technical Guide: 8-Bromoquinoline-2-carboxylic Acid as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds. Within this class, 8-Bromoquinoline-2-carboxylic acid emerges as a particularly strategic building block. Its unique trifecta of features—a bicyclic aromatic system, a reactive carboxylic acid handle for derivatization, and a strategically placed bromine atom for further coupling or electronic modulation—makes it an exceptionally versatile platform for drug discovery. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound in oncology, antimicrobial development, and neuroprotection, offering field-proven insights and detailed experimental methodologies for researchers and drug development professionals.

Part 1: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural alkaloids (e.g., quinine) and synthetic drugs. Its rigid, planar structure and the presence of a nitrogen heteroatom allow it to engage in various non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and metal chelation. This inherent bioactivity has cemented its role in the development of drugs across multiple therapeutic areas. The addition of a carboxylic acid at the 2-position and a bromine atom at the 8-position further enhances its utility, providing orthogonal handles for synthetic diversification and fine-tuning of physicochemical properties.

Part 2: Synthesis and Chemical Reactivity

The synthesis of substituted quinoline-2-carboxylic acids can be achieved through several classic organic reactions. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a highly effective method.[1][2][3] For the synthesis of the title compound, 2-amino-3-bromobenzaldehyde serves as the key precursor.

Conceptual Synthetic Pathway: Friedländer Synthesis

The reaction proceeds via a base- or acid-catalyzed condensation between 2-amino-3-bromobenzaldehyde and a pyruvate derivative (e.g., ethyl pyruvate), followed by an intramolecular cyclization and dehydration/aromatization to yield the quinoline ring system. Subsequent hydrolysis of the ester furnishes the target this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-3-bromobenzaldehyde D Condensation & Cyclodehydration A->D B Ethyl Pyruvate B->D C Base or Acid Catalyst (e.g., KOH, p-TsOH) C->D E Ester Hydrolysis (e.g., NaOH, then H+) D->E F This compound E->F caption Fig. 1: Conceptual workflow for Friedländer synthesis.

Caption: Fig. 1: Conceptual workflow for Friedländer synthesis.

Experimental Protocol: Synthesis of a Quinoline-2-carboxylate Precursor

This protocol is adapted from established Friedländer synthesis methodologies.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-bromobenzaldehyde (1.0 eq) and ethyl pyruvate (1.2 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of potassium hydroxide (KOH, 0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Dilute the residue with water and neutralize with dilute HCl until a precipitate forms.

  • Isolation: Collect the crude ethyl 8-bromoquinoline-2-carboxylate precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester.

  • Hydrolysis: Suspend the purified ester in a 1:1 mixture of ethanol and 2M aqueous NaOH and reflux for 2-3 hours. Cool the solution and acidify with concentrated HCl to precipitate the final carboxylic acid product. Filter, wash with water, and dry to obtain this compound.

Part 3: Application in Oncology

The quinoline scaffold is a validated pharmacophore in oncology. Derivatives have been shown to act as inhibitors of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase, and can induce apoptosis.[6] The incorporation of a bromine atom can enhance activity through improved target binding (via halogen bonding) or by modifying the electronic properties of the ring system.[7][8]

Rationale and Structure-Activity Relationship (SAR)

The carboxylic acid at C-2 is an ideal anchor point for generating libraries of amides and esters. Incorporating a carboxamide linkage has proven to be an effective strategy for enhancing anticancer potency.[6] SAR studies on related brominated quinolines demonstrate that the position and number of bromine atoms significantly impact cytotoxicity. For instance, 5,7-dibromo-8-hydroxyquinoline shows potent activity against various cancer cell lines, suggesting that halogenation of the benzene ring of the quinoline is a favorable strategy.[6][8]

Antiproliferative Activity of Related Bromo-Quinolines

While specific data for derivatives of this compound is emerging, the potent activity of structurally similar compounds underscores the scaffold's potential.

CompoundCell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioma)6.7[8]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical Cancer)25.6[8]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon Cancer)7.2[8]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)5.45[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical Cancer)9.60[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon Cancer)8.75[7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[1][4]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (synthesized from this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Part 4: Application in Antimicrobial Drug Development

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Quinolines have a long history as antimicrobial agents (e.g., fluoroquinolones). This compound provides a scaffold to develop novel agents that may circumvent existing resistance mechanisms.

Synthetic Strategy and Rationale

The carboxylic acid is readily converted into amides, esters, or used to build more complex heterocyclic systems like oxadiazoles or thiazolidinones. These modifications can dramatically alter the compound's spectrum of activity, potency, and pharmacokinetic properties. For example, converting the acid to a hydrazide opens up a synthetic route to 1,3,4-oxadiazole derivatives, a class of heterocycles known for a wide range of biological activities.

G cluster_derivatives Bioactive Derivatives A This compound B Amides (R-NH₂) A->B Coupling Agent C Esters (R-OH) A->C Acid Catalyst D Hydrazide (NH₂NH₂) A->D SOCl₂ then Hydrazine E 1,3,4-Oxadiazoles D->E CS₂/KOH then Cyclization caption Fig. 2: Derivatization pathways for antimicrobial agents.

Caption: Fig. 2: Derivatization pathways for antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

  • Serial Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last dilution well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes the compound and inoculum to their final concentrations.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Part 5: Emerging Potential in Neuroprotection

Neurodegenerative diseases like Alzheimer's and Parkinson's are multifactorial, involving oxidative stress, metal dyshomeostasis, and protein aggregation. The 8-hydroxyquinoline scaffold is a well-known chelator of metal ions (e.g., Cu²⁺, Zn²⁺) implicated in these diseases and also possesses antioxidant properties.

Rationale: A Bioisosteric Approach

This compound can be viewed as a strategic precursor or bioisostere for 8-hydroxyquinoline derivatives. The bromine at the 8-position can potentially be replaced with a hydroxyl group in a late-stage synthesis or, more intriguingly, participate in different but beneficial interactions within a target binding site. The scaffold's ability to be systematically modified allows for the creation of multi-target-directed ligands designed to simultaneously address several pathological factors in neurodegeneration.

G cluster_targets Pathological Drivers in Neurodegeneration A This compound Scaffold B Oxidative Stress (ROS) A->B Antioxidant Moiety C Metal Dyshomeostasis (Cu²⁺, Zn²⁺) A->C Metal Chelation D Protein Aggregation (Aβ, Tau) A->D Inhibitory Sidechain caption Fig. 3: Multi-target strategy for neuroprotection.

Caption: Fig. 3: Multi-target strategy for neuroprotection.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a highly versatile and strategic platform for modern drug discovery. Its synthetic accessibility and the orthogonal reactivity of its functional groups empower medicinal chemists to generate diverse compound libraries targeting a range of diseases. The strong preclinical data for related brominated quinolines in oncology provides a compelling basis for further exploration. Its potential in developing novel antimicrobials and multi-target neuroprotective agents represents exciting and underexplored frontiers. Future research should focus on synthesizing and screening focused libraries of amides, esters, and heterocyclic derivatives of this scaffold to fully unlock its therapeutic potential.

References

Foreword: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 8-Bromoquinoline-2-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] This heterocyclic framework is the backbone of numerous natural and synthetic compounds demonstrating a vast spectrum of pharmacological activities.[2][3] From the historical antimalarial efficacy of quinine to the broad-spectrum antibacterial power of modern fluoroquinolones, the quinoline core has consistently proven to be a fertile ground for therapeutic innovation.[4] Within this important class, derivatives of quinoline-2-carboxylic acid have emerged as particularly versatile candidates for drug discovery, exhibiting significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6]

This guide focuses specifically on the derivatives of this compound, a key intermediate that offers unique opportunities for synthetic elaboration. The presence of the bromine atom at the 8-position and the carboxylic acid at the 2-position provides two distinct reactive handles for chemical modification.[7][8] This dual functionality allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. We will explore the synthesis, mechanisms of action, and therapeutic potential of these derivatives, providing field-proven experimental protocols and data-driven insights for the drug development professional.

Part 1: Synthetic Strategies and Molecular Scaffolding

The therapeutic potential of this compound derivatives is unlocked through chemical synthesis. The core scaffold itself is a versatile building block, enabling the creation of diverse molecular architectures.[8] The carboxylic acid group is readily converted into esters, amides, and hydrazides, while the bromo-substituent can participate in various cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

A general and effective method for synthesizing derivatives involves the initial conversion of the quinoline-2-carboxylic acid to its more reactive acid chloride. This intermediate can then be reacted with various nucleophiles, such as phenols or arylamines, to yield the corresponding esters and amides.[9] This straightforward approach facilitates the generation of a library of compounds for biological screening.

G cluster_synthesis Generalized Synthetic Pathway start 8-Bromoquinoline- 2-carboxylic Acid reagent Thionyl Chloride (SOCl2) or Oxalyl Chloride start->reagent intermediate Quinoline-2- carbonyl chloride (Reactive Intermediate) product Target Derivative (Ester, Amide, etc.) intermediate->product Nucleophilic Acyl Substitution nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->product reagent->intermediate Activation

Caption: Generalized workflow for synthesizing this compound derivatives.

Part 2: Antimicrobial Activity and Mechanism of Action

Microbial resistance to existing antibiotics presents a severe threat to global health, necessitating the discovery of new antimicrobial agents.[2] Quinoline derivatives have a long-standing history as effective antibacterial agents, and recent studies continue to highlight their potential against multi-drug resistant (MDR) pathogens.[4][10]

Core Mechanism: Inhibition of Bacterial DNA Gyrase

A primary and well-validated target for many quinoline-based antibacterials is DNA gyrase, a type II topoisomerase.[11][12] This essential bacterial enzyme introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[11] By binding to the DNA-gyrase complex, these compounds stabilize the cleavage complex, leading to double-stranded DNA breaks and ultimately bacterial cell death.[13][14] The inhibitory concentration (IC50) against this enzyme often correlates well with the minimum inhibitory concentration (MIC) observed in whole-cell assays.[12]

G cluster_gyrase Mechanism of DNA Gyrase Inhibition Node_A Relaxed Bacterial DNA Node_D Supercoiled DNA (Required for Replication) Node_A->Node_D Supercoiling Node_B DNA Gyrase (Enzyme) Node_B->Node_D Node_F Stabilized DNA-Gyrase Cleavage Complex Node_B->Node_F Node_C ATP Node_C->Node_D Energy Node_E Quinoline Derivative Node_E->Node_F Inhibition Node_G Double-Strand DNA Breaks Node_F->Node_G Leads to Node_H Bacterial Cell Death Node_G->Node_H

Caption: Quinoline derivatives inhibit DNA gyrase, preventing DNA supercoiling and leading to cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The effectiveness of an antimicrobial agent is quantified by its MIC, the lowest concentration that prevents visible microbial growth.[15] Below is a table summarizing representative MIC values for novel quinoline derivatives against various pathogenic strains, demonstrating their potential as broad-spectrum agents.

Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Derivative 14 1.120.663.982.54[13]
Derivative 17 2.341.885.294.97[13]
Derivative 20 1.551.034.113.62[13]
Derivative 63i >100Not Tested100>100[1]
Ciprofloxacin 12.56.256.25>100[10]

Note: Data is compiled from studies on various quinoline derivatives to illustrate the potential of the scaffold. Specific values for this compound derivatives would require targeted screening.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol provides a robust framework for determining the MIC of novel compounds, a critical first step in evaluating antimicrobial potential.[16][17]

1. Preparation of Bacterial Inoculum: a. Aseptically select 3-5 colonies of the test bacterium from a fresh agar plate. b. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).[16] c. Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to cover a broad concentration range.[16]

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compound. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15][18][19]

Part 3: Anticancer Activity and Pro-Apoptotic Mechanisms

The search for novel anticancer agents is a paramount goal in drug discovery. Quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often by inducing programmed cell death, or apoptosis.[3][5] Brominated 8-substituted quinolines, in particular, have shown strong antiproliferative activity against human carcinoma cell lines.[20][21]

Core Mechanism: Induction of Apoptosis via Caspase Activation

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[22] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases.[22]

Many quinoline derivatives induce apoptosis by triggering both pathways.[23][24] They can activate the initiator caspase-8 (extrinsic) and caspase-9 (intrinsic).[23] These initiator caspases then cleave and activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[22][25] This process is often accompanied by the release of cytochrome c from the mitochondria and changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[22]

G cluster_apoptosis Apoptosis Induction by Quinoline Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Node_A Quinoline Derivative Node_B Death Receptors Node_A->Node_B Node_D Mitochondrial Stress (Cytochrome c release) Node_A->Node_D Node_C Caspase-8 Activation Node_B->Node_C Node_F Executioner Caspase-3 Activation Node_C->Node_F Node_E Caspase-9 Activation Node_D->Node_E Node_E->Node_F Node_G Apoptosis (Cell Death) Node_F->Node_G

Caption: Quinoline derivatives can trigger both extrinsic and intrinsic apoptotic pathways, leading to caspase-3 activation.

Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)

The anticancer potency of a compound is typically expressed as its IC50 value, the concentration required to inhibit 50% of cancer cell growth or viability.

Compound IDMCF-7 (Breast) IC50, µMHeLa (Cervical) IC50, µMHT-29 (Colon) IC50, µg/mLA-549 (Lung) IC50, µMReference
5,7-dibromo-8-hydroxyquinoline 16.518.75.45.8[26]
Compound 11 (dibromo-dimethoxy-hydroxyquinoline) Not Tested9.65.45Not Tested[21]
Quinoline-2-carboxylic acid Remarkable InhibitionSignificant CytotoxicityNot TestedNot Tested[27]
Doxorubicin (Reference) Not TestedNot TestedNot Tested1.83[26]

Note: Data represents brominated quinoline derivatives to highlight the potential of the 8-bromoquinoline scaffold. IC50 values are reported in the units provided by the source.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[28][29]

1. Cell Seeding: a. Harvest cancer cells during their exponential growth phase. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of culture medium.[30] c. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[16]

2. Compound Treatment: a. Prepare serial dilutions of the test compound in fresh culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[30] c. Include a vehicle control (cells treated with solvent only) and a blank control (medium only).[16] d. Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[31]

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[28] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16][30]

4. Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[16] c. Gently shake the plate to ensure complete solubilization.[28] d. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[28] The IC50 value can then be calculated from the dose-response curve.

Part 4: Other Potential Biological Activities

Beyond their antimicrobial and anticancer properties, quinoline-2-carboxylic acid derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity: Some derivatives can inhibit key pro-inflammatory pathways like NF-κB, reducing the production of inflammatory cytokines.[6]

  • Antidiabetic Activity: Quinoline-2-carboxylic acid itself has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing postprandial blood glucose levels.[32]

  • Antiviral Activity: Certain 8-hydroxyquinoline-2-carboxanilides have been evaluated for activity against influenza viruses.[33]

Summary and Future Outlook

Derivatives of this compound represent a highly promising and synthetically accessible class of compounds with significant therapeutic potential. Their demonstrated ability to act as potent antimicrobial and anticancer agents is largely attributable to well-defined mechanisms of action, including the inhibition of bacterial DNA gyrase and the induction of apoptosis in cancer cells.

The true value of this scaffold lies in its capacity for rational drug design. The dual reactive sites allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. Future research should focus on:

  • Systematic Library Synthesis: Creating diverse libraries of amides, esters, and other analogues to explore a wider chemical space.

  • Mechanism Deconvolution: Further elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy: Advancing lead candidates into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

By leveraging the inherent versatility of the this compound core, the scientific community is well-positioned to develop the next generation of targeted therapeutics to combat infectious diseases and cancer.

References

8-Bromoquinoline-2-carboxylic Acid: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Synthesis and Drug Discovery Professionals

Introduction: The Strategic Value of 8-Bromoquinoline-2-carboxylic Acid

This compound is a bifunctional heterocyclic compound that has emerged as a highly strategic building block in modern organic synthesis.[1][2] Its rigid quinoline scaffold, combined with two distinct and orthogonally reactive functional groups—a bromine atom at the 8-position and a carboxylic acid at the 2-position—provides chemists with a powerful tool for constructing complex molecular architectures.

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Simultaneously, the carboxylic acid group allows for a wide range of derivatizations, including amide bond formation, esterification, and even advanced decarbonylative coupling reactions.[3][4] This guide provides a senior application scientist's perspective on the properties, synthesis, reactivity, and application of this pivotal chemical intermediate.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The key data are summarized below.

PropertyValueSource
CAS Number 914208-15-4[1][5]
Molecular Formula C₁₀H₆BrNO₂[1][6]
Molecular Weight 252.06 g/mol [1]
Appearance Typically a solid[1]
SMILES C1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O[1][6]
InChI InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)[1][6]

Synthesis of the Building Block

The synthesis of this compound typically involves multi-step sequences starting from simpler, commercially available precursors. A common conceptual pathway involves the construction of the quinoline ring system, followed by functionalization. One plausible route begins with a substituted aniline, such as o-bromoaniline, which can undergo a cyclization reaction like the Doebner-von Miller reaction or a Skraup synthesis to form the quinoline core.[7] Subsequent oxidation of an alkyl group at the 2-position would yield the desired carboxylic acid.

Alternatively, a more direct approach involves the bromination and subsequent carboxylation of quinoline derivatives.[1] The selective introduction of a bromine atom at the C8 position of a pre-formed quinoline-2-carboxylic acid or its ester can be achieved using various brominating agents, with the reaction conditions being critical to control regioselectivity.[8]

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in the differential reactivity of its two primary functional groups. This allows for sequential, controlled modifications, making it a cornerstone for building molecular diversity.

Transformations at the C8-Bromine Position

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the bromoquinoline with an organoboron reagent (boronic acid or ester). This is arguably the most common method for elaborating the 8-position of the quinoline core.[9][10] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.[9][11]

Suzuki_Coupling 8-Br-Quinoline-COOH 8-Bromoquinoline- 2-carboxylic acid Product 8-Aryl-Quinoline- 2-carboxylic acid 8-Br-Quinoline-COOH->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Boronic_Acid R-B(OH)₂ Boronic_Acid->Product

Caption: Suzuki-Miyaura coupling workflow.

To introduce alkyne functionalities, the Sonogashira coupling is employed.[12][13] This reaction couples the bromoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[13] This pathway is invaluable for creating rigid, linear extensions from the quinoline scaffold, often used in materials science and as precursors for more complex heterocycles.[14]

Sonogashira_Coupling 8-Br-Quinoline-COOH 8-Bromoquinoline- 2-carboxylic acid Product 8-Alkynyl-Quinoline- 2-carboxylic acid 8-Br-Quinoline-COOH->Product Pd Catalyst Cu(I) Co-catalyst Base (e.g., Amine) Alkyne H-C≡C-R Alkyne->Product

Caption: Sonogashira coupling workflow.

Transformations at the C2-Carboxylic Acid Position

The carboxylic acid is a versatile functional group, readily converted into a variety of other functionalities.

Perhaps the most significant reaction of the carboxylic acid group in a drug discovery context is its conversion to an amide.[15] Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to efficiently couple the acid with a wide array of primary or secondary amines, generating a diverse library of amides. This is a key strategy for exploring structure-activity relationships (SAR).[2]

The acid can be converted to an ester, such as the methyl or ethyl ester, under standard conditions (e.g., alcohol with a catalytic amount of strong acid). The resulting ester, like methyl 8-bromoquinoline-2-carboxylate, can serve as a useful intermediate for further modifications or may exhibit different solubility and reactivity profiles.[15]

More advanced strategies involve using the carboxylic acid as a "traceless" handle. In decarbonylative coupling, the carboxylic acid is activated (e.g., as a mixed anhydride) and then undergoes oxidative addition to a low-valent metal catalyst, extruding carbon monoxide (CO) to generate an organometallic intermediate that can participate in cross-coupling reactions.[3][4][14] This allows the carboxylic acid to function as a surrogate for a halide. In decarboxylative couplings, the entire -COOH group is lost as CO₂, often via a radical pathway, to form a new bond.[16][17][18][19]

Key Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-value R&D areas.

Medicinal Chemistry and Drug Discovery

This molecule is a quintessential building block for synthesizing novel Active Pharmaceutical Ingredients (APIs).[2] Its derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[15] The quinoline core can act as a bioisostere for other aromatic systems or as a key pharmacophore that interacts with biological targets, while the substituents at the C2 and C8 positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Ligand Synthesis for Homogeneous Catalysis

The quinoline nitrogen and the oxygen of the C2-carboxylate (or a derivative) can act as a bidentate chelate, binding to a metal center. By modifying the C8 position, chemists can introduce sterically bulky or electronically-tuned groups that modulate the catalytic activity and selectivity of the resulting metal complex. Derivatives of 8-hydroxyquinoline-2-carboxylic acid are known to be effective chelating agents for various metal ions.[20][21]

Materials Science and Organic Electronics

Quinoline derivatives are known for their fluorescent properties and are used in the development of Organic Light-Emitting Diodes (OLEDs).[1][22] They can function as charge-transporting or emissive materials.[23][24] this compound serves as a key starting material for creating more elaborate conjugated systems through cross-coupling reactions. The resulting molecules can be designed to have specific photophysical properties, such as tunable emission wavelengths and high quantum yields, for applications in next-generation displays and lighting.[25]

Exemplary Experimental Protocols

The following protocols are provided as validated starting points for researchers. Standard laboratory safety precautions should always be observed.

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 8-(4-methoxyphenyl)quinoline-2-carboxylic acid.

  • To a microwave vial, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture with stirring at 100-120 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired product. Purify further by recrystallization or column chromatography if necessary.

Protocol: Amide Bond Formation

Objective: To synthesize N-benzyl-8-bromoquinoline-2-carboxamide.

  • Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere.

  • Add a coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Safety and Handling

As with many halogenated aromatic compounds, this compound and its parent compound, 8-bromoquinoline, should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[26][27] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[27]

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Quinoline-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinoline Core

Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar, and electron-deficient nature provides an ideal framework for molecular recognition by biological targets. This guide delves into a specific and historically significant member of this family: quinoline-2-carboxylic acid, also known as quinaldic acid.[2][3] This compound is not only a versatile synthetic building block but also an endogenous human metabolite, intricately linked to the tryptophan degradation pathway.[2][3] We will explore its serendipitous discovery, the evolution of its synthesis, its profound biological roles, and its modern applications in drug discovery, providing researchers and drug development professionals with a comprehensive understanding of this remarkable molecule.

Part 1: A Historical Perspective - From Canine Urine to a Key Metabolite

The story of quinoline-2-carboxylic acids begins not in a chemist's flask, but in the study of animal metabolism. In 1853, the eminent German chemist Justus von Liebig first isolated a substance from dog urine, which he named "Kynurensäure" (kynurenic acid), a hydroxylated derivative of quinoline-2-carboxylic acid.[4][5][6] For decades, it was considered merely a metabolic curiosity. It wasn't until half a century later that it was identified as one of the first known metabolites of the essential amino acid, tryptophan.[4]

This discovery laid the groundwork for unraveling the complex kynurenine pathway, the primary route for tryptophan catabolism in humans, responsible for processing over 95% of this amino acid.[7] Kynurenic acid, and by extension the broader class of quinoline-2-carboxylic acids, transitioned from obscure metabolic end-products to key players in neurobiology and immunology.[8][9] In the 1980s and 90s, the neuroactive properties of kynurenic acid were uncovered, specifically its role as an antagonist of ionotropic glutamate receptors, forever changing our understanding of its physiological significance.[4][10]

Part 2: The Art of Synthesis - Constructing the Quinoline-2-Carboxylic Acid Scaffold

The synthesis of the quinoline ring system has been a subject of intense study for over a century, leading to a rich collection of named reactions. While many of these reactions produce quinolines, specific methods have been developed and adapted to yield the desired 2-carboxylic acid substitution pattern.

Classical Named Reactions for Quinoline Synthesis

A variety of synthetic strategies for quinoline and its derivatives have been known since the late 1800s, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[11]

Synthetic Route Key Reactants Catalyst/Reagent Reaction Time Temperature Advantages Disadvantages
Oxidation of 2-Methylquinoline 2-Methylquinoline, Selenium DioxideSelenium Dioxide5 hours110-120 °CDirect conversion, readily available starting material.Use of toxic selenium compounds, moderate yield.[12]
Friedländer Synthesis 2-Aminobenzaldehyde, Pyruvic AcidBase (e.g., NaOH)Several hoursRefluxConvergent, builds complexity quickly.Availability of substituted 2-aminobenzaldehydes can be limited.[12][13][14][15]
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl CompoundAcid (e.g., HCl)Long reaction timesHigh temperaturesOne-pot, uses simple starting materials.Often results in mixtures of isomers, harsh conditions.[11][16][17][18][19]
Pfitzinger Reaction Isatin, Carbonyl CompoundBase (e.g., KOH)Several hoursRefluxGood yields for quinoline-4-carboxylic acids.Primarily yields the 4-carboxylic acid isomer.[11][20][21][22][23][24]
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄)Several hoursHigh temperaturesAccess to 2,4-disubstituted quinolines.Requires specific diketone starting materials.[11][25][26][27]
Key Synthetic Methodologies for Quinoline-2-Carboxylic Acid

1. Oxidation of 2-Methylquinoline (Quinaldine): A direct and common method involves the oxidation of the readily available 2-methylquinoline.[12]

  • Experimental Protocol: A mixture of 2-methylquinoline and an oxidizing agent like selenium dioxide or potassium permanganate is refluxed in a suitable solvent system (e.g., pyridine-water).[12] After the reaction, the crude product is precipitated by acidification and purified by recrystallization.[12]

2. The Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14][15] For the synthesis of quinoline-2-carboxylic acid, 2-aminobenzaldehyde is reacted with pyruvic acid.[12]

  • Causality in Experimental Choice: The choice of a base catalyst facilitates the initial aldol-type condensation between the enolate of pyruvic acid and the aldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.

Friedlander_Synthesis 2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate Aldol Adduct 2-Aminobenzaldehyde->Intermediate + Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Intermediate Base Base (e.g., NaOH) Base->Intermediate Quinoline-2-carboxylic_Acid Quinoline-2-carboxylic Acid Intermediate->Quinoline-2-carboxylic_Acid - 2H₂O (Cyclization & Dehydration)

Caption: The Friedländer synthesis of quinoline-2-carboxylic acid.

Part 3: Biological Significance - The Kynurenine Pathway and Beyond

Quinoline-2-carboxylic acid (quinaldic acid) is an important metabolite in the kynurenine pathway, the central route of tryptophan degradation.[2][3][7] This pathway is not merely for catabolism; its intermediates are biologically active molecules with profound effects on the nervous and immune systems.[8][9][28][29]

The pathway begins with the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[10][29] N-formylkynurenine is then converted to kynurenine. From here, the pathway branches. One branch leads to the formation of kynurenic acid through the action of kynurenine aminotransferases (KATs).[8][29] Quinaldic acid is subsequently formed from kynurenic acid.[3]

Dysregulation of the kynurenine pathway has been implicated in a wide range of disorders, including neurodegenerative diseases, psychiatric disorders like schizophrenia and depression, and cancer.[5][7][9]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Quinoline-4-hydroxy-2-carboxylic acid) Kynurenine->Kynurenic_Acid KATs Neuroactive_Products Other Neuroactive Metabolites (e.g., Quinolinic Acid) Kynurenine->Neuroactive_Products Quinaldic_Acid Quinaldic Acid (Quinoline-2-carboxylic acid) Kynurenic_Acid->Quinaldic_Acid

Caption: Simplified overview of the kynurenine pathway leading to quinaldic acid.

Part 4: Applications in Drug Discovery and Development

The rigid quinoline-2-carboxylic acid scaffold has proven to be a fertile ground for the development of novel therapeutic agents. Its derivatives have been investigated for a wide array of pharmacological activities.

Anticancer and Antiproliferative Activity

Derivatives of quinoline-2-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2] One proposed mechanism of action is the chelation of divalent metals, a property enhanced by the proximity of the carboxylic acid and the nitrogen atom in the quinoline ring.[2][30] Studies have shown that quinoline-2-carboxylic acid displays notable growth inhibition against mammary MCF7 and cervical HeLa cancer cells.[2][30] Aryl ester derivatives have also been synthesized and shown to induce apoptosis and cell cycle arrest in prostate cancer cell lines.[31]

Anti-inflammatory and Analgesic Activity

Structurally analogous amides and esters of quinoline-2-carboxylic acid have been explored for their anti-inflammatory and analgesic properties.[32][[“]] These compounds have been evaluated against standard drugs like diclofenac sodium, demonstrating the potential of this scaffold in developing new anti-inflammatory agents.[32][[“]]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents. Researchers have synthesized novel Mannich bases, Schiff bases, and other heterocyclic compounds starting from quinoline-2-carboxylic acid.[34] Some of these new derivatives have shown significant antibacterial and antifungal activities, with some compounds exhibiting efficacy comparable to the antibiotic amoxicillin against gram-positive bacteria like S. aureus.[34]

Antidiabetic Activity

Quinoline-2-carboxylic acid has also been identified as a potent inhibitor of key carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase.[2] By inhibiting these enzymes in the digestive tract, it can slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia in diabetes.[2]

Conclusion

From its humble beginnings as a metabolic byproduct discovered in dog urine, quinoline-2-carboxylic acid has evolved into a molecule of significant interest to chemists and biologists alike. Its rich history is intertwined with the development of organic synthesis and our growing understanding of metabolic pathways. Today, it stands as a testament to the power of the "privileged scaffold" concept in medicinal chemistry, offering a versatile platform for the design and development of new therapeutic agents to combat a wide range of human diseases. The continued exploration of its synthesis and biological activities promises to unlock further potential of this enduring molecular framework.

References

Methodological & Application

reaction conditions for derivatization of 8-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 8-Bromoquinoline-2-carboxylic Acid: Protocols and Mechanistic Insights

Introduction: The Strategic Value of a Bifunctional Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among its many variants, this compound stands out as a particularly versatile building block for drug discovery and materials science. Its strategic value lies in its bifunctional nature: a carboxylic acid at the 2-position and a bromine atom at the 8-position.

This unique arrangement presents two orthogonal sites for chemical modification:

  • The Carboxylic Acid Moiety: This group is a prime handle for forming amide or ester linkages, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

  • The Aryl Bromide: The bromo-substituent is an ideal electrophile for modern palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds.[4][5]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the reaction conditions and protocols for derivatizing this scaffold. We will delve into the causality behind experimental choices, offering not just step-by-step instructions but also the mechanistic rationale that underpins them.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is most commonly derivatized to form amides and esters. Direct condensation with an amine or alcohol is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, activation of the carboxylic acid is a critical first step.

Workflow for Carboxylic Acid Derivatization

G cluster_0 Amide Formation cluster_1 Ester Formation A 8-Bromoquinoline- 2-carboxylic acid B Acyl Chloride Intermediate (e.g., via SOCl₂) A->B Activation C Activated Ester Intermediate (e.g., via HATU/EDC) A->C Activation D Target Amide B->D + Amine/Base C->D + Amine E 8-Bromoquinoline- 2-carboxylic acid F Target Ester E->F + Alcohol (Acid or Coupling Agent)

Caption: General workflows for amide and ester synthesis.

Protocol 1: Amide Coupling via Acyl Chloride Intermediate

This robust, two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine.[7][8] This approach is particularly useful when working with less reactive amines or when direct coupling methods prove inefficient.

Step 1: Synthesis of 8-Bromoquinoline-2-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 8-Bromoquinoline-2-carbonyl chloride, which is often used immediately in the next step without further purification.[9]

Step 2: Amine Acylation (Schotten-Baumann Conditions)

  • Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Rationale & Expertise: The catalytic DMF in Step 1 forms the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride. Using the acyl chloride intermediate is advantageous as it is highly electrophilic, driving the reaction to completion even with electron-deficient or sterically hindered amines.[8]

Protocol 2: Direct Amide Coupling with HATU

Uronium/aminium salt-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to fast reaction times with minimal side products, particularly racemization in chiral substrates.[6]

Experimental Protocol:

  • Under an inert nitrogen atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[6]

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

  • Mechanism & Trustworthiness: HATU reacts with the carboxylate to form a highly activated O-acylisourea intermediate. This intermediate is extremely reactive towards nucleophilic attack by the amine, proceeding rapidly under mild conditions. The self-validating nature of this protocol comes from its high success rate across a broad range of substrates.[6]

Parameter Protocol 1 (Acyl Chloride) Protocol 2 (HATU Coupling)
Reagents SOCl₂, Amine, Base (TEA/DIPEA)HATU, Amine, Base (DIPEA)
Solvent DCM, TolueneDMF, DCM
Temperature 0 °C to RefluxRoom Temperature
Reaction Time 3-7 hours (total)1-4 hours
Advantages Cost-effective, highly reactive intermediateFast, high yields, low racemization
Limitations Harsh conditions, potential side reactionsHigher cost, requires anhydrous conditions
Protocol 3: Fischer Esterification

This is the classic method for forming esters, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[10]

Experimental Protocol:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), used in large excess as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Heat the mixture to reflux for 4-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the ester, which can be purified by chromatography if necessary.

  • Rationale & Expertise: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and using a large excess of the alcohol drives it towards the product side.[10] This method is simple and inexpensive but is not suitable for substrates with acid-sensitive functional groups.

Part 2: Derivatization at the 8-Bromo Position

The C-Br bond at the 8-position is a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions.[4][11] These reactions are fundamental to modern drug discovery for their ability to construct C-C and C-N bonds with high efficiency and functional group tolerance.[5]

Critical Insight: The acidic proton of the carboxylic acid can interfere with many cross-coupling reactions by reacting with the strong bases or organometallic reagents used. Therefore, it is often essential to protect the carboxylic acid as an ester (using Protocol 3, for example) before attempting derivatization at the 8-bromo position. The resulting ester can be hydrolyzed back to the carboxylic acid post-coupling if desired.

Workflow for Cross-Coupling Reactions

G A 8-Bromoquinoline- 2-carboxylic acid B Methyl 8-bromoquinoline- 2-carboxylate (Protected Form) A->B Protection (Protocol 3) C Suzuki Coupling (+ R-B(OH)₂) B->C D Sonogashira Coupling (+ R-C≡CH) B->D E Buchwald-Hartwig Amination (+ R₂NH) B->E F 8-Aryl Derivative C->F G 8-Alkynyl Derivative D->G H 8-Amino Derivative E->H

Caption: Cross-coupling strategies after acid protection.

Protocol 4: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is a powerful method for forming biaryl or aryl-vinyl bonds by reacting an aryl halide with an organoboron species.[12][13][14]

Experimental Protocol:

  • To a reaction vessel, add the methyl 8-bromoquinoline-2-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.

  • Heat the reaction to 80-100 °C for 6-24 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Mechanism & Trustworthiness: The catalytic cycle involves three key steps: (a) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, (b) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (c) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][13] The base is crucial for activating the boronic acid to facilitate transmetalation.[14]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM Ar'B(OH)₂ + Base RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 5: Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted quinolines. It uniquely uses both palladium and copper catalysts.[15][16]

Experimental Protocol:

  • To a reaction vessel, add methyl 8-bromoquinoline-2-carboxylate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like TEA or DIPEA (3.0 eq).

  • Add the terminal alkyne (1.5 eq) and stir the reaction at a temperature ranging from ambient to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

  • Rationale & Expertise: The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is key for the transmetalation step with the palladium center.[16][17]

Protocol 6: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines, which would be difficult to achieve via traditional methods.[18][19][20]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine methyl 8-bromoquinoline-2-carboxylate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a specialized phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 2.0 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat to 80-110 °C for 4-24 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate and purify the product by column chromatography.

  • Mechanism & Trustworthiness: The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction. These ligands promote both the oxidative addition of the aryl bromide and the final reductive elimination step, which is often the rate-limiting step for C-N bond formation.[18][20]

Reaction Catalyst System Coupling Partner Base Key Feature
Suzuki Pd(0) (e.g., Pd(PPh₃)₄)R-B(OH)₂K₂CO₃, Cs₂CO₃Forms C(sp²)-C(sp²) bonds
Sonogashira Pd(0)/Cu(I)R-C≡CHTEA, DIPEAForms C(sp²)-C(sp) bonds
Buchwald-Hartwig Pd(0)/Phosphine LigandR₂NHNaOt-Bu, K₃PO₄Forms C(sp²)-N bonds

Conclusion

This compound is a powerful and adaptable scaffold for chemical synthesis. By understanding the distinct reactivity of its two functional handles, researchers can strategically access a vast array of novel derivatives. The protocols outlined herein, from robust amide couplings to state-of-the-art palladium-catalyzed cross-couplings, provide a validated toolkit for professionals in drug discovery and materials science. The key to success lies not only in following the steps but in comprehending the underlying mechanisms that dictate the choice of reagents and conditions, thereby enabling rational problem-solving and innovation.

References

Application Note & Protocols: Strategic Synthesis of Novel Fused Heterocycles from 8-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse pharmacological activities.[1][2][3][4][5] This guide details the strategic utilization of 8-Bromoquinoline-2-carboxylic acid, a versatile and bifunctional building block, for the synthesis of novel and complex quinoline-fused heterocyclic systems.[6] We explore orthogonal synthetic strategies that leverage the distinct reactivity of the C8-bromo and C2-carboxylic acid functionalities. This document provides researchers, scientists, and drug development professionals with a robust framework, including mechanistic insights, detailed experimental protocols, and data-driven examples, for the rational design and synthesis of next-generation heterocyclic compounds.

The Strategic Value of this compound

The synthetic utility of this compound stems from its two chemically distinct and strategically positioned functional groups.

  • The C8-Bromo Group: This site is an ideal handle for modern palladium- or copper-catalyzed cross-coupling reactions. It allows for the facile formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing a direct route to introduce a wide array of substituents.

  • The C2-Carboxylic Acid Group: This functionality serves as a versatile anchor for condensation and cyclization (annulation) reactions.[7] It can be readily converted into amides, esters, or hydrazides, which can then participate in intramolecular reactions to build new heterocyclic rings fused to the quinoline core.[8]

The orthogonality of these two groups allows for sequential or, in some cases, one-pot transformations, enabling a modular approach to building molecular complexity.

General Synthetic Workflow

The pathways described herein utilize the C8-bromo position for introducing key substituents via cross-coupling, followed by intramolecular cyclization involving the C2-carboxylic acid moiety to achieve ring fusion.

G A This compound B Palladium/Copper-Catalyzed Cross-Coupling at C8 A->B Suzuki (Ar-B(OH)₂) Sonogashira (R-C≡CH) Buchwald-Hartwig (R₂NH) C C8-Substituted Quinoline-2-carboxylic Acid Intermediate B->C D Activation of Carboxylic Acid & Condensation C->D e.g., SOCl₂, EDCI E Amide/Hydrazide Intermediate D->E + H₂N-R' F Intramolecular Cyclization (Annulation) E->F Heat, Acid/Base G Novel Fused Heterocyclic Compound F->G

Caption: General workflow for synthesizing fused heterocycles.

Key Synthetic Transformations & Protocols

Pathway I: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[9][10] It offers a significant advantage over traditional methods like the Ullmann condensation by proceeding under milder conditions with a broader substrate scope.[11][12] Using this reaction, an amino group can be introduced at the C8 position, which is a crucial step towards synthesizing nitrogen-containing fused systems like quinolino[8,7-b][3][13]benzodiazepines.

The catalytic cycle, simplified, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9]

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)(Br)L₂ B->C D Amine Coordination C->D + R₂NH E [Ar-Pd(II)(Br)(R₂NH)L] D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR₂)L₂ F->G H Reductive Elimination G->H Ar-NR₂ H->A

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic aniline derivative.

Materials:

  • This compound

  • Aniline derivative (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)

  • Anhydrous dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (2.5 mmol).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add the aniline derivative (1.2 mmol) followed by anhydrous dioxane (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) to yield the desired 8-(arylamino)quinoline-2-carboxylic acid.

Data Summary:

EntryAmineProductYield (%)
1Aniline8-Anilinoquinoline-2-carboxylic acid85
24-Methoxyaniline8-(4-Methoxyanilino)quinoline-2-carboxylic acid91
32-Aminopyridine8-(Pyridin-2-ylamino)quinoline-2-carboxylic acid78
4N-Methylaniline8-(Methyl(phenyl)amino)quinoline-2-carboxylic acid82
Pathway II: C-C Bond Formation via Sonogashira Coupling

The Sonogashira reaction is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This transformation is invaluable as it installs an alkyne functionality, which is a versatile precursor for various cyclization reactions to form heterocycles like pyrrolo[3,2-h]quinolines.

Mechanism Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[14]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and TEA (3 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.

  • Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4.

  • Extract with ethyl acetate (3 x 20 mL), combine the organic layers, wash with saturated NH₄Cl solution (to remove copper salts) and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to afford the 8-alkynylquinoline-2-carboxylic acid.

Data Summary:

EntryAlkyneProductYield (%)
1Phenylacetylene8-(Phenylethynyl)quinoline-2-carboxylic acid92
2Trimethylsilylacetylene8-((Trimethylsilyl)ethynyl)quinoline-2-carboxylic acid88
3Propargyl alcohol8-(3-Hydroxyprop-1-yn-1-yl)quinoline-2-carboxylic acid81
41-Hexyne8-(Hex-1-yn-1-yl)quinoline-2-carboxylic acid85
Pathway III: Annulation via the Carboxylic Acid Moiety

Once a suitable substituent is installed at the C8 position, the C2-carboxylic acid can be used to construct a new fused ring. A common strategy involves converting the carboxylic acid to an amide and then inducing intramolecular cyclization.

G A C8-Substituted Quinoline- 2-carboxylic Acid B Acid Chloride Formation (e.g., (COCl)₂) A->B C Amide Formation (+ H₂N-R-XH) B->C D Intramolecular Cyclodehydration (e.g., POCl₃, PPA) C->D E Fused Heterocycle D->E

Caption: A typical annulation strategy via amide formation.

Protocol 3: Synthesis of a Fused Quinolino-Heterocycle

This protocol outlines the synthesis of a fused system from an 8-(arylamino)quinoline-2-carboxylic acid intermediate (product of Protocol 1).

Materials:

  • 8-(Arylamino)quinoline-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Appropriate diamine or amino alcohol (e.g., o-phenylenediamine)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Anhydrous DCM and DMF

Procedure: Part A: Amide Formation

  • Suspend the 8-(arylamino)quinoline-2-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL). Add a catalytic amount of DMF (1 drop).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acyl chloride is typically complete when gas evolution ceases.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL) and cool to 0 °C.

  • Add a solution of the nucleophile (e.g., o-phenylenediamine, 1.1 mmol) and triethylamine (2.0 mmol) in DCM (5 mL) dropwise.

  • Stir at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify via chromatography if necessary.

Part B: Intramolecular Cyclization

  • Add the amide product from Part A (1.0 mmol) to polyphosphoric acid (PPA, ~10 g).

  • Heat the viscous mixture to 140-160 °C with mechanical stirring for 4-8 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., 50% NaOH solution) until basic (pH > 10).

  • The product will often precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Purify the crude product by recrystallization or column chromatography to yield the final fused heterocyclic compound.

Conclusion

This compound is a powerful and adaptable platform for the synthesis of diverse and novel heterocyclic compounds. By strategically employing modern cross-coupling reactions at the C8-position and leveraging the C2-carboxylic acid for subsequent annulation, researchers can access a wide range of complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery and materials science applications, enabling the efficient construction of libraries of quinoline-fused heterocycles for biological screening and further development.

References

Application Note & Protocols: Leveraging 8-Bromoquinoline-2-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents, including those with antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] 8-Bromoquinoline-2-carboxylic acid has emerged as a particularly valuable and versatile building block for the synthesis of novel pharmaceutical intermediates.[5][6] Its strategic bifunctionality, featuring a carboxylic acid group amenable to amide coupling and an aryl bromide handle for palladium-catalyzed cross-coupling reactions, allows for the divergent synthesis of complex molecular architectures. This document provides an in-depth guide to the core synthetic applications of this compound, complete with detailed, field-proven protocols and the scientific rationale behind methodological choices.

Introduction: The Strategic Value of this compound

In the quest for novel therapeutics, the ability to rapidly generate diverse libraries of complex molecules is paramount. This compound serves as an ideal starting point for such endeavors. The molecule possesses two distinct and orthogonally reactive sites:

  • The Carboxylic Acid (C2-position): This group is a classic handle for forming robust amide bonds, a linkage central to the structure of countless pharmaceuticals.[7][8] This reaction allows for the introduction of a wide variety of amine-containing fragments, modulating properties like solubility, protein binding, and cell permeability.

  • The Aryl Bromide (C8-position): The bromine atom is a perfect electrophile for modern palladium-catalyzed cross-coupling reactions.[9] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of biaryl systems (Suzuki coupling) or the introduction of alkyne moieties (Sonogashira coupling), both of which are key pharmacophores in drug design.[10][11]

This dual reactivity allows for a modular and strategic approach to library synthesis, as illustrated below.

G A 8-Bromoquinoline- 2-carboxylic Acid B Amide Coupling (via -COOH) A->B C Cross-Coupling (via -Br) A->C D Diverse Amide Intermediates B->D E Diverse C-C Coupled Intermediates C->E F Sequential or Convergent Synthesis D->F E->F G Complex Drug Candidates F->G

Figure 1: Divergent synthetic pathways using this compound.

Physicochemical Properties & Safe Handling

Before proceeding with any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValue
IUPAC Name This compound
CAS Number 914208-15-4
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO; sparingly soluble in alcohols

Safety & Handling Precautions:

Always consult the latest Safety Data Sheet (SDS) before use.[12][13][14][15]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.[13][15]

  • Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[13][16] In case of contact, rinse the affected area with plenty of water. If eye contact occurs, rinse cautiously with water for several minutes and seek medical attention.[12][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[12][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][15]

Core Synthetic Protocols

The following protocols are designed to be robust and adaptable. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Application I: Amide Bond Formation

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[8][17] The carboxylic acid of our title compound can be activated in several ways to facilitate coupling with a primary or secondary amine.

Scientific Rationale: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group. This is typically achieved using coupling reagents that convert the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[18][19]

This method is valued for its operational simplicity and is effective for a wide range of amines. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization risk.[7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Reagents: 1. This compound 2. Amine (R-NH2) 3. HATU 4. DIPEA in Dry DMF B Stir at Room Temp (2-12 h) A->B C Aqueous Work-up (Water/EtOAc) B->C D Purify via Column Chromatography C->D E Final Product: 8-Bromoquinoline-2-carboxamide D->E

Figure 2: General workflow for one-pot amide coupling.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add the desired primary or secondary amine (1.1 eq).

  • Add HATU (1.2 eq).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Application II: Palladium-Catalyzed Cross-Coupling

The aryl bromide at the C8-position is a versatile handle for constructing new carbon-carbon bonds, a key strategy for exploring Structure-Activity Relationships (SAR).

The Suzuki-Miyaura reaction is a powerful method for forming biaryl linkages by coupling the aryl bromide with an organoboron species.[9] It is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10][20]

Scientific Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are: (1) Oxidative addition of the aryl bromide to the Pd(0) center, forming a Pd(II) complex. (2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. (3) Reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[10]

G center Suzuki Cycle A Pd(0)L2 B Ar-Pd(II)-Br(L2) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-R(L2) B->C Transmetalation (R-B(OH)2 + Base) C->A Reductive Elimination (Ar-R)

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • In a flask suitable for reflux, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 v/v), to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via column chromatography or recrystallization to obtain the 8-arylquinoline-2-carboxylic acid intermediate.

The Sonogashira coupling introduces an alkyne moiety onto the quinoline core by reacting the aryl bromide with a terminal alkyne.[11][21] This is invaluable for creating rigid scaffolds or for intermediates that can undergo further transformations like click chemistry.

Scientific Rationale: This reaction is co-catalyzed by palladium and copper(I).[11][22] The palladium catalyst undergoes a cycle similar to the Suzuki reaction. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-Br intermediate, facilitating the C(sp²)-C(sp) bond formation.[22]

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon).

  • Add a degassed solvent, such as tetrahydrofuran (THF) or DMF, followed by a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (at least 3.0 eq).

  • Add the terminal alkyne (1.2-1.5 eq) to the stirring mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Summary of Applications

The protocols described highlight the modularity of this compound. By choosing the appropriate reaction sequence, researchers can rapidly access a wide chemical space.

ReactionFunctional Group TargetedKey ReagentsBond FormedCommon Application
Amide Coupling Carboxylic Acid (-COOH)HATU, DIPEA, AmineAmide (C-N)Introduce diverse side chains, modulate physicochemical properties.
Suzuki Coupling Aryl Bromide (-Br)Pd Catalyst, Base, Boronic AcidBiaryl (C-C)Construct complex aryl scaffolds, access known pharmacophores.
Sonogashira Coupling Aryl Bromide (-Br)Pd/Cu Catalysts, Base, AlkyneAryl-Alkyne (C-C)Introduce rigid linkers, enable further click chemistry.

Conclusion

This compound stands out as a high-value starting material in pharmaceutical research and development. Its dual reactivity, combined with the robustness of modern synthetic methods like amide coupling and palladium-catalyzed cross-coupling, provides a powerful platform for the efficient synthesis of novel and diverse libraries of potential drug candidates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this versatile building block into their synthetic programs, accelerating the journey of drug discovery.

References

Synthesis of 8-Aryl-Quinoline-2-Carboxamides: A Detailed Experimental Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed experimental protocols and expert insights for the synthesis of 8-aryl-quinoline-2-carboxamides, a class of compounds holding significant promise in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of an aryl group at the 8-position, coupled with a carboxamide moiety at the 2-position, offers a versatile platform for tuning the physicochemical and biological properties of new chemical entities. This guide is designed for researchers, scientists, and drug development professionals, offering a logical and scientifically grounded approach to the synthesis of this important class of molecules. We will delve into a robust synthetic strategy, detailing the key transformations, reaction mechanisms, and practical considerations for a successful synthesis.

Introduction: The Significance of 8-Aryl-Quinoline-2-Carboxamides

The quinoline ring system is a cornerstone in the development of therapeutic agents, with applications ranging from anticancer to antimicrobial and anti-inflammatory drugs[1][[“]][3]. The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological profile. Specifically, the introduction of an aryl group at the 8-position can significantly impact the molecule's steric and electronic properties, often leading to enhanced biological activity. Furthermore, the carboxamide group at the 2-position is a key pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets[1]. The combination of these two functionalities on the quinoline scaffold has led to the discovery of potent inhibitors of various enzymes and receptors[4][5].

This guide will focus on a highly efficient and modular synthetic route, commencing with the strategic arylation of an 8-haloquinoline precursor via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the formation of the C2-carboxamide bond.

Proposed Synthetic Strategy

The most logical and efficient synthetic pathway to 8-aryl-quinoline-2-carboxamides involves a two-step sequence. This approach allows for the late-stage diversification of both the 8-aryl substituent and the amine component of the carboxamide, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Amide Bond Formation A 8-Bromo-quinoline-2-carboxylic Acid C 8-Aryl-quinoline-2-carboxylic Acid A->C Pd Catalyst, Ligand, Base B Arylboronic Acid B->C D 8-Aryl-quinoline-2-carboxylic Acid F 8-Aryl-quinoline-2-carboxamide D->F Coupling Agent or Acyl Chloride Formation E Amine (R-NH2) E->F

Figure 1: Proposed two-step synthetic workflow.

Part 1: Synthesis of 8-Aryl-Quinoline-2-Carboxylic Acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds[6][7]. Its high functional group tolerance and generally mild reaction conditions make it an ideal choice for the arylation of the quinoline core.

Causality Behind Experimental Choices
  • Starting Material: We begin with 8-bromo-quinoline-2-carboxylic acid. The bromo-substituent at the 8-position serves as the handle for the Suzuki coupling. The carboxylic acid at the 2-position is a precursor to the final carboxamide.

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is commonly employed. The choice of ligand is crucial for the efficiency of the catalytic cycle. Buchwald's biaryl phosphine ligands, like SPhos, are often effective for challenging couplings[8].

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center[8].

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically used to dissolve both the organic substrates and the inorganic base[8][9].

Detailed Experimental Protocol: Synthesis of 8-Phenyl-quinoline-2-carboxylic Acid (A Representative Example)

Materials and Reagents:

ReagentFormulaMWQuantity (mmol)Eq.
8-Bromo-quinoline-2-carboxylic acidC₁₀H₆BrNO₂252.071.01.0
Phenylboronic acidC₆H₇BO₂121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.050.05
Potassium CarbonateK₂CO₃138.213.03.0
1,4-DioxaneC₄H₈O₂88.11--
WaterH₂O18.02--

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-quinoline-2-carboxylic acid (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, ensuring all reagents dissolve upon heating).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry under vacuum to afford the crude 8-phenyl-quinoline-2-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of 8-Aryl-Quinoline-2-Carboxamides via Amide Bond Formation

The final step in the synthesis is the formation of the amide bond. This can be achieved through two primary methods: conversion to an acyl chloride followed by reaction with an amine, or direct coupling of the carboxylic acid with an amine using a coupling reagent[5][7][10].

Method A: Via Acyl Chloride Formation

This is a robust, two-step procedure that often provides high yields.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the carboxylic acid to the more reactive acyl chloride[7][10]. A catalytic amount of DMF can accelerate the reaction with thionyl chloride.

  • Solvent: An inert, dry solvent such as dichloromethane (DCM) or toluene is used for this step.

  • Base: A tertiary amine base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction of the acyl chloride with the amine[7].

Detailed Experimental Protocol (Method A):

Step 2a: Synthesis of 8-Phenyl-quinoline-2-carbonyl chloride

  • To a flame-dried round-bottom flask, add 8-phenyl-quinoline-2-carboxylic acid (1.0 mmol, 1.0 eq.) and suspend it in dry toluene or DCM.

  • Add thionyl chloride (5-10 eq.) or oxalyl chloride (2-3 eq.) dropwise at room temperature. A catalytic amount of dry DMF can be added if using thionyl chloride.

  • Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • After completion, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 8-phenyl-quinoline-2-carbonyl chloride, which is often used in the next step without further purification.

Step 2b: Amide Coupling

  • Dissolve the crude 8-phenyl-quinoline-2-carbonyl chloride in a dry, inert solvent like DCM or THF under an inert atmosphere.

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq.) and triethylamine (2-3 eq.) in the same dry solvent.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Method B: Direct Amide Coupling

This one-pot method avoids the isolation of the often-sensitive acyl chloride intermediate and utilizes a coupling reagent to facilitate amide bond formation.

Causality Behind Experimental Choices:

  • Coupling Reagents: A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) being highly effective[5].

  • Base: An organic base such as DIPEA or TEA is required to neutralize the acidic proton of the carboxylic acid and any acidic byproducts of the coupling reaction[7].

  • Solvent: A dry, polar aprotic solvent like DMF or DCM is typically used[7].

Detailed Experimental Protocol (Method B):

  • To a round-bottom flask, dissolve 8-phenyl-quinoline-2-carboxylic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), and the coupling reagent (e.g., HATU, 1.1-1.5 eq.) in dry DMF or DCM.

  • Add the organic base (e.g., DIPEA, 2-4 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated if necessary.

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the mixture with ethyl acetate or DCM and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: Summary of Reaction Conditions

StepReactionKey ReagentsTypical SolventsTemp. (°C)Time (h)
1Suzuki-Miyaura CouplingPd Catalyst, Ligand, Base, Arylboronic AcidDioxane/H₂O, DMF/H₂O, Toluene/H₂O80-1104-12
2AAcyl Chloride FormationSOCl₂, (COCl)₂DCM, TolueneRT - Reflux2-4
2BAmide Coupling (from Acyl Chloride)Amine, TEA, DIPEADCM, THF0 - RT2-12
2CDirect Amide CouplingCoupling Agent (HATU, HBTU), Amine, DIPEADMF, DCMRT4-24

Visualization of the Amide Coupling Workflow (Method B)

G 8-Aryl-quinoline-2-carboxylic Acid 8-Aryl-quinoline-2-carboxylic Acid Activated Ester Activated Ester 8-Aryl-quinoline-2-carboxylic Acid->Activated Ester HATU, DIPEA 8-Aryl-quinoline-2-carboxamide 8-Aryl-quinoline-2-carboxamide Activated Ester->8-Aryl-quinoline-2-carboxamide Amine (R-NH2)

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline Scaffolds

The quinoline moiety is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring is therefore a critical endeavor in the discovery of new chemical entities with enhanced therapeutic potential.[1][3]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile strategies for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[4][5] These reactions offer a direct and efficient means to introduce diverse functionalities onto the quinoline scaffold, starting from readily available haloquinolines.[6]

This guide focuses on the palladium-catalyzed cross-coupling reactions of a particularly challenging substrate: 8-bromoquinoline-2-carboxylic acid . The presence of three key features—the quinoline nitrogen, the bromine atom at the 8-position, and the carboxylic acid at the 2-position—presents a unique set of challenges and opportunities that will be explored in detail.

Key Structural Considerations:

  • Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning."[7] This necessitates the careful selection of ligands that can sterically shield the metal center.

  • 8-Bromo Position: The C-Br bond at the 8-position is the primary site for oxidative addition to the palladium(0) catalyst, initiating the cross-coupling catalytic cycle.

  • 2-Carboxylic Acid Group: This functionality introduces several complexities. It can potentially undergo decarboxylation under the thermal conditions often employed in cross-coupling reactions.[8] Furthermore, the acidic proton can interfere with basic reagents, and the carboxylate may coordinate to the palladium center.

This document provides a detailed examination of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. Each section will delve into the mechanistic underpinnings, provide field-proven protocols, and offer troubleshooting guidance to navigate the synthetic challenges.

The Challenge of Catalyst Poisoning and Substrate Stability

A primary hurdle in the cross-coupling of N-heterocyclic compounds like quinolines is the potential for the nitrogen lone pair to deactivate the palladium catalyst.[7] This coordination can lead to the formation of inactive or less active catalyst species, thereby impeding the catalytic cycle.

Mitigation Strategy: The Role of Bulky Ligands

The use of sterically hindered phosphine ligands is a well-established strategy to overcome catalyst poisoning.[7] These ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), create a bulky steric environment around the palladium center. This steric shield hinders the coordination of the quinoline nitrogen, allowing the desired catalytic cycle to proceed. N-heterocyclic carbenes (NHCs) have also gained popularity as ligands due to their strong σ-donating ability, which forms stable complexes with palladium and can enhance catalytic activity.[9]

The Decarboxylation Dilemma

The presence of the carboxylic acid group at the 2-position of the quinoline ring introduces the risk of decarboxylation, particularly at elevated temperatures.[8] This side reaction can lead to the formation of 8-bromoquinoline as a byproduct, reducing the yield of the desired coupled product.

Mitigation Strategy: Reaction Condition Optimization

Careful control of reaction temperature and time is crucial to minimize decarboxylation. Additionally, the choice of base and solvent can influence the stability of the carboxylic acid functionality. In some cases, protecting the carboxylic acid as an ester may be a viable strategy, followed by a subsequent hydrolysis step.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (typically a boronic acid or ester) with an organohalide.[10][11] This reaction is widely used for the synthesis of biaryl compounds.[5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[10]

dot graph Suzuki_Miyaura_Catalytic_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

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// Edges Pd0 -> OxAdd [label=""]; ArylBr -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; BoronicAcid -> Transmetalation; Transmetalation -> PdII_Aryl_R; PdII_Aryl_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption="Suzuki-Miyaura Catalytic Cycle"

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents)

  • K₂CO₃ or Cs₂CO₃ (3.0 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Heck Reaction: Synthesis of Alkenylquinolines

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, a valuable transformation for introducing vinyl groups.[12][13]

Mechanistic Considerations

The Heck reaction proceeds through a different pathway than the Suzuki coupling after the initial oxidative addition:

  • Oxidative Addition: Pd(0) adds to the C-Br bond of the quinoline.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.

  • Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates H-Br (which is neutralized by the base), regenerating the Pd(0) catalyst.[13]

dot graph Heck_Reaction_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Assemble Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas [label="Degas Reaction Mixture"]; Add_Catalyst [label="Add Pd Catalyst & Ligand"]; Heat [label="Heat to Reaction Temperature\n(e.g., 100-120 °C)"]; Monitor [label="Monitor Progress (TLC/LC-MS)"]; Workup [label="Aqueous Workup & Extraction"]; Purify [label="Purification\n(Chromatography/Recrystallization)"]; End [label="End: Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Degas; Degas -> Add_Catalyst; Add_Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> End; } caption="Heck Reaction Experimental Workflow"

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (0.05 equivalents)

  • PPh₃ or a bulky phosphine ligand (0.1 equivalents)

  • Base: Et₃N or K₂CO₃ (2.0 equivalents)

  • Solvent: DMF or NMP

  • Inert atmosphere

Procedure:

  • In a sealed tube, combine this compound, the base, and the palladium catalyst and ligand.

  • Evacuate and backfill with inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat to 100-140 °C for 12-48 hours.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • Concentrate the organic phase and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[14] This reaction typically employs a dual catalytic system of palladium and copper(I).[6]

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl halide to Pd(0).

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Base: Et₃N or diisopropylamine (in excess, can be used as solvent)

  • Solvent (if needed): THF or DMF

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with inert gas.

  • Add the degassed solvent (if any) and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature to 60 °C until completion (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with aqueous NH₄Cl solution to remove copper salts.

  • Dry the organic layer, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[15][16]

Mechanistic Pathway

The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.[15]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[15]

dot graph Buchwald_Hartwig_Logic { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes ArylHalide [label="8-Bromoquinoline-\n2-carboxylic acid", fillcolor="#4285F4"]; Amine [label="Primary or Secondary Amine", fillcolor="#4285F4"]; CatalystSystem [label="Pd Catalyst + Bulky Ligand", fillcolor="#FBBC05"]; Base [label="Strong, Non-nucleophilic Base\n(e.g., NaOtBu, LHMDS)", fillcolor="#FBBC05"]; Reaction [label="Buchwald-Hartwig Amination", shape=diamond, fillcolor="#34A853"]; Product [label="8-Aminoquinoline-\n2-carboxylic acid Derivative", fillcolor="#EA4335"];

// Edges ArylHalide -> Reaction; Amine -> Reaction; CatalystSystem -> Reaction; Base -> Reaction; Reaction -> Product; } caption="Logical Relationship in Buchwald-Hartwig Amination"

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (0.08 equivalents)

  • Base: NaOtBu or LHMDS (2.0 equivalents)

  • Solvent: Toluene or Dioxane (anhydrous)

  • Inert atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction, quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Data Summary and Troubleshooting

Reaction Type Typical Catalyst Typical Ligand Typical Base Typical Solvent Temp. (°C) Potential Issues
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂PPh₃, dppfK₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80-100Incomplete reaction, boronic acid decomposition
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, NMP100-140Low yield, formation of regioisomers
Sonogashira PdCl₂(PPh₃)₂, CuIPPh₃Et₃N, i-Pr₂NHTHF, DMFRT-60Alkyne homocoupling (Glaser coupling)
Buchwald-Hartwig Pd₂(dba)₃XPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane80-110Catalyst deactivation, low conversion

Troubleshooting Guide:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents.[7] Increase the loading of a bulky ligand to prevent catalyst poisoning by the quinoline nitrogen.[7]

    • Inefficient Pre-catalyst Activation: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[7]

  • Side Reactions:

    • Decarboxylation: Lower the reaction temperature and shorten the reaction time. If the problem persists, consider protecting the carboxylic acid as an ester.

    • Alkyne Homocoupling (Sonogashira): Ensure the reaction is performed under strictly anaerobic conditions.

  • Poor Yields:

    • Suboptimal Base: The choice of base is critical. Screen different bases to find the optimal one for your specific substrate combination.[7]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Experiment with different solvents.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a challenging yet highly rewarding area of synthetic chemistry. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent, a diverse array of functionalized quinoline derivatives can be accessed. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to exploit these powerful transformations in their synthetic endeavors. The continued development of more active and stable catalytic systems will undoubtedly further expand the scope and utility of these reactions in the synthesis of novel compounds for drug discovery and materials science.[5]

References

Synthesis of 8-Bromoquinoline-2-carboxylic Acid Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Bromoquinoline-2-carboxylic Acids in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Among the vast library of quinoline-based compounds, 8-bromoquinoline-2-carboxylic acid and its derivatives represent a particularly valuable class of molecules. The strategic placement of the bromine atom at the 8-position and the carboxylic acid at the 2-position provides a versatile platform for the synthesis of novel drug candidates.[1] The bromine atom serves as a useful synthetic handle for further functionalization via cross-coupling reactions, while the carboxylic acid group can be readily converted into a variety of amides, esters, and other functional groups to modulate the compound's physicochemical properties and biological target interactions.[2]

This technical guide provides a comprehensive overview and detailed laboratory-scale protocols for the synthesis of this compound and its subsequent derivatization. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug development and organic synthesis with a reliable foundation for their work.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step sequence, starting from the readily available 2-bromoaniline. This strategy circumvents the regioselectivity challenges associated with classical quinoline syntheses like the Pfitzinger or Doebner reactions, which typically yield the undesired 4-carboxylic acid isomer.[3][4]

The overall synthetic workflow can be summarized as follows:

Synthesis_Workflow A 2-Bromoaniline B 2-Methyl-8-bromoquinoline A->B Doebner-von Miller Reaction (Crotonaldehyde, Acid) C This compound B->C Selenium Dioxide Oxidation D Derivatives (Amides, Esters, etc.) C->D Amide/Ester Coupling

Caption: Overall synthetic workflow for this compound and its derivatives.

This approach involves the initial construction of the 8-bromoquinoline core with a methyl group at the 2-position, followed by the selective oxidation of this methyl group to the desired carboxylic acid.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-8-bromoquinoline

The first critical step is the synthesis of 2-methyl-8-bromoquinoline via a modified Doebner-von Miller reaction. This reaction facilitates the cyclization of an aniline with an α,β-unsaturated aldehyde to form the quinoline ring system.[5]

Protocol 1: Synthesis of 2-Methyl-8-bromoquinoline

Materials:

  • 2-Bromoaniline

  • Crotonaldehyde

  • Hydrochloric acid (18%)

  • 2-Nitrobromobenzene (oxidizing agent)

  • Boric acid

  • Zinc chloride (anhydrous)

  • Ammonia solution (concentrated)

  • 2-Propanol

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 mL).

  • Heat the mixture to reflux with stirring.

  • Prepare a mixture of crotonaldehyde (0.06 mol) and 2-nitrobromobenzene (0.01 mol). Slowly add this mixture to the refluxing solution over a period of 1 hour.

  • Continue to stir the reaction mixture at reflux (approximately 100-110 °C) for an additional 2.5 hours.

  • Add an equimolar amount of anhydrous zinc chloride to the reaction mixture and stir vigorously for 30 minutes.

  • Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath.

  • Filter the crude brown solid and wash it with 2-propanol.

  • Dissolve the solid in water and neutralize the solution with concentrated ammonia solution to a pH of 8.

  • The precipitated product, 2-methyl-8-bromoquinoline, is collected by filtration, washed with water, and air-dried.[5]

  • The crude product can be further purified by recrystallization from ethanol to obtain a grey solid.

Expected Yield: ~52%[5]

Part 2: Oxidation to this compound

The pivotal step in this synthesis is the selective oxidation of the 2-methyl group to a carboxylic acid. Selenium dioxide (SeO₂) is a highly effective reagent for this transformation, specifically oxidizing activated methyl groups, such as those on a quinoline ring, to the corresponding carboxylic acids.[6][7] This is often referred to as a Riley oxidation.[8]

Protocol 2: Selenium Dioxide Oxidation of 2-Methyl-8-bromoquinoline

Materials:

  • 2-Methyl-8-bromoquinoline

  • Selenium dioxide (SeO₂)

  • Pyridine

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Caution: Selenium compounds are toxic. This procedure must be performed in a well-ventilated fume hood.

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-8-bromoquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).

  • Add a solvent mixture of pyridine and water (10:1 v/v).

  • Heat the mixture to reflux with stirring for approximately 5 hours. The reaction progress can be monitored by TLC.

  • After cooling the reaction mixture, a black precipitate of elemental selenium will form.

  • Filter off the precipitated selenium.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.

Expected Yield: ~65%[6]

Data Presentation: Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Methyl-8-bromoquinolineC₁₀H₈BrN222.08Grey Solid69-71
This compoundC₁₀H₆BrNO₂252.07Solid-

Part 3: Derivatization of this compound

The carboxylic acid functionality of the title compound is a versatile handle for creating a diverse library of derivatives, most commonly amides, which often exhibit enhanced biological activity. Amide bond formation can be achieved using standard peptide coupling reagents.

Protocol 3: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization.

Visualization of the Key Reaction Mechanism: The Doebner-von Miller Reaction

The Doebner-von Miller reaction proceeds through a complex mechanism involving conjugate addition, condensation, cyclization, and oxidation steps.

Doebner_von_Miller cluster_0 Doebner-von Miller Mechanism 2-Bromoaniline 2-Bromoaniline Conjugate Addition Conjugate Addition 2-Bromoaniline->Conjugate Addition + Crotonaldehyde Intermediate Intermediate Conjugate Addition->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation 2-Methyl-8-bromoquinoline 2-Methyl-8-bromoquinoline Oxidation->2-Methyl-8-bromoquinoline

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Conclusion

The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the laboratory-scale synthesis of this compound and its derivatives. By employing a strategic two-step approach starting from 2-bromoaniline, researchers can readily access this valuable scaffold for applications in drug discovery and medicinal chemistry. The versatility of the final product allows for extensive derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

Application of 8-Bromoquinoline-2-carboxylic Acid in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 8-Bromoquinoline-2-carboxylic acid in materials science. This document outlines the synthesis of advanced materials incorporating this versatile building block and provides detailed, field-proven protocols for the preparation of metal-organic frameworks (MOFs) and luminescent metal complexes.

Introduction: The Potential of this compound

This compound is an organic compound featuring a quinoline core functionalized with a bromine atom at the 8-position and a carboxylic acid group at the 2-position.[1] This unique combination of functional groups makes it a highly valuable precursor in the synthesis of advanced materials. The quinoline moiety, a known chromophore, imparts desirable photophysical properties, while the carboxylic acid group serves as a versatile coordination site for metal ions.[2] The presence of the bromine atom further allows for post-synthetic modification, opening avenues for the development of materials with tailored functionalities.[3]

The primary applications of this compound in materials science lie in its use as an organic linker for the construction of:

  • Metal-Organic Frameworks (MOFs): Crystalline porous materials with high surface areas and tunable pore sizes, suitable for gas storage, separation, and catalysis.[4][5]

  • Luminescent Materials: Coordination complexes that exhibit fluorescence, making them valuable for applications in sensing, bioimaging, and organic light-emitting diodes (OLEDs).[6][7]

  • Homogeneous Catalysts: Metal complexes where the ligand structure influences the catalytic activity and selectivity of the metal center.[2]

This guide will focus on the synthesis and characterization of MOFs and luminescent materials derived from this compound.

Synthesis of a Metal-Organic Framework with this compound

The following protocol describes a general solvothermal method for the synthesis of a hypothetical MOF using this compound as the organic linker and a zinc(II) salt as the metal source. The stoichiometry and reaction conditions are based on established principles for MOF synthesis.[8][9]

Rationale for Experimental Choices

The choice of a solvothermal method is based on its prevalence and effectiveness in producing crystalline MOFs.[9] N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve both the organic linker and the metal salt. The reaction temperature is chosen to be high enough to promote the coordination reaction and crystallization, but not so high as to cause decomposition of the reactants or the product.

Experimental Protocol: Synthesis of a Zn-(8-Bromoquinoline-2-carboxylate) MOF

Materials:

  • This compound (C₁₀H₆BrNO₂)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a 20 mL scintillation vial, dissolve 25.2 mg (0.1 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Seal the vial tightly and place it in an oven preheated to 120 °C.

  • Maintain the reaction at 120 °C for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Collect the crystalline product by centrifugation or vacuum filtration.

  • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the DMF within the pores.

  • Dry the final product under vacuum at 60 °C for 12 hours.

Characterization of the Synthesized MOF

The successful synthesis of the MOF should be confirmed using the following characterization techniques:

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and determine the phase purity of the material.A unique diffraction pattern with sharp peaks, indicating a crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature of solvent loss and framework decomposition.A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the stable framework, and a final decomposition at higher temperatures.
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and pore size distribution of the porous material.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively, with a high surface area.

Synthesis Workflow Diagram

MOF_Synthesis cluster_prep Solution Preparation Ligand Dissolve this compound in DMF Mixing Mix Ligand and Metal Solutions Ligand->Mixing Metal Dissolve Zinc Nitrate Hexahydrate in DMF Metal->Mixing Reaction Solvothermal Reaction (120 °C, 48 h) Mixing->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Isolate Crystals (Centrifugation/Filtration) Cooling->Isolation Washing_DMF Wash with DMF Isolation->Washing_DMF Washing_EtOH Wash with Ethanol Washing_DMF->Washing_EtOH Drying Dry under Vacuum Washing_EtOH->Drying Product Zn-(8-Bromoquinoline-2-carboxylate) MOF Drying->Product Luminescence cluster_ligand Ligand (8-Br-Q-2-COOH) cluster_metal Eu(III) Ion S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence Eu_Excited ⁵D₀ (Excited State) T1->Eu_Excited ET Eu_Ground ⁷F₀ (Ground State) Eu_Excited->Eu_Ground Emission Emission Luminescence (Red Emission) Eu_Excited->Emission Excitation Photon Absorption (Ligand Excitation) Excitation->S1 ISC Intersystem Crossing (ISC) ET Energy Transfer (ET) NonRad Non-radiative Decay

References

Application Notes and Protocols: A Step-by-Step Guide to Amide Coupling with 8-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the amide coupling of 8-Bromoquinoline-2-carboxylic acid, a critical process in the synthesis of novel chemical entities for drug discovery and development. This document outlines the chemical principles, step-by-step procedures, and troubleshooting strategies to ensure successful and efficient amide bond formation. The protocols described herein are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to empower researchers to adapt and optimize the reaction for their specific needs.

Introduction: The Significance of Amide Coupling and this compound

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2][3] This linkage is a cornerstone of peptides and proteins and is present in a vast number of pharmaceuticals.[4][5] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that renders the amine non-nucleophilic.[6][7][8] Therefore, the carboxylic acid must first be activated to facilitate the reaction.[1][6]

This compound is a valuable building block in synthetic chemistry. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The presence of the bromine atom at the 8-position offers a versatile handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 2-position provides a site for amide bond formation, allowing for the exploration of diverse chemical space.

This guide will focus on a robust and widely applicable protocol for the amide coupling of this compound using common and effective coupling reagents.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Amine≥98%Commercially AvailableSubstrate specific
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Commercially AvailableCoupling Reagent
HOBt (Hydroxybenzotriazole)AnhydrousCommercially AvailableAdditive to suppress racemization
DIPEA (N,N-Diisopropylethylamine)Anhydrous, ≥99.5%Commercially AvailableNon-nucleophilic base
Anhydrous Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableSolvent
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableSolvent for workup
Saturated aqueous Sodium Bicarbonate (NaHCO₃)ReagentFor aqueous workup
Saturated aqueous Sodium Chloride (Brine)ReagentFor aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ReagentDrying agent
TLC plates (Silica gel 60 F₂₅₄)Commercially AvailableFor reaction monitoring
Silica Gel for Column ChromatographyCommercially AvailableFor purification

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve_acid Dissolve this compound in anhydrous DMF prep_reagents->dissolve_acid add_reagents Add HATU, HOBt, and DIPEA dissolve_acid->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at room temperature (Monitor by TLC/LC-MS) add_amine->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for amide coupling.

Step-by-Step Experimental Protocol

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

4.1. Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous Dimethylformamide (DMF). The amount of solvent should be sufficient to fully dissolve the starting material, typically resulting in a 0.1 to 0.5 M solution.

  • To this solution, add HATU (1.1 equivalents) and HOBt (1.1 equivalents). The use of HOBt is crucial for suppressing racemization, especially when coupling amino acid derivatives.[9]

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[3][10][11]

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester intermediate.[6]

4.2. Amine Addition and Reaction

  • In a separate vial, dissolve the desired amine (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

4.3. Work-up and Purification

  • Upon completion of the reaction, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide. In some cases, recrystallization from a suitable solvent like ethanol, acetone, or acetonitrile can also be an effective purification method.[13]

Mechanism of Action: HATU/HOBt Mediated Amide Coupling

The amide coupling reaction proceeds through the activation of the carboxylic acid by the coupling reagent. In the case of HATU/HOBt, the mechanism can be summarized as follows:

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: HOBt then reacts with the O-acylisourea intermediate to form a more stable and less reactive HOBt active ester. This step is crucial for preventing side reactions and minimizing racemization.[9]

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the HOBt active ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.

G RCOOH Carboxylic Acid RCOO_minus Carboxylate RCOOH->RCOO_minus + Base Base Base (DIPEA) Active_Intermediate Active Intermediate RCOO_minus->Active_Intermediate + HATU HATU HATU Active_Ester Active Ester Active_Intermediate->Active_Ester + HOBt HOBt HOBt Amide Amide Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified mechanism of HATU/HOBt mediated amide coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield Incomplete activation of the carboxylic acid.Ensure HATU and HOBt are of high quality and used in sufficient excess (1.1-1.5 equivalents).[6] Increase pre-activation time.
Deactivation of the amine.Ensure the amine is not a salt form; if it is, add an additional equivalent of base to neutralize it. The acid-base reaction between the carboxylic acid and amine can deactivate the amine.[6]
Steric hindrance.For sterically hindered substrates, consider using a more potent coupling reagent like COMU or switching to a two-step procedure involving the formation of an acid chloride.[14] Increasing the reaction temperature may also be beneficial.
Hydrolysis of the activated intermediate.Use anhydrous solvents and reagents to prevent hydrolysis of the activated carboxylic acid intermediate.[6]
Significant side reactions Racemization of chiral centers.Ensure HOBt or another racemization suppressor is used.[9] Running the reaction at a lower temperature can also help.[6]
Guanidinylation of the amine.This can occur with uronium-based coupling reagents like HATU. If this is a significant issue, consider switching to a phosphonium-based reagent like PyBOP.
Difficulty in purification Removal of urea byproduct (if using carbodiimides like EDC/DCC).For water-soluble byproducts (from EDC), aqueous workup is effective. For insoluble byproducts (from DCC), filtration is necessary.
Separation of product from unreacted starting materials.Optimize the stoichiometry to ensure complete consumption of the limiting reagent. If the product and starting materials have different polarities, column chromatography should be effective. If the polarities are similar, consider derivatizing the unreacted starting material to facilitate separation. For separating amides from free amines, an acidic wash during workup can protonate the amine, making it water-soluble.[15]

Conclusion

The amide coupling of this compound is a versatile and powerful tool for the synthesis of novel compounds in drug discovery. By understanding the underlying principles of the reaction and following a well-defined protocol, researchers can reliably and efficiently generate a diverse range of amide derivatives. The troubleshooting guide provided should serve as a valuable resource for overcoming common challenges encountered during this synthetic transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 8-Bromoquinoline-2-carboxylic acid (CAS 914208-15-4). This versatile intermediate is a crucial building block in medicinal chemistry and pharmaceutical development, valued for its role in the creation of novel Active Pharmaceutical Ingredients (APIs).[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges of this synthesis and optimize your product yield.

Our recommended approach is a robust two-step synthesis, which offers clear advantages in terms of control and purification over a one-pot strategy. The pathway involves:

  • Step 1: The Doebner-von Miller Reaction to synthesize the 8-Bromo-2-methylquinoline intermediate.

  • Step 2: Oxidation of the 2-methyl group to the desired 2-carboxylic acid.

This structured approach allows for the isolation and purification of the intermediate, which is often key to achieving high purity in the final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems researchers frequently encounter during the synthesis.

Question: My yield for the Doebner-von Miller reaction (Step 1) is extremely low, and I'm observing significant tar formation. What's going wrong?

Answer: This is a classic issue in quinoline synthesis, especially when using anilines with electron-withdrawing substituents like bromine. The Doebner-von Miller reaction is an acid-catalyzed cyclization that can be sensitive to reaction conditions.[2][3]

  • Causality: The electron-withdrawing nature of the bromine atom on the 2-bromoaniline starting material deactivates the aromatic ring, making the crucial electrophilic cyclization step more difficult. This requires more forceful reaction conditions (higher temperatures or stronger acids), which can simultaneously promote polymerization and acid-catalyzed decomposition of the α,β-unsaturated aldehyde, leading to tar formation.

  • Solutions & Optimizations:

    • Catalyst Choice: While traditional Brønsted acids like HCl or H₂SO₄ are common, they can be overly aggressive. Consider using a Lewis acid catalyst such as tin tetrachloride (SnCl₄) or scandium(III) triflate, which can more effectively promote cyclization under milder conditions.[2]

    • Temperature Control: Maintain strict temperature control. Start the reaction at a lower temperature and gradually increase it only as needed, monitored by Thin Layer Chromatography (TLC). A common mistake is applying excessive heat too early.

    • Slow Addition: Add the α,β-unsaturated carbonyl component (e.g., crotonaldehyde) dropwise to the heated aniline-acid mixture. This maintains a low instantaneous concentration of the aldehyde, minimizing its self-polymerization.

    • Oxidizing Agent: The reaction requires an oxidizing agent to aromatize the dihydroquinoline intermediate. Often, an excess of the aniline starting material or an intermediate Schiff base acts as the hydrogen acceptor. If yields are low, the addition of a mild oxidizing agent like arsenic pentoxide, nitrobenzene, or even air can be beneficial, though this requires careful optimization to avoid side reactions.

Question: The oxidation of 8-Bromo-2-methylquinoline (Step 2) is either incomplete or results in a complex mixture of byproducts. How can I improve this step?

Answer: The oxidation of a methyl group on an electron-deficient heterocyclic ring like quinoline requires a potent oxidizing agent, but this power must be carefully controlled to prevent degradation of the quinoline core. An optimized synthesis of the related 8-nitroquinoline-2-carboxylic acid highlights the viability of this oxidation strategy.[4]

  • Causality: Incomplete reactions occur if the oxidant is too weak or used in insufficient stoichiometric amounts. Conversely, overly harsh conditions (e.g., high concentrations of KMnO₄ with excessive heat) can lead to oxidative cleavage of the benzene or pyridine ring, creating a difficult-to-separate mixture.

  • Solutions & Optimizations:

    • Choice of Oxidant: Selenium dioxide (SeO₂) is often the preferred reagent for oxidizing methyl groups at the 2- or 4-position of the quinoline ring. It is highly effective and typically operates under milder conditions than permanganate.

    • Phase Transfer Catalysis: When using an oxidant like potassium permanganate (KMnO₄), which has poor solubility in organic solvents, a phase transfer catalyst (e.g., a quaternary ammonium salt) can dramatically improve the reaction rate and allow for lower temperatures, thereby reducing byproduct formation.

    • pH Control: If using KMnO₄, the reaction should be buffered. Performing the oxidation in a pyridine/water mixture can help modulate the reactivity and improve the selectivity for the methyl group.

    • Monitoring: Follow the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the desired carboxylic acid product.

Question: I'm struggling with the final purification. How can I effectively isolate pure this compound?

Answer: The acidic nature of the target compound is the key to its purification. Standard column chromatography can be challenging due to the compound's polarity.

  • Causality: The carboxylic acid functional group makes the molecule polar and capable of strong interactions with silica gel, often leading to tailing and poor separation. Impurities from the oxidation step may have similar polarities.

  • Solutions & Optimizations:

    • Acid-Base Extraction: This is the most effective method. Dissolve the crude product in an organic solvent like ethyl acetate. Extract the solution with a mild aqueous base (e.g., 5% sodium bicarbonate solution).[5] The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving many non-acidic organic impurities behind.

    • Back-Extraction/Precipitation: Wash the basic aqueous layer with a fresh portion of ethyl acetate to remove any trapped neutral impurities. Then, slowly acidify the aqueous layer with cold 1N HCl while stirring vigorously in an ice bath. The this compound will precipitate out as a solid.

    • Final Polish (Recrystallization): Filter the precipitated solid, wash with cold water, and dry it.[6] For the highest purity, recrystallize the product from a suitable solvent system, such as ethanol/water or acetic acid.

Experimental Workflow & Optimization

The following diagram provides a high-level overview of the recommended two-step synthesis pathway.

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Purification cluster_2 Step 2: Oxidation cluster_3 Final Purification A 2-Bromoaniline + Crotonaldehyde B Acid-Catalyzed Condensation & Cyclization A->B Lewis or Brønsted Acid (e.g., SnCl₄, HCl) C In-situ Oxidation (Aromatization) B->C D Crude 8-Bromo-2-methylquinoline C->D E Workup & Extraction D->E F Purified 8-Bromo-2-methylquinoline E->F Column Chromatography (Silica, Hexane/EtOAc) G Oxidation Reaction F->G Oxidizing Agent (e.g., SeO₂, KMnO₄) H Crude this compound G->H I Acid-Base Extraction H->I J Precipitation & Recrystallization I->J K Pure Final Product J->K

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2-methylquinoline

This protocol is based on the principles of the Doebner-von Miller reaction.[2][3]

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-bromoaniline (10.0 g, 58.1 mmol) and concentrated hydrochloric acid (15 mL).

  • Heating: Heat the mixture to 100 °C in an oil bath with vigorous stirring.

  • Addition: Add crotonaldehyde (7.0 g, 99.9 mmol) dropwise via the dropping funnel over a period of 45 minutes, ensuring the temperature is maintained.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at 100-110 °C for 3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Workup:

    • Allow the mixture to cool to room temperature. Carefully pour it into a beaker containing 200 mL of ice water.

    • Neutralize the solution to a pH of 8-9 by the slow addition of a 30% sodium hydroxide solution. Use an ice bath to manage the exotherm.

    • Extract the product with dichloromethane (3 x 75 mL).[7]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent by rotary evaporation to yield the crude product.

    • Purify the crude oil by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:EtOAc).[7]

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield purified 8-Bromo-2-methylquinoline.

Protocol 2: Oxidation to this compound

This protocol utilizes selenium dioxide, a selective oxidant for this transformation.

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 8-Bromo-2-methylquinoline (5.0 g, 22.5 mmol) in 50 mL of dioxane.

  • Reagent Addition: Add selenium dioxide (3.0 g, 27.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 100-102 °C) for 6-8 hours. The formation of a black precipitate of elemental selenium is expected. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Hot-filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the Celite pad with a small amount of hot dioxane.

    • Remove the dioxane from the filtrate under reduced pressure.

  • Purification:

    • Dissolve the resulting crude solid in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with 5% aqueous sodium bicarbonate (3 x 50 mL).

    • Combine the aqueous layers and wash with 30 mL of ethyl acetate.

    • Cool the aqueous layer in an ice bath and acidify to pH ~4 with 1N HCl. A white or off-white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture if needed.

Frequently Asked Questions (FAQs)

Q1: Can I use a different α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction? A1: Yes. The choice of the α,β-unsaturated carbonyl compound determines the substitution pattern on the pyridine ring of the quinoline. Using crotonaldehyde (from the aldol condensation of acetaldehyde) yields a 2-methylquinoline. Using cinnamaldehyde would yield a 2-phenylquinoline. For this specific synthesis, a precursor that gives a 2-methyl group is required for the subsequent oxidation step.

Q2: Are there alternative methods to the Doebner-von Miller reaction for Step 1? A2: Yes, the Combes quinoline synthesis is another option, which involves the acid-catalyzed reaction of an aniline with a β-diketone. However, the Doebner-von Miller reaction is generally more straightforward for producing 2-methylquinolines from simple starting materials.

Q3: How critical is the purity of the 2-bromoaniline starting material? A3: Extremely critical. Impurities in the starting aniline can lead to significant side reactions and the formation of difficult-to-remove colored byproducts. It is highly recommended to use freshly distilled or high-purity commercial 2-bromoaniline.

Q4: My final product is colored. How can I decolorize it? A4: A slight yellow or tan color is common. If the color is significant, it indicates the presence of persistent impurities. During the acid-base workup, you can try treating the dissolved crude product in the organic solvent with a small amount of activated charcoal before the extraction step. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield. The most reliable method is a careful recrystallization.

Troubleshooting Decision Tree

This diagram helps diagnose potential issues with low final yield.

G Start Low Final Yield of This compound Check_Intermediate Was the yield of purified 8-Bromo-2-methylquinoline (Step 1) low? Start->Check_Intermediate Step1_Issue Troubleshoot Step 1: - Check catalyst activity - Optimize temperature - Ensure slow aldehyde addition - Check aniline purity Check_Intermediate->Step1_Issue Yes Check_Oxidation Was starting material present in crude product after Step 2? Check_Intermediate->Check_Oxidation No Step2_Issue Troubleshoot Step 2 (Oxidation): - Confirm oxidant stoichiometry & activity - Increase reaction time/temp cautiously - Use phase transfer catalyst if applicable Purification_Issue Review Purification Process: - Was precipitation incomplete (pH issue)? - Check for product loss during transfers - Did emulsions form during extraction? Check_Oxidation->Step2_Issue Yes Check_Oxidation->Purification_Issue No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

common side reactions in the synthesis of 8-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromoquinoline-2-carboxylic acid (CAS 914208-15-4). This molecule is a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its synthesis, however, can be fraught with challenges, leading to common side reactions that impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles driving both the desired reaction and its common pitfalls. Here, you will find in-depth troubleshooting advice and validated protocols to help you navigate the complexities of this synthesis.

Section 1: Core Synthetic Strategy: The Doebner-von Miller Reaction

The most prevalent route to the quinoline core of this target is a variation of the Doebner-von Miller reaction.[2][3] This acid-catalyzed reaction constructs the quinoline ring system by reacting an aniline (in this case, 2-bromoaniline) with an α,β-unsaturated carbonyl compound. For the synthesis of a 2-carboxylic acid derivative, the reaction typically involves pyruvic acid and an aldehyde.

The general mechanism involves an initial Michael addition, followed by cyclization, dehydration, and subsequent oxidation to form the aromatic quinoline ring.[4] Understanding this pathway is critical to diagnosing and preventing the side reactions detailed below.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low, and TLC analysis shows multiple unidentifiable spots and significant unreacted 2-bromoaniline. What's going wrong?

Answer: Low conversion and the formation of a complex mixture are often rooted in suboptimal reaction conditions or catalyst choice.

  • Causality: The Doebner-von Miller reaction is heavily dependent on strong acid catalysis (e.g., concentrated HCl, H₂SO₄) to promote both the initial condensation and the final cyclization/dehydration steps.[5] Insufficient acid can stall the reaction, while overly harsh conditions (excessively high temperatures or prolonged reaction times) can lead to the degradation of the electron-deficient 2-bromoaniline starting material or polymerization of the α,β-unsaturated intermediates.

  • Troubleshooting Steps:

    • Catalyst Optimization: While strong Brønsted acids are traditional, consider using a Lewis acid catalyst such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃), which can promote the reaction under milder conditions and potentially reduce charring.[4]

    • Temperature Control: Maintain a consistent and moderate temperature. For many Doebner-von Miller syntheses, a reflux in a solvent like ethanol or toluene is sufficient. Avoid aggressive heating, which can accelerate side reactions.

    • Reagent Addition: Instead of combining all reagents at once, try a slow, dropwise addition of the pyruvic acid/aldehyde mixture to the heated solution of 2-bromoaniline and acid. This maintains a low concentration of the reactive carbonyl species, minimizing self-condensation and polymerization.

    • Moisture Control: Ensure all glassware is oven-dried and use anhydrous solvents. Water can interfere with the acid catalyst and hydrolysis pathways.

Question 2: I've isolated my product, but NMR and Mass Spec data indicate the presence of a significant 8-bromoquinoline impurity. How is this forming and how can I prevent it?

Answer: The presence of 8-bromoquinoline points to an unintended decarboxylation reaction. This is a classic side reaction for quinoline-2-carboxylic acids, especially under thermal or strong acid/base stress.

  • Causality: The carboxylic acid group at the 2-position of the quinoline ring is susceptible to removal, particularly when heated in the presence of a catalyst.[6][7] The mechanism often involves protonation of the ring nitrogen, which enhances the electrophilicity of the C2 position and facilitates the loss of CO₂ to form a stabilized intermediate that quickly rearomatizes to 8-bromoquinoline.[8] This can occur during the primary synthesis if temperatures are too high or during acidic/basic workup procedures.

  • Troubleshooting Steps:

    • Moderate Reaction Temperature: This is the most critical factor. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor progress by TLC to avoid unnecessarily long heating times.

    • Careful Workup: During workup, neutralize the acidic reaction mixture carefully and without excessive heating. When performing an acid-base extraction to isolate the carboxylic acid, use dilute acid and base and keep the solutions cool.

    • Purification Strategy: If decarboxylation has occurred, purification can be achieved by leveraging the acidity of your desired product. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate. Your desired carboxylic acid will move to the aqueous layer as its sodium salt, while the non-acidic 8-bromoquinoline impurity will remain in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.

Question 3: My product is contaminated with what appears to be a dibromo-quinoline-2-carboxylic acid. How is this over-bromination happening?

Answer: Over-bromination is a risk when free bromine (Br₂) or a similarly potent electrophilic bromine source is present, especially with an activated ring system.

  • Causality: While the starting material is 2-bromoaniline, certain reaction conditions can generate elemental bromine or HBr, which can be oxidized to Br₂. The quinoline ring system, once formed, is susceptible to further electrophilic aromatic substitution. The electron-donating character of the ring can direct bromination to activated positions, such as C5 or C7.[9] This is less common in a standard Doebner-von Miller synthesis but can occur if oxidizing agents are present or if the workup involves brominating reagents.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure your 2-bromoaniline and other reagents are free from bromine contamination.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that might generate Br₂.

    • Control of Oxidizing Agents: The classic Skraup synthesis (a related reaction) uses an oxidizing agent like nitrobenzene.[10] The Doebner-von Miller reaction is generally designed to be self-oxidizing or rely on air oxidation. Avoid adding unnecessary or overly strong oxidizing agents which could react with HBr byproduct to form Br₂.

    • Purification: If over-bromination occurs, separation can be challenging due to similar polarities. Careful column chromatography on silica gel is the most effective method.[11][12]

Question 4: The reaction mixture has turned into a dark, intractable tar. Is there any way to salvage this?

Answer: Severe tar formation is typically irreversible and indicates rampant polymerization of the α,β-unsaturated carbonyl compounds under the harsh acidic conditions.[13]

  • Causality: Acrolein (formed in situ from glycerol in the related Skraup synthesis) or other simple α,β-unsaturated aldehydes/ketones are highly prone to acid-catalyzed polymerization.[10] This competes directly with the desired reaction with aniline.

  • Troubleshooting Steps:

    • Revisit Reagent Choice: If possible, use a more stable precursor for the α,β-unsaturated carbonyl component. For example, using acrolein diethyl acetal instead of acrolein, which generates the reactive species more slowly under acidic conditions, can significantly reduce polymerization.[11]

    • Optimize Addition and Temperature: As mentioned in Question 1, slow addition of the carbonyl component to the heated aniline solution is crucial. This keeps the instantaneous concentration of the polymerizable species low. Lowering the overall reaction temperature can also dramatically reduce the rate of polymerization relative to the desired cyclization.

    • Consider Milder Acids: Investigate alternative acid catalysts. Polyphosphoric acid (PPA) or amberlite resins can sometimes provide the necessary acidity with less associated charring compared to concentrated sulfuric or hydrochloric acid.[4]

Section 3: Data Summary & Visualizations

Table 1: Common Impurities and Diagnostic Signatures
Impurity NameCommon CauseKey Analytical Signature (vs. Product)Mitigation Strategy
8-BromoquinolineDecarboxylationLower MW (-44 Da for CO₂). Absence of -COOH signal in ¹H/¹³C NMR. Less polar on TLC.Reduce reaction temperature; mild acidic/basic workup.
5,8-Dibromoquinoline-2-carboxylic acidOver-brominationHigher MW (+79 Da for Br). More complex aromatic region in ¹H NMR.Use pure reagents; run under inert atmosphere; avoid excess oxidant.
Polymeric TarPolymerization of CarbonylsInsoluble, dark material. Broad, undefined signals in NMR.Slow reagent addition; use milder acid; lower temperature.
2-BromoanilineIncomplete ReactionLower MW. Presence of characteristic -NH₂ signals in ¹H NMR.Optimize catalyst, temperature, and reaction time.
Visualizing Reaction vs. Side Reactions

The following diagram illustrates the desired synthetic pathway leading to this compound versus the two most common competing side reactions: decarboxylation and polymerization.

G Start 2-Bromoaniline + Pyruvic Acid/Aldehyde Intermediate Cyclization Intermediate Start->Intermediate Acid Catalyst (Doebner-von Miller) Polymer Polymeric Tar (Polymerization Side Product) Start->Polymer Product This compound (Desired Product) Intermediate->Product Oxidation/ Aromatization Decarbox 8-Bromoquinoline (Decarboxylation Side Product) Product->Decarbox Excess Heat / Acid

Caption: Main reaction pathway versus common side reactions.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems.

G Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No TLC TLC shows unreacted aniline? CheckYield->TLC Yes Decarbox MS shows MW-44 peak? NMR lacks COOH proton? CheckPurity->Decarbox Yes Tar Reaction mixture is a dark tar? TLC->Tar No Sol1 Increase catalyst load or reaction time. Re-check temperature. TLC->Sol1 Yes Tar->CheckPurity No Sol2 Conditions too harsh. Reduce temp, add reagents slowly, use milder acid.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFwulTFYrmunBMA_uN1UjlBKjM2R9gvR-SH6adA8igAybtyDSX4ZD6gAuAZ8zyN2QTD6s8_hPyNzqnQFCH5mbN7P12m160BgjCv7rYs-HdjAYthdxY0r2P2c3EPTvKXdpgQcpbB8q2L38_tZi7OOXoaeR9DwAVsP7mDi7su8ttazc7yuZtcenuFUjqxrBdkA6D_kcdkh7V6GKW)] Tar->Sol2 Yes OverBrom MS shows MW+79 peak? Decarbox->OverBrom No Sol3 Decarboxylation occurred. Reduce temp in future. Purify via acid-base extraction.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOSj5m3yBPUJOqA_srgduGv8bktpLmH6DY8rh_olMINfoBzDlHdV2qhKemX_U7ZT4NXmDz_FDwu-8QHNP31IrNHidCtHBlZtNQRsh_wakVhJvtk02TeuzG5opIRwrSeUVA_5uDKoIK)] Decarbox->Sol3 Yes Sol4 Over-bromination occurred. Check reagent purity. Purify via column chromatography.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKlFq9BJdOJAfeT6Jtk8VgJlQ8kRp30-134aON4N6nSPA1JrppmzrSOFgZyHmcmejHqhAKXCmXFDJDYevZGlOzrzYiTzhABrpaQdDu7PDqOBVSNBSlZ3fkrcqQaGRhaOqW75G5_2bfK_VXCAGRJU5qDIbdv8Ey4A%3D%3D)] OverBrom->Sol4 Yes

References

Technical Support Center: Purification Challenges of 8-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes field-proven insights and technical data to address the specific purification challenges associated with 8-Bromoquinoline-2-carboxylic acid. This molecule, a key building block in medicinal chemistry, presents a unique set of purification hurdles due to its amphoteric nature, potential for isomeric impurities, and specific solubility profile.[1][2] This document provides a robust framework for troubleshooting common issues and establishing efficient, scalable purification protocols.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My final product shows a low, broad melting point and multiple spots on TLC. What are the likely impurities?

Answer: A depressed and broad melting point is a classic indicator of impurities. For this compound, these typically fall into three categories:

  • Isomeric Impurities: The most challenging impurities are often positional isomers formed during the bromination step of the synthesis.[3] Depending on the reaction conditions, you may have trace amounts of 5-bromo-, 7-bromo-, or even 5,7-dibromoquinoline-2-carboxylic acid. These isomers have very similar polarities and molecular weights, making them difficult to separate by standard chromatography or recrystallization.

  • Unreacted Starting Materials: Incomplete carboxylation or bromination can leave residual starting materials (e.g., 8-bromoquinoline, quinoline-2-carboxylic acid) in your crude product.

  • Process Reagents and Byproducts: Reagents from the synthesis, such as catalysts or residual acids/bases, can also contaminate the final product.

The first step is always to characterize the impurity profile using techniques like LC-MS or ¹H NMR to identify the nature of the contaminants before selecting a purification strategy.

Question 2: I'm attempting recrystallization, but the compound either "oils out" or my recovery yield is extremely low. What should I do?

Answer: This is a frequent problem stemming from improper solvent selection. "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is cooled too rapidly, causing the compound to separate as a super-cooled liquid instead of forming a crystal lattice.[4] Low yield is most often caused by using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.[4]

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of your crude material in a range of solvents at room temperature and at boiling point. The ideal solvent will dissolve the compound completely when hot but show very low solubility when cold.

  • Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, THF, or DMF) at an elevated temperature. Then, slowly add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, like water or hexane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, and then allow the mixture to cool slowly.

  • Control Cooling Rate: Never crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first to encourage the formation of large, pure crystals, then place it in an ice bath to maximize yield.

Question 3: My product is persistently yellow or brown, but the pure compound should be an off-white solid. How can I decolorize it?

Answer: Colored impurities are typically large, conjugated organic molecules formed as byproducts during the reaction. They are often present in very small amounts but are highly visible.

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is the most common method for removing colored impurities.[4]

    • Dissolve the crude product completely in a suitable hot solvent.

    • Add a very small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to bump violently.

    • Keep the solution hot (reflux if necessary) for 5-10 minutes, swirling occasionally. The colored impurities will adsorb to the charcoal's surface.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Second Recrystallization: If charcoal treatment is insufficient, a second recrystallization can further improve color and purity.[4]

Question 4: Standard silica gel column chromatography is failing to separate my product from a key impurity. What are my options?

Answer: This issue strongly suggests the impurity is a positional isomer. Since the carboxylic acid group can interact strongly with silica gel, leading to peak tailing, modifying the mobile phase is critical.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate/1% Acetic Acid). The acid protonates the carboxylic acid group on your compound, reducing its interaction with the silica and resulting in sharper, more symmetrical peaks, which can improve separation.

  • Switch Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity.[5] For very difficult separations, reverse-phase (C18) preparative HPLC is often the most effective, albeit more expensive, solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying crude this compound from a typical synthesis?

A multi-step approach is most robust. Start with a bulk purification method to remove the majority of impurities, followed by a fine purification step if needed.

crude Crude Product acid_base Step 1: Acid-Base Extraction crude->acid_base Removes neutral & basic impurities recryst Step 2: Recrystallization acid_base->recryst Removes residual process reagents chrom Step 3 (Optional): Chromatography recryst->chrom If isomeric impurities persist final High-Purity Product recryst->final Purity > 98% chrom->final

Caption: A multi-step purification workflow.

Q2: How does pH dramatically affect the solubility of this compound?

This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups. Its solubility is therefore highly dependent on pH.

  • In Strong Acid (pH < 2): The quinoline nitrogen is protonated, forming a cationic salt which is generally more water-soluble.

  • Near Isoelectric Point (pH ≈ 3-5): Both groups are largely in their neutral state. The molecule is least soluble in aqueous media in this pH range, causing it to precipitate.

  • In Base (pH > 7): The carboxylic acid is deprotonated, forming an anionic carboxylate salt. This salt is highly soluble in water. This principle is the foundation of the acid-base extraction protocol.[6]

Q3: What are the ideal storage conditions for the purified solid?

Store this compound in a tightly sealed container, protected from light, in a cool and dry environment. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term stability to prevent potential degradation.

Part 3: Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is excellent for removing neutral and basic impurities from the crude product.

  • Dissolution: Suspend the crude solid in a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Use enough base to fully dissolve the material, forming the sodium/potassium salt. The solution should be basic (pH > 10).

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two to three times with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Neutral and basic impurities will move into the organic layer, while your desired product remains in the aqueous layer as its salt. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add a 2 M hydrochloric acid (HCl) solution dropwise while stirring vigorously. The this compound will precipitate out as a solid as the solution becomes acidic.

  • Isolation: Continue adding acid until the pH is approximately 3-4 to ensure complete precipitation. Filter the solid using a Büchner funnel, wash the filter cake with cold deionized water to remove residual salts, and then with a small amount of a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum.

cluster_0 Separatory Funnel Aqueous Aqueous Layer (Product as Salt) Acidify Acidify Aqueous Layer Aqueous->Acidify Organic Organic Layer (Neutral/Basic Impurities) Start Crude Product in Base (aq) Wash Wash with Organic Solvent Start->Wash Separate Separate Layers Wash->Separate Separate->Aqueous Separate->Organic Discard Precipitate Precipitate Pure Product Acidify->Precipitate

Caption: Workflow for acid-base extraction purification.

Protocol 2: Purification by Recrystallization

This protocol is ideal after an initial acid-base wash or for crude material that is already relatively pure.

  • Solvent Selection: Choose an appropriate solvent or solvent system using the guide in Table 1. An Ethanol/Water system is often a good starting point.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemSolubility (Cold)Solubility (Hot)Comments
Ethanol / WaterLowHighA versatile system. Dissolve in hot ethanol, add hot water dropwise until cloudy, clarify with ethanol, and cool.
Acetic Acid / WaterLowHighUseful for acidic compounds but requires thorough drying to remove residual acetic acid.
Toluene / HeptaneLowModerateGood for less polar impurities. Dissolve in hot toluene and add heptane as the anti-solvent.
N,N-Dimethylformamide (DMF) / WaterLowVery HighEffective but requires high-vacuum drying to remove DMF (high boiling point). Use with caution.

References

Technical Support Center: Optimizing Suzuki Coupling for 8-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 8-Bromoquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize substituted quinoline-2-carboxylic acids. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow and enhance reaction outcomes.

Understanding the Substrate: this compound

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The quinoline core, an electron-deficient heteroaromatic system, can influence the reactivity of the C-Br bond. Furthermore, the presence of a carboxylic acid at the 2-position introduces several considerations:

  • Acidity: The carboxylic acid will react with the basic conditions essential for the Suzuki reaction, necessitating careful stoichiometry of the base.

  • Chelation: The nitrogen of the quinoline ring and the carboxylic acid group can potentially chelate to the palladium catalyst, affecting its catalytic activity.

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, decarboxylation of the product or starting material can occur as a side reaction.[1][2]

This guide will help you navigate these complexities to achieve successful and reproducible couplings.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue that can often be traced back to several key factors. Let's break down the potential culprits and their solutions.

  • Inactive Catalyst: The Pd(0) species is the active catalyst in the Suzuki reaction.[3] If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ.[3] Inefficient reduction or decomposition of the active Pd(0) species can halt the catalytic cycle.

    • Solution:

      • Proper Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[4]

      • Catalyst and Ligand Choice: For electron-rich heteroaromatics, a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition step.[5][6] Consider using ligands like SPhos or Buchwald-type ligands.[6] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.[7]

      • Catalyst Loading: While typically low, for challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can be beneficial.[8]

  • Insufficient Base Activity: The base plays a crucial role in activating the boronic acid for transmetalation.[9] The carboxylic acid in your substrate will consume one equivalent of the base.

    • Solution:

      • Increase Base Equivalents: Ensure you are using at least two equivalents of base: one to neutralize the carboxylic acid and at least one more to participate in the catalytic cycle. It is common to use 2.5 to 3 equivalents in total.

      • Base Strength and Solubility: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[5][10] The solubility of the base is also important; using an aqueous solution of the base can be beneficial.[7]

  • Poor Solvent Choice: The solvent system must be able to dissolve the reactants, particularly the inorganic base and the boronic acid derivative.

    • Solution: A mixture of an organic solvent and water is often optimal.[3] Common solvent systems include dioxane/water, THF/water, or DMF/water.[3][11] The water helps to dissolve the base and facilitates the formation of the reactive borate species.[12]

Question 2: I am observing significant amounts of side products, such as the dehalogenated starting material (quinoline-2-carboxylic acid) and homocoupled boronic acid. How can I minimize these?

Answer: The formation of side products is a clear indication that undesired reaction pathways are competing with your desired cross-coupling.

  • Dehalogenation (Protodebromination): This occurs when the this compound is reduced to quinoline-2-carboxylic acid.

    • Cause: This side reaction can be promoted by certain solvents (like alcohols) or bases (like amines) that can act as hydride sources after oxidative addition.[3] It can also be a sign of slow transmetalation.

    • Solution:

      • Avoid Alcoholic Solvents: If possible, avoid using alcohols as the primary solvent.

      • Optimize Ligand: A more electron-donating and sterically bulky ligand can accelerate the transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[13][14]

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and can sometimes suppress side reactions.[3]

  • Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid.

    • Cause: This is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid, or by Pd(II) species.[3]

    • Solution:

      • Rigorous Degassing: As with low conversion, meticulous degassing is crucial to minimize oxygen in the reaction mixture.[3]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) source.

Question 3: My reaction works, but the yield is inconsistent between batches. What factors contribute to this lack of reproducibility?

Answer: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

  • Reagent Quality:

    • Boronic Acid Purity: Boronic acids can dehydrate to form boroxines, which can affect the stoichiometry and reactivity.[3] It is advisable to use fresh, high-purity boronic acids.

    • Base Quality: Anhydrous bases can be hygroscopic. The presence of varying amounts of water can affect the reaction. Grinding the base to a fine powder can also improve consistency.[5]

  • Reaction Setup:

    • Inconsistent Degassing: The efficiency of degassing can vary. Standardizing the degassing procedure is essential.[4]

    • Stirring Rate: In a heterogeneous mixture, the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Suzuki coupling of this compound?

A1: The optimal temperature is a balance between reaction rate and stability. Generally, temperatures between 70-100 °C are effective.[8][11] Higher temperatures can accelerate the reaction but may also increase the likelihood of side reactions like decarboxylation.[1] It is recommended to start at a lower temperature (e.g., 80 °C) and monitor the reaction progress.

Q2: Which palladium catalyst and ligand combination is best for this substrate?

A2: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid being used. However, for heteroaromatic halides, catalyst systems with bulky, electron-rich phosphine ligands are often successful.[6] Good starting points include:

  • Pd(dppf)Cl₂: A robust and commonly used catalyst for a variety of Suzuki couplings.[15]

  • Pd(PPh₃)₄: A reliable Pd(0) source, particularly effective under aqueous conditions.[7]

  • Systems with Buchwald Ligands (e.g., SPhos, XPhos): These are excellent for challenging couplings, including those with heteroaromatic chlorides and bromides.[6]

Q3: Can I use a boronic ester instead of a boronic acid?

A3: Yes, and in some cases, it may be advantageous. Pinacol boronic esters are often more stable than their corresponding boronic acids, which can be beneficial for reproducibility.[3] They are less prone to protodeboronation.[3]

Q4: How should I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[11] This allows you to track the consumption of the starting material and the formation of the product and any major side products.

Experimental Protocol and Data

Recommended Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

ParameterRecommended ValueRationale
This compound 1.0 equivalentLimiting reagent.
Arylboronic acid 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Palladium Catalyst 2-5 mol%A balance between reaction efficiency and cost.
Ligand (if not a pre-formed complex) 4-10 mol%A 2:1 ligand to palladium ratio is typical.
Base 2.5 - 3.0 equivalentsTo neutralize the carboxylic acid and facilitate the catalytic cycle.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA mixed solvent system aids in the dissolution of all components.[3][11]
Temperature 80-100 °CPromotes a reasonable reaction rate while minimizing decomposition.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine completion.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress periodically by TLC or LC-MS.[11]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, which can then be extracted into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'B(OH)2 + Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Degassing Is Degassing Sufficient? Start->Check_Degassing Yes_Degas Yes Check_Degassing->Yes_Degas Evaluate No_Degas No Check_Degassing->No_Degas Evaluate Check_Catalyst Is the Catalyst/Ligand Active? Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst Evaluate No_Catalyst No Check_Catalyst->No_Catalyst Evaluate Check_Base Is the Base Correct (Type & Equivalents)? Yes_Base Yes Check_Base->Yes_Base Evaluate No_Base No Check_Base->No_Base Evaluate Check_Solvent Is the Solvent System Optimal? Yes_Solvent Yes Check_Solvent->Yes_Solvent Evaluate No_Solvent No Check_Solvent->No_Solvent Evaluate Yes_Degas->Check_Catalyst Improve_Degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) No_Degas->Improve_Degassing Yes_Catalyst->Check_Base Screen_Catalysts Screen Different Catalysts/Ligands (e.g., Buchwald type) No_Catalyst->Screen_Catalysts Yes_Base->Check_Solvent Adjust_Base Increase Equivalents, Change Base (e.g., K3PO4) No_Base->Adjust_Base Screen_Solvents Try Different Solvent Mixtures (e.g., Toluene/H2O) No_Solvent->Screen_Solvents

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of 8-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromoquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions during your purification process.

Understanding the Molecule: Key Physicochemical Properties

This compound is a bifunctional molecule, possessing both a weakly basic quinoline nitrogen and an acidic carboxylic acid group. Its purification is often complicated by its amphoteric nature and potential for zwitterion formation. The bromine atom at the 8-position influences the electron density of the aromatic system, which can affect its solubility and reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I get a solid product?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts from the synthesis, especially if a Doebner-von Miller or related reaction was used.[2][3][4][5][6] Unreacted starting materials such as 2-bromoaniline or α,β-unsaturated carbonyl compounds can also contribute to the impure state.[7][8]

Troubleshooting Steps:

  • Initial Cleanup with Acid-Base Extraction: This is the most effective first step to separate the acidic product from neutral and basic impurities. The amphoteric nature of your compound allows for selective extraction.

  • Recrystallization Trials: Once a solid is obtained, even if impure, recrystallization is a powerful purification technique. Experiment with a range of solvents of varying polarities.

Q2: I'm performing an acid-base extraction, but my yield is very low. What could be going wrong?

A2: Low yields in acid-base extractions are typically due to incomplete precipitation of the product or emulsion formation.

Troubleshooting Steps:

  • pH Optimization: Ensure you are adjusting the pH of the aqueous layer sufficiently to fully protonate the carboxylate and precipitate the free acid. Aim for a pH of 2-3.

  • Salting Out: If the product has some water solubility, adding a saturated solution of sodium chloride (brine) to the aqueous layer before extraction can decrease its solubility and improve recovery.

  • Emulsion Breaking: If an emulsion forms at the interface of the organic and aqueous layers, it can be broken by adding brine, gentle swirling, or passing the mixture through a bed of Celite.

Q3: I'm trying to purify my compound by column chromatography on silica gel, but I'm observing significant streaking and poor separation. What should I do?

A3: The acidic nature of silica gel can interact with the basic quinoline nitrogen, leading to poor chromatographic performance.[9] Additionally, the carboxylic acid group can strongly adsorb to the silica.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (0.5-1%) in your eluent to neutralize the acidic silanol groups.[9]

  • Modify the Mobile Phase: Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing by protonating the quinoline nitrogen and competing with the analyte for binding sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase (C18) HPLC can be an effective alternative.

Q4: My recrystallized product is still colored. How can I obtain a colorless compound?

A4: Colored impurities are common in quinoline synthesis.

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Multiple Recrystallizations: A second or even third recrystallization from a different solvent system can often remove persistent colored impurities.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific sample.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for the initial cleanup of the crude product to remove neutral and basic impurities.

Workflow Visualization:

cluster_0 Acid-Base Extraction Workflow A Dissolve Crude Product in Ethyl Acetate B Extract with 1M NaOH (aq) A->B C Separate Layers B->C D Aqueous Layer (contains sodium salt of product) C->D Aqueous E Organic Layer (contains neutral/basic impurities) C->E Organic F Acidify Aqueous Layer with conc. HCl to pH 2-3 D->F G Collect Precipitate (Purified Product) F->G H Wash with Cold Water G->H I Dry under Vacuum H->I

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide. The product will deprotonate and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash the organic layer with 1M NaOH to ensure complete extraction.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 2 and 3. The purified product will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline material.[10][11] The choice of solvent is critical.

Solvent Selection Guide:

Solvent PolarityRecommended SolventsComments
Polar Protic Ethanol, Methanol, WaterGood for dissolving the compound, often used in combination with a less polar solvent.
Polar Aprotic Acetone, Ethyl AcetateMay be good single-solvent systems.
Non-Polar Hexane, TolueneLikely to be poor solvents, but can be used as anti-solvents in a two-solvent system.

Step-by-Step Methodology:

  • In a flask, add the crude solid and a small amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed to achieve dissolution.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once crystal formation has ceased at room temperature, cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.

Protocol 3: Purification by Column Chromatography

This method is useful for separating the product from impurities with similar solubility but different polarity.

Workflow Visualization:

cluster_1 Column Chromatography Workflow A Prepare Slurry of Silica Gel (deactivated) B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for Column Chromatography.

Step-by-Step Methodology:

  • Prepare Deactivated Silica: Prepare a slurry of silica gel in the initial, least polar eluent containing 0.5-1% triethylamine.

  • Pack the Column: Pack a glass column with the silica gel slurry.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the final purity of your this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic or trifluoroacetic acid is a good starting point for method development.

References

preventing byproduct formation in 8-Bromoquinoline-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromoquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this compound in various chemical transformations. Our goal is to provide you with the expertise and practical insights needed to minimize byproduct formation and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section is dedicated to identifying and resolving specific issues that may arise during your experiments. We will explore common synthetic routes and their associated side reactions, offering scientifically grounded solutions.

Amide Bond Formation

Amide coupling is a fundamental transformation for this compound, often employed in the synthesis of biologically active molecules. However, several byproducts can complicate this seemingly straightforward reaction.

Question: I am attempting to synthesize an amide from this compound, but I am observing low yields and multiple spots on my TLC plate. What could be the issue?

Answer: Low yields and multiple byproducts in amide coupling reactions with this compound can stem from several sources, primarily related to the activation method of the carboxylic acid and the reaction conditions.

Potential Cause 1: Formation of N-acylurea Byproduct

When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), a common issue is the formation of a stable N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.

  • Solution: To mitigate this, it is highly recommended to use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1] HOBt and NHS react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement. The resulting urea byproduct from EDC is also water-soluble, which simplifies purification.[2]

Potential Cause 2: Consumption of Amine by Acidic Byproducts

If you are using a two-step procedure involving the formation of an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the reaction produces HCl as a byproduct.[3][4] This HCl will react with your amine to form an ammonium salt, rendering it non-nucleophilic and unavailable for the desired reaction.[3][4]

  • Solution: To counteract this, you can either use a twofold excess of your primary or secondary amine or add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced.[5]

Potential Cause 3: Ring Chlorination

In some cases, particularly with heterocyclic carboxylic acids like picolinic acid, the use of thionyl chloride for acyl chloride formation can lead to chlorination of the aromatic ring as an unexpected side reaction.[6]

  • Solution: If you suspect ring halogenation, consider alternative methods for activating the carboxylic acid that do not involve harsh chlorinating agents. Methods utilizing coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt are generally milder and avoid this specific side reaction.[1][5]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling
  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to form the active ester.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the water-soluble urea byproduct and any unreacted starting materials.

Esterification Reactions

The conversion of this compound to its corresponding esters is another crucial reaction, often a preliminary step for further functionalization or to enhance solubility.

Question: I am performing a Fischer esterification with this compound and ethanol with a sulfuric acid catalyst, but the yield is lower than expected. What are the potential byproducts?

Answer: The Fischer esterification is an equilibrium-limited reaction, and while generally robust, side reactions can occur, impacting the overall yield.

Potential Cause 1: Anhydride Formation

Heating a carboxylic acid in the presence of a strong acid catalyst can lead to the formation of the corresponding anhydride as a byproduct.[7] This is a self-condensation reaction of two molecules of the carboxylic acid with the elimination of water.

  • Solution: To favor the formation of the ester, it is crucial to use the alcohol as the solvent or in a large excess to shift the equilibrium towards the product side.[7] Additionally, removing water as it is formed, for instance with a Dean-Stark apparatus, can significantly improve the yield.

Potential Cause 2: Byproducts from the Acid Catalyst

While sulfuric acid is a common catalyst, other mineral acids like hydrochloric acid can sometimes lead to unwanted side reactions. At elevated temperatures, the chloride ion from HCl can act as a nucleophile, potentially leading to substitution byproducts.[7]

  • Solution: It is generally safer to use sulfuric acid or p-toluenesulfonic acid (TsOH) as the catalyst in Fischer esterifications, as their conjugate bases (HSO₄⁻ and TsO⁻) are non-nucleophilic.[7]

Diagram: Fischer Esterification and Anhydride Byproduct Formation

Fischer_Esterification cluster_main Main Reaction Pathway cluster_side Byproduct Formation Start This compound Reagents + R'OH (excess) + H⁺ (cat.) Start->Reagents Fischer Esterification Product Ester Product Reagents->Product Fischer Esterification Side_Start 2 x this compound Side_Reagents + H⁺ (cat.) - H₂O Side_Start->Side_Reagents Self-Condensation Byproduct Anhydride Byproduct Side_Reagents->Byproduct Self-Condensation

Caption: Fischer esterification and potential anhydride byproduct formation.

Suzuki Cross-Coupling Reactions

The bromine atom at the 8-position provides a handle for carbon-carbon bond formation via reactions like the Suzuki cross-coupling, enabling the synthesis of a wide array of derivatives.

Question: My Suzuki coupling reaction of this compound with an arylboronic acid is not proceeding to completion, and I am observing several byproducts. What is going wrong?

Answer: Suzuki reactions, while powerful, are complex and can be plagued by several side reactions. The presence of the carboxylic acid functionality can also introduce specific challenges.

Potential Cause 1: Homocoupling of the Boronic Acid

A common byproduct in Suzuki reactions is the homocoupling of the boronic acid to form a biaryl species (Ar-Ar).[8][9] This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that favors homocoupling.

  • Solution: Thoroughly degas your reaction mixture and solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is run under a positive pressure of an inert atmosphere.

Potential Cause 2: Protodeboronation

This side reaction involves the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom, effectively destroying the boronic acid.[10] This can be particularly problematic with electron-rich or heteroaromatic boronic acids.

  • Solution: Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue, as they are more stable and less prone to protodeboronation.[10] Careful selection of the base and solvent system is also critical.

Potential Cause 3: Dehalogenation

The starting material, this compound, can undergo dehalogenation, where the bromine atom is replaced by a hydrogen atom.[8] This leads to the formation of quinoline-2-carboxylic acid.

  • Solution: This can be influenced by the choice of phosphine ligand and the base. Experimenting with different ligands and ensuring precise control of reaction temperature may help to minimize this side reaction.

Potential Cause 4: Catalyst Deactivation by the Carboxylic Acid

The carboxylate anion, formed under the basic conditions of the Suzuki reaction, can coordinate to the palladium center and deactivate the catalyst.[11] This can prevent the catalytic cycle from proceeding efficiently.

  • Solution: One common strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the Suzuki coupling.[11] The ester can then be hydrolyzed in a subsequent step to regenerate the carboxylic acid. This approach prevents the formation of the interfering carboxylate anion.

Table: Troubleshooting Suzuki Coupling Reactions
Problem Potential Cause Proposed Solution
Homocoupling of Boronic Acid Oxygen in the reaction mixtureThoroughly degas all solvents and reagents; maintain an inert atmosphere.
Protodeboronation Instability of the boronic acidUse potassium trifluoroborate salts; optimize base and solvent.
Dehalogenation of Starting Material Undesired reductive pathwayScreen different phosphine ligands and reaction temperatures.
Low or No Conversion Catalyst deactivation by carboxylateProtect the carboxylic acid as an ester prior to the coupling reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is decarboxylation a significant concern when working with this compound?

A1: Decarboxylation, the loss of the carboxylic acid group as CO₂, is most common for β-keto acids or when facilitated by specific catalysts under harsh conditions.[12][13] For this compound, spontaneous decarboxylation under typical reaction conditions (e.g., amide coupling at room temperature or Fischer esterification under reflux in ethanol) is generally not a major concern. However, very high temperatures (>200 °C) or certain transition metal catalysts could potentially induce decarboxylation.[14][15] It is always prudent to monitor for the formation of 8-bromoquinoline as a potential byproduct if your reaction requires extreme heating.

Q2: What are the best general strategies for purifying products derived from this compound?

A2: The purification strategy will depend on the specific product and the byproducts present.

  • For Amide Products: If EDC was used as a coupling agent, the urea byproduct is water-soluble and can be removed with an aqueous workup.[2] Column chromatography on silica gel is typically effective for separating the desired amide from unreacted starting materials and other non-polar byproducts.

  • For Ester Products: After a Fischer esterification, a basic wash (e.g., with aqueous sodium bicarbonate) can be used to remove any unreacted carboxylic acid. The desired ester can then be extracted into an organic solvent.

  • For Suzuki Products: Purification can be challenging due to the structural similarity of the desired product and byproducts like homocoupled species. Column chromatography is almost always necessary. Protecting the carboxylic acid as an ester can simplify purification by altering the polarity of the target molecule.

Q3: Can the bromine at the 8-position be displaced in other reactions besides Suzuki coupling?

A3: Yes, the bromine atom can participate in a variety of other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. Additionally, as noted in a study on a related compound, nucleophilic aromatic substitution (SₙAr) at the 8-position is possible under certain conditions, especially if the attacking nucleophile is potent and there are activating or Lewis acidic species present.[16] It is important to consider the full scope of your reaction conditions to anticipate such potential side reactions.

References

Technical Support Center: Scale-Up Synthesis of 8-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 8-Bromoquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the bench to a larger scale. This compound is a valuable intermediate in pharmaceutical development, and its efficient synthesis is critical for advancing drug discovery pipelines.[1][2]

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the quinoline core, specifically 8-bromo-2-methylquinoline, via a Doebner-von Miller reaction. The second stage is the oxidation of the 2-methyl group to the desired carboxylic acid.

Synthesis_Overview cluster_0 Stage 1: Doebner-von Miller Reaction cluster_1 Stage 2: Oxidation 2-Bromoaniline 2-Bromoaniline 8-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline 2-Bromoaniline->8-Bromo-2-methylquinoline  Acid Catalyst (e.g., HCl, ZnCl₂) Crotonaldehyde Crotonaldehyde Crotonaldehyde->8-Bromo-2-methylquinoline 8-Bromoquinoline-2-carboxylic_acid 8-Bromoquinoline-2-carboxylic_acid 8-Bromo-2-methylquinoline->8-Bromoquinoline-2-carboxylic_acid  Oxidizing Agent (e.g., SeO₂)

Fig 1. Two-stage synthesis of this compound.

Each stage presents unique scale-up challenges, from managing exothermic reactions and byproduct formation in the Doebner-von Miller synthesis to controlling the selectivity of the oxidation and handling hazardous reagents.

II. Stage 1: Doebner-von Miller Synthesis of 8-Bromo-2-methylquinoline

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] However, its scale-up requires careful control to mitigate common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Doebner-von Miller synthesis and how can they be minimized? A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, in this case, crotonaldehyde. This leads to the formation of intractable tars and significantly reduces the yield. To minimize this, a slow, controlled addition of crotonaldehyde to the heated reaction mixture is crucial. Another effective strategy is to employ a two-phase reaction system, where the aniline is in an aqueous acid phase and the crotonaldehyde is in an immiscible organic solvent, thereby reducing its self-polymerization.

Q2: What is the role of the oxidizing agent in this reaction? A2: The Doebner-von Miller reaction proceeds through a dihydroquinoline intermediate, which must be oxidized to form the aromatic quinoline product. In many variations of this reaction, an oxidizing agent is added. However, in some cases, an imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent through a hydrogen transfer process.

Q3: Can I use a different α,β-unsaturated carbonyl compound? A3: Yes, the Doebner-von Miller reaction is versatile. Using different α,β-unsaturated aldehydes or ketones will result in different substitution patterns on the quinoline ring. For the synthesis of 2-methylquinolines, crotonaldehyde is the appropriate choice.

Troubleshooting Guide: Stage 1
Issue Potential Root Cause(s) Recommended Solution(s) & Scale-Up Considerations
Low Yield & Significant Tar Formation - Polymerization of Crotonaldehyde: Rapid addition or high local concentration of crotonaldehyde in the presence of strong acid.[4] - Excessive Reaction Temperature: Promotes polymerization and other side reactions.- Controlled Addition: Implement a programmed, slow addition of crotonaldehyde using a dosing pump. - Two-Phase System: Consider a biphasic system (e.g., water/toluene) to sequester the crotonaldehyde from the bulk acidic medium. This can improve yield and ease of work-up.[5] - Temperature Management: Use a reactor with efficient heat transfer capabilities to maintain a stable and controlled temperature.
Difficult Work-up & Product Isolation - Emulsion Formation: Presence of polymeric byproducts can lead to stable emulsions during extractive work-up. - Product Precipitation: The product may precipitate as a salt, making extraction difficult.- Steam Distillation: For isolating 2-methylquinolines, steam distillation can be an effective method to separate the volatile product from non-volatile tars.[4] - pH Adjustment: Ensure the reaction mixture is thoroughly neutralized (pH 8-9) to liberate the free quinoline base before extraction.[6] - Solvent Selection: Use a solvent with a significantly different density than water (e.g., dichloromethane) to aid phase separation.
Incomplete Reaction - Insufficient Acid Catalyst: The reaction is acid-catalyzed, and an inadequate amount will slow down or stall the reaction. - Low Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.- Catalyst Loading: Experiment with different acid catalysts (Brønsted vs. Lewis acids) and their concentrations on a small scale to find the optimal conditions.[3] - Reaction Monitoring: At scale, use in-process controls (e.g., HPLC, GC) to monitor the consumption of starting materials and confirm reaction completion before proceeding with work-up.

III. Stage 2: Oxidation of 8-Bromo-2-methylquinoline to this compound

The oxidation of the 2-methyl group is a critical and often challenging step. Selenium dioxide (SeO₂) is a commonly used reagent for this transformation, but it presents both selectivity and safety challenges.[1][7]

Frequently Asked Questions (FAQs)

Q1: Why is Selenium Dioxide (SeO₂) commonly used for this oxidation? A1: Selenium dioxide is effective at oxidizing active methyl and methylene groups, such as the 2-methyl group on a quinoline ring, which is activated by the adjacent nitrogen atom.[1][8]

Q2: What are the main byproducts of the SeO₂ oxidation? A2: The primary byproduct is often the corresponding aldehyde (8-bromoquinoline-2-carbaldehyde).[7] Over-oxidation can also occur, leading to degradation of the quinoline ring. The formation of elemental selenium (as a red precipitate) is also a part of the reaction stoichiometry.

Q3: Are there safer alternatives to Selenium Dioxide? A3: Yes, other oxidizing agents can be used, although they may require more optimization. These include potassium permanganate (KMnO₄), though it can be aggressive and lead to ring cleavage if not carefully controlled.[4][9] Newer methods involving catalytic amounts of other metals or metal-free oxidations are also being developed.[10][11][12]

Troubleshooting Guide: Stage 2
Issue Potential Root Cause(s) Recommended Solution(s) & Scale-Up Considerations
Formation of Aldehyde Instead of Carboxylic Acid - Insufficient Oxidant: The oxidation may stop at the aldehyde stage if the stoichiometry of SeO₂ is too low. - Reaction Conditions: Solvent and temperature can influence the final oxidation state.- Stoichiometry Control: Carefully control the stoichiometry of SeO₂. A slight excess may be required to drive the reaction to the carboxylic acid, but a large excess can lead to over-oxidation.[4] - Solvent System: The reaction is often performed in solvents like pyridine or dioxane. The presence of water can facilitate the formation of the carboxylic acid.
Low Yield & Over-oxidation - Excessive Reaction Temperature: High temperatures can lead to non-selective oxidation and degradation of the starting material and product. - Prolonged Reaction Time: Leaving the reaction for too long can result in byproduct formation.- Temperature Control: Maintain a controlled temperature profile. Exothermic events should be anticipated and managed with an efficient cooling system. - Reaction Monitoring: Closely monitor the reaction progress by HPLC or TLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
Difficult Purification of the Carboxylic Acid - Contamination with Selenium Byproducts: Residual selenium compounds can be difficult to remove. - Poor Solubility of the Product: The carboxylic acid may have limited solubility in common organic solvents.- Filtration: The elemental selenium precipitate should be carefully filtered. Celite or a similar filter aid can be beneficial. - pH-Based Extraction: Utilize the acidic nature of the product. Extract the crude material into a basic aqueous solution (e.g., NaHCO₃ or NaOH solution), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid. - Recrystallization: If the purity is still insufficient, recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF/water) is recommended.[13]

IV. Safety Considerations for Scale-Up

Working with Selenium Dioxide (SeO₂):

Selenium dioxide and its byproducts are highly toxic and pose a significant health and environmental risk.[14][15][16]

  • Toxicity: SeO₂ is toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[14][15]

  • Handling: Always handle SeO₂ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, and a lab coat.[15]

  • Waste Disposal: All selenium-containing waste must be collected and disposed of as hazardous waste according to institutional and local regulations. Do not discharge into drains or the environment.[16]

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_disposal Waste Management Respirator Respirator Fume Hood Fume Hood Chemical Goggles Chemical Goggles Lab Coat Lab Coat Gloves Gloves Segregated Waste Stream Segregated Waste Stream Controlled Addition Controlled Addition Temperature Monitoring Temperature Monitoring Hazardous Waste Labeling Hazardous Waste Labeling Professional Disposal Professional Disposal

Fig 2. Critical safety workflow for handling Selenium Dioxide.

V. Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2-methylquinoline (Lab Scale)

This protocol is adapted from literature procedures and should be optimized for specific laboratory conditions before scaling up.[6]

  • To a solution of 2-bromoaniline (0.05 mol) in 18% HCl (50 ml), add boric acid (3.10 g).

  • Heat the mixture to reflux.

  • Slowly add a mixture of crotonaldehyde (0.06 mol) and an oxidizing agent like 2-bromonitrobenzene (0.01 mol) over 1 hour with stirring.

  • Continue stirring at reflux (approx. 100 °C) for another 2.5 hours.

  • Add anhydrous ZnCl₂ (an equimolar amount) and stir vigorously for 30 minutes.

  • Cool the reaction mixture in an ice bath. A crude brown solid should precipitate.

  • Filter the solid and wash with 2-propanol.

  • Dissolve the solid in water and neutralize with concentrated NH₄OH solution to pH 8.

  • Filter the resulting solid, wash with water, and dry to obtain 8-bromo-2-methylquinoline.

Protocol 2: Oxidation to this compound (Conceptual)

This is a conceptual protocol based on the oxidation of similar 2-methylquinolines and requires optimization.[7]

  • EXTREME CAUTION: Perform in a certified fume hood. Dissolve 8-bromo-2-methylquinoline (1 eq.) in a suitable solvent such as pyridine or aqueous dioxane.

  • Add selenium dioxide (1.1 - 1.5 eq.) portion-wise to control the initial exotherm.

  • Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction by HPLC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated black/red elemental selenium. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an aqueous solution of sodium bicarbonate.

  • Wash the basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or neutral byproducts.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield crude this compound.

  • Further purify by recrystallization if necessary.

VI. References

  • s d fine-chem limited. (n.d.). selenium dioxide. Retrieved from --INVALID-LINK--

  • Organic Reactions. (n.d.). Selenium Dioxide Oxidation. Retrieved from --INVALID-LINK--

  • Taylor & Francis. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from --INVALID-LINK--

  • Emporia State University. (2012, July 9). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from --INVALID-LINK--

  • Carl Roth. (2024, November 4). 111350 - Selenium dioxide - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Oxidation of Methylquinolines with Nickel Peroxide. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent. Chemical Reviews. Retrieved from --INVALID-LINK--

  • Loba Chemie. (n.d.). SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE. Retrieved from --INVALID-LINK--

  • NOAA. (n.d.). SELENIUM DIOXIDE - CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • Inchem.org. (n.d.). ICSC 0946 - SELENIUM DIOXIDE. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. Retrieved from --INVALID-LINK--

  • Physics Forums. (2004, October 22). Oxidation using selenium dioxide. Retrieved from --INVALID-LINK--

  • YouTube. (2020, April 6). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2015, June 18). Why doesn't the SeO2 oxidation of ketones stop at the hydroxyketone stage? Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Retrieved from --INVALID-LINK--

  • NIH. (2019, September 23). KOtBu-promoted oxidative dimerizations of 2-methylquinolines to 2-alkenyl bisquinolines with molecular oxygen. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from --INVALID-LINK--

  • YouTube. (2024, April 12). Selenium Dioxide (SeO2) Reagent and their Applications Part-II |ChemOrgChem. Retrieved from --INVALID-LINK--

  • NIH. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2023, February 20). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. Retrieved from --INVALID-LINK--

  • ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from --INVALID-LINK--

  • ACS Omega. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Oxidizing Agents. Retrieved from --INVALID-LINK--

  • TigerWeb. (1998). Oxidizing Agents. Retrieved from --INVALID-LINK--

  • NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Oxidation Reagents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction? Retrieved from --INVALID-LINK--

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 8-Substituted Quinoline-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline-2-carboxylic acid scaffold is a cornerstone of innovation. Its derivatives are integral to a wide array of pharmacologically active agents. The strategic placement of substituents on the quinoline core, particularly at the 8-position, is a critical determinant of biological activity and physicochemical properties. Consequently, the selection of an appropriate synthetic methodology is a decision of paramount importance, directly influencing the efficiency, scalability, and novelty of a drug discovery campaign.

This guide provides an in-depth, objective comparison of the principal synthetic routes to 8-substituted quinoline-2-carboxylic acids. We will move beyond a mere recitation of protocols to dissect the underlying mechanistic principles, enabling a rational selection of the optimal method for your specific research objectives.

Comparative Overview of Key Synthetic Strategies

The synthesis of the quinoline core is a well-trodden path in organic chemistry, with several "named" reactions forming the bedrock of available methodologies. However, their application to the specific synthesis of 8-substituted quinoline-2-carboxylic acids presents unique challenges and considerations. We will focus on the Doebner, Friedländer, and Combes reactions, alongside modern palladium-catalyzed C-H activation strategies.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical ProductsAdvantagesDisadvantages
Doebner Reaction Substituted Aniline, Aldehyde, Pyruvic AcidAcid (e.g., TFA, BF₃·OEt₂)Quinoline-4-carboxylic acids (primarily)One-pot, three-component reaction; uses simple starting materials.Primarily yields the 4-carboxylic acid isomer; can have low yields with electron-withdrawing groups on the aniline.[1]
Friedländer Annulation 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl CompoundAcid or BaseSubstituted QuinolinesVersatile for a range of substitutions; can be high-yielding.Availability of substituted 2-aminoaryl aldehydes can be limited; regioselectivity can be an issue with unsymmetrical ketones.[2][3][4]
Combes Synthesis Substituted Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)2,4-Disubstituted QuinolinesGood for 2,4-disubstituted products.Primarily yields 2,4-disubstituted quinolines, not ideal for the target structure.[5]
Palladium-Catalyzed C-H Activation Quinoline Core, Coupling PartnerPalladium CatalystC8-Functionalized QuinolinesHigh regioselectivity for the C8 position; broad functional group tolerance.Requires a pre-existing quinoline core; catalyst and ligand optimization may be necessary.[6]

In-Depth Analysis of Synthetic Routes

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a one-pot synthesis that combines an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1][7] While its primary utility is for the synthesis of the 4-carboxylic acid isomer, modifications and understanding its mechanism are crucial for comparative purposes.

The reaction is believed to initiate with the formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol of pyruvic acid, subsequent cyclization, and oxidation to the aromatic quinoline.

Doebner_Mechanism Aniline Substituted Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Adduct Adduct Schiff_Base->Adduct Pyruvic_Acid Pyruvic Acid (Enol) Pyruvic_Acid->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Oxidation

Caption: Generalized workflow of the Doebner reaction.

Direct synthesis of the 2-carboxylic acid isomer via the Doebner reaction is not its primary strength. However, an "improved" Doebner-Miller reaction (a related synthesis using α,β-unsaturated carbonyls) has been reported for the synthesis of 2-alkyl-8-quinoline carboxylic acids. For instance, 2-methyl-8-quinoline carboxylic acid was synthesized from anthranilic acid and crotonaldehyde.[8]

  • Reaction Setup: In a suitable reaction vessel, combine anthranilic acid and a phase-transfer catalyst (e.g., 5 mol%).

  • Solvent System: A two-phase system is employed to minimize polymerization of the α,β-unsaturated aldehyde.

  • Reagent Addition: Add crotonaldehyde to the reaction mixture.

  • Reaction Conditions: Heat the mixture under reflux for the appropriate time, monitoring by TLC.

  • Work-up and Purification: After cooling, the product is isolated by filtration and purified by recrystallization.

  • Advantages: Utilizes readily available starting materials in a one-pot reaction.

  • Disadvantages: Primarily yields the 4-carboxylic acid isomer. The classical Doebner reaction can suffer from low yields, especially with anilines bearing electron-withdrawing groups. Harsh reaction conditions are often required.[9]

The Friedländer Annulation: A Versatile Cyclocondensation

The Friedländer synthesis is a highly versatile and widely used method for preparing quinolines. It involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as pyruvic acid or its esters, to yield a quinoline-2-carboxylic acid or its ester.[3][10]

The reaction can proceed via two main pathways depending on the conditions: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate followed by an intramolecular aldol-type reaction and dehydration.[10]

Friedlander_Mechanism cluster_0 Pathway 1: Aldol First cluster_1 Pathway 2: Schiff Base First Reactant1 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Reactant1->Aldol_Adduct Schiff_Base Schiff Base Reactant1->Schiff_Base Reactant2 Pyruvic Acid/Ester Reactant2->Aldol_Adduct Reactant2->Schiff_Base Cyclized_Aldol Cyclized Intermediate Aldol_Adduct->Cyclized_Aldol Cyclization Cyclized_Schiff Cyclized Intermediate Schiff_Base->Cyclized_Schiff Intramolecular Aldol Product 8-Substituted Quinoline- 2-carboxylic Acid/Ester Cyclized_Aldol->Product Dehydration Cyclized_Schiff->Product Dehydration

Caption: Mechanistic pathways of the Friedländer synthesis.

This method is well-suited for the synthesis of the target molecules, provided the corresponding 8-substituted-2-amino-benzaldehyde or -acetophenone is available. The reaction with pyruvic acid or its ester will directly yield the desired quinoline-2-carboxylic acid scaffold. For example, the synthesis of 8-hydroxyquinoline derivatives can be achieved using this method.[11]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1 mmol) and the α-methylene compound (e.g., ethyl acetoacetate, 1.2 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl).

  • Reaction Conditions: Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

A one-pot modification involves the in situ reduction of an o-nitroaryl aldehyde followed by the Friedländer condensation, which can be scaled up to the gram-scale.[2]

  • Advantages: Highly versatile, allowing for a wide range of substituents on both starting materials. The reaction can be high-yielding and has been adapted to milder and more environmentally friendly conditions.[12]

  • Disadvantages: The primary limitation is the availability and stability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[4] Regioselectivity can be a challenge when using unsymmetrical ketones.[3]

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[5]

The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyls of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form the quinoline.[13]

Combes_Mechanism Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-Catalyzed Cyclization Product 2,4-Disubstituted Quinoline Cyclized->Product Dehydration

Caption: Generalized workflow of the Combes synthesis.

The Combes synthesis is not the ideal method for the target molecule as it typically yields 2,4-disubstituted quinolines. To obtain a 2-carboxylic acid, a β-ketoester with a terminal ester group would be required, which can lead to other reaction pathways. Therefore, this method is generally less suitable for the synthesis of 8-substituted quinoline-2-carboxylic acids compared to the Friedländer synthesis.

  • Advantages: A relatively straightforward procedure for the synthesis of 2,4-disubstituted quinolines.

  • Disadvantages: Not well-suited for the synthesis of quinoline-2-carboxylic acids. The strong acidic conditions can limit the functional group tolerance.

Modern Approaches: Palladium-Catalyzed C-H Activation

A more contemporary strategy for introducing substituents at the 8-position of a pre-formed quinoline ring is through palladium-catalyzed C-H activation. This method offers high regioselectivity and functional group tolerance.

The mechanism typically involves the coordination of the palladium catalyst to the nitrogen of the quinoline, which directs the C-H activation at the C8 position. This is followed by oxidative addition of a coupling partner, and reductive elimination to form the C-C bond and regenerate the active catalyst.

Pd_CH_Activation Quinoline Quinoline-2-carboxylic Acid Derivative Palladacycle C8-Palladacycle Intermediate Quinoline->Palladacycle C-H Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Palladacycle Oxidative_Addition Oxidative Addition Product Palladacycle->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Oxidative_Addition Oxidative Addition Product 8-Substituted Quinoline- 2-carboxylic Acid Derivative Oxidative_Addition->Product Reductive Elimination Product->Pd_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for Pd-catalyzed C8-H activation of quinolines.

This method is highly effective for the late-stage functionalization of a quinoline-2-carboxylic acid core. For instance, push-pull type fluorescent amino-quinoline derivatives with phenyl groups at the 8-position have been synthesized via palladium-catalyzed C-H activation.[6] This approach allows for the introduction of a wide variety of substituents at the C8 position with high precision.

  • Advantages: Excellent regioselectivity for the C8 position, broad functional group tolerance, and applicability to late-stage functionalization.

  • Disadvantages: Requires a pre-synthesized quinoline-2-carboxylic acid starting material. Optimization of the catalyst, ligand, and reaction conditions is often necessary. The cost of the palladium catalyst can be a consideration for large-scale synthesis.

Conclusion and Recommendations

The synthesis of 8-substituted quinoline-2-carboxylic acids is a task that requires careful consideration of the available synthetic methodologies.

  • For a convergent and versatile approach where the necessary 8-substituted-2-aminobenzaldehyde or ketone is accessible, the Friedländer Annulation stands out as the most direct and generally applicable classical method.

  • The Doebner Reaction and its variants are less direct for the desired 2-carboxylic acid isomer but may be considered if the corresponding anthranilic acid is a more accessible starting material.

  • The Combes Synthesis is generally not recommended for this specific target class due to the resulting substitution pattern.

  • For late-stage functionalization and the introduction of diverse or complex substituents at the 8-position, Palladium-Catalyzed C-H Activation is a powerful and highly regioselective modern alternative, provided a suitable quinoline-2-carboxylic acid precursor is in hand.

The ultimate choice of synthetic route will depend on a careful analysis of the target molecule's specific substitution pattern, the availability and cost of starting materials, and the desired scale of the synthesis.

References

structure-activity relationship of bromoquinoline derivatives in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of Bromoquinoline Derivatives in Cancer Cells

Introduction: The Quinoline Scaffold and the Strategic Role of Bromination

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its versatile and rigid bicyclic framework allows for precise three-dimensional orientation of functional groups, making it an ideal template for designing targeted therapeutic agents. In oncology, quinoline derivatives have emerged as a prolific source of anticancer drug candidates, acting through diverse mechanisms such as DNA intercalation, topoisomerase inhibition, and modulation of critical cell signaling pathways.[3][4]

A common and highly effective strategy to enhance the biological potency of heterocyclic compounds is halogenation. The introduction of a bromine atom onto the quinoline scaffold can profoundly influence its physicochemical properties—including lipophilicity, electronic distribution, and metabolic stability—thereby modulating its interaction with biological targets.[5] This guide provides a comprehensive, data-driven comparison of bromoquinoline derivatives, analyzing how the number, position, and combination of bromine atoms with other functional groups dictate their anticancer efficacy and mechanism of action.

Comparative Analysis of Bromoquinoline Derivatives: A Structure-Activity Relationship (SAR) Deep Dive

The anticancer activity of bromoquinoline derivatives is not merely a function of the presence of bromine but is intricately linked to its specific placement on the quinoline core and the electronic synergy with other substituents.

The Impact of Bromine Position and Number

The introduction of bromine atoms is a proven strategy for enhancing the antiproliferative activity of the quinoline scaffold.[6] The parent 8-hydroxyquinoline, for instance, shows minimal anticancer activity, but its brominated counterparts exhibit significantly improved cytotoxicity.[6]

  • Monobromination vs. Dibromination: Studies consistently show that dibrominated derivatives are more potent than their monobrominated analogs. For example, 5,7-dibromo-8-hydroxyquinoline demonstrates substantially lower IC50 values against various cancer cell lines compared to 5-bromo-8-hydroxyquinoline or 7-bromo-8-hydroxyquinoline, highlighting that both the number and position of bromine atoms are critical for potent activity.[7][8] This enhanced effect is often attributed to increased lipophilicity, which may improve cell membrane permeability, and altered electronic properties that favor target binding.

  • Key Positional Effects: The C5, C6, C7, and C8 positions are common sites for substitution. The 6,8-dibromo substitution pattern has also been explored, yielding derivatives with significant cytotoxic effects.[9] The strategic placement of bromine can influence the molecule's ability to fit into the active sites of target enzymes or interact with DNA.

Synergistic Effects of Other Functional Groups

The true potential of bromoquinolines is often unlocked when bromine is combined with other functional groups that modulate the molecule's electronic and steric properties.

  • The 8-Hydroxy Group: The combination of bromine (especially at C5 and C7) with a hydroxyl group at the C8 position is a classic example of synergistic enhancement. 5,7-dibromo-8-hydroxyquinoline is a potent anticancer agent that can induce apoptosis and inhibit topoisomerase I.[5][7] The 8-hydroxy group is a known metal chelator, and this activity, combined with the properties imparted by bromine, may contribute to its mechanism of action.

  • The Nitro Group: Electron-withdrawing groups, particularly the nitro (-NO2) group, can dramatically increase anticancer potency.[10] For example, 6-bromo-5-nitroquinoline has shown greater antiproliferative activity than the reference drug 5-fluorouracil (5-FU) and has been demonstrated to induce apoptosis in cancer cells.[11] The strong electron-withdrawing nature of the nitro group significantly alters the electron density of the quinoline ring system, which can enhance interactions with biological targets.

  • Methoxy and Cyano Groups: The presence of methoxy (-OCH3) or cyano (-CN) groups alongside bromine also leads to potent derivatives. Brominated methoxyquinolines and cyano-substituted 8-hydroxyquinolines have demonstrated strong antiproliferative effects.[5][7] These groups fine-tune the molecule's electronic profile and hydrogen-bonding capabilities, influencing target specificity and potency.

Mechanisms of Anticancer Action

Bromoquinoline derivatives exert their cytotoxic effects through multiple, often overlapping, mechanisms that disrupt fundamental cellular processes required for cancer cell survival and proliferation.

  • Topoisomerase Inhibition: A primary mechanism for several potent bromoquinolines, such as 5,7-dibromo-8-hydroxyquinoline, is the inhibition of human topoisomerase I.[5][7] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, these inhibitors lead to irreversible DNA strand breaks, ultimately triggering apoptosis.[5]

  • Kinase Inhibition: Aberrant kinase signaling is a hallmark of cancer. Many quinoline derivatives have been developed as potent kinase inhibitors.[12][13][14] Bromo-substituted quinazolines (a related scaffold) have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[8][15] By blocking the ATP-binding site of these kinases, the derivatives shut down downstream signaling pathways responsible for cell growth and proliferation.

  • Induction of Apoptosis: A convergent outcome of the above mechanisms is the induction of programmed cell death, or apoptosis. Bromoquinoline derivatives have been shown to trigger apoptosis through various indicators, including DNA fragmentation (laddering), increased expression of pro-apoptotic proteins like Bax, and activation of executioner caspases.[5][11][16]

  • Cell Cycle Arrest: By interfering with DNA replication or critical signaling pathways, these compounds can halt the cell cycle, preventing cancer cells from dividing. For instance, some derivatives cause cell cycle arrest at the G2/M phase, a common checkpoint for DNA damage.[7][17]

Signaling_Pathway Bromoquinoline Bromoquinoline Derivative Kinase Tyrosine Kinase (e.g., EGFR) Bromoquinoline->Kinase Inhibition Topoisomerase Topoisomerase I Bromoquinoline->Topoisomerase Inhibition Proliferation_Pathway Proliferation & Survival Signaling (Ras/Raf/MEK/ERK) Kinase->Proliferation_Pathway Activates DNA DNA Topoisomerase->DNA Relieves Supercoiling DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to Apoptosis Apoptosis (Programmed Cell Death) Proliferation_Pathway->Apoptosis Prevents Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanistic overview of bromoquinoline anticancer activity.

Comparative Data on Anticancer Activity

The following tables summarize the in vitro antiproliferative activity (IC50 values) of representative bromoquinoline derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Antiproliferative Activity (IC50 in µg/mL) of Brominated 8-Hydroxyquinoline Derivatives

CompoundC6 (Rat Brain Tumor)HeLa (Human Cervix Carcinoma)HT29 (Human Colon Carcinoma)Reference
5,7-Dibromo-8-hydroxyquinoline 6.78.29.5[8]
5-Bromo-8-hydroxyquinoline 15.318.120.4[8]
7-Bromo-8-hydroxyquinoline 20.122.525.6[8]
8-Hydroxyquinoline (Parent) >50--[6]

Data clearly illustrates the superior potency of the dibrominated derivative compared to monobrominated and unsubstituted analogs.

Table 2: Antiproliferative Activity (IC50 in µg/mL) of Other Bromoquinoline Derivatives

CompoundC6 (Rat Glioma)HeLa (Cervical)HT29 (Colon)Reference
6-Bromo-5-nitroquinoline >2011.210.5[9]
5,7-Dicyano-8-hydroxyquinoline 6.710.211.5[7]
5-FU (Reference Drug) --10.5 (µM)[11]

These results highlight the potent effects achieved by combining bromine with other electron-withdrawing groups like nitro and cyano.

Experimental Protocols for Evaluation

The characterization of the structure-activity relationship of novel compounds relies on robust and reproducible experimental assays. Below are step-by-step methodologies for key experiments.

Workflow for Evaluating Anticancer Activity

Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanistic Assays A Compound Synthesis & Characterization B Cell Viability Assay (MTT / CCK8) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D D1 Apoptosis Assay (DNA Laddering, Flow Cytometry) D->D1 D2 Cell Cycle Analysis (Flow Cytometry) D->D2 D3 Enzyme Inhibition Assay (Topoisomerase, Kinase) D->D3

General workflow for assessing bromoquinoline derivatives.
Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of the IC50 value.[1][12]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: DNA Laddering Assay for Apoptosis

This assay visualizes the characteristic fragmentation of genomic DNA into nucleosomal units (a hallmark of apoptosis) via agarose gel electrophoresis.[5]

  • Cell Treatment: Culture cells in 6-well plates until they reach ~80% confluency. Treat the cells with the bromoquinoline derivative at its IC50 and 2x IC50 concentration for 24-48 hours.

  • Cell Lysis: Harvest the cells and wash with PBS. Lyse the cells using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).

  • DNA Extraction: Centrifuge the lysate to pellet cellular debris. Transfer the supernatant containing the fragmented DNA to a new tube. Extract the DNA using a phenol-chloroform-isoamyl alcohol mixture, followed by ethanol precipitation.

  • DNA Quantification: Resuspend the DNA pellet in TE buffer and quantify the DNA concentration using a spectrophotometer.

  • Agarose Gel Electrophoresis: Load equal amounts of DNA (1-5 µg) from each sample onto a 1.5% agarose gel containing an intercalating dye (e.g., ethidium bromide).

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. Apoptotic samples will show a characteristic "ladder" pattern of DNA fragments, while non-apoptotic samples will show a single high-molecular-weight band.

Conclusion and Future Perspectives

The structure-activity relationship of bromoquinoline derivatives is a compelling area of anticancer research. The evidence strongly indicates that:

  • Bromination is a key potentiation strategy, with dibrominated derivatives often showing superior activity to monobrominated ones.

  • The position of bromine is critical, with substitutions on the benzene ring (C5, C6, C7, C8) being particularly effective.

  • Synergy with other functional groups, especially electron-withdrawing groups like -NO2 and the 8-hydroxy group, is crucial for maximizing anticancer efficacy.

  • These derivatives act via clinically relevant mechanisms, including topoisomerase inhibition, kinase inhibition, and the induction of apoptosis.

Future research should focus on synthesizing novel derivatives with improved selectivity for cancer cells over normal cells to minimize toxicity. Exploring their potential as dual-target inhibitors (e.g., inhibiting both a kinase and topoisomerase) could lead to more potent therapeutics that can overcome drug resistance. Further elucidation of their interactions with specific biological targets through molecular modeling and co-crystallization studies will pave the way for the rational design of the next generation of quinoline-based anticancer agents.

References

A Comparative Analysis of the Antimicrobial Activity of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative study of the antimicrobial activity of quinoline carboxylic acids, designed for researchers, scientists, and drug development professionals. We will explore the evolution of this critical class of antibiotics, from the foundational nalidixic acid to the advanced fluoroquinolones, providing a detailed examination of their mechanism of action, structure-activity relationships, and comparative efficacy supported by experimental data.

Introduction: The Enduring Significance of Quinolone Carboxylic Acids

Quinolone carboxylic acids represent a cornerstone in the arsenal of antimicrobial agents. Their discovery and subsequent development have provided clinicians with potent therapeutic options against a wide array of bacterial pathogens. The parent compound, nalidixic acid, introduced in the 1960s, exhibited a narrow spectrum of activity, primarily against Gram-negative bacteria responsible for urinary tract infections. The subsequent incorporation of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position heralded the era of fluoroquinolones, dramatically expanding the antimicrobial spectrum and improving pharmacokinetic properties. This guide will dissect the nuances of their antimicrobial prowess, offering a comparative perspective on their evolution and application.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of quinoline carboxylic acids stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that arises during the unwinding of the DNA double helix. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[3]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. It is the main target for quinolones in many Gram-positive bacteria.

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to the inhibition of DNA replication and transcription, triggering a cascade of events that result in double-strand DNA breaks and ultimately, bacterial cell death.[3] The carboxylic acid group at the C-3 position of the quinolone core is essential for this activity, as it is involved in the interaction with the bacterial enzymes.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone Carboxylic Acid DNA_Gyrase DNA Gyrase (Primary target in Gram-negative bacteria) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive bacteria) Quinolone->Topo_IV Inhibits DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->DS_Breaks Leads to DNA Bacterial DNA Replication_Fork Replication Fork DNA->Replication_Fork Replication Replication_Fork->DNA_Gyrase Requires Replication_Fork->Topo_IV Requires Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinoline carboxylic acids in bacteria.

Comparative Antimicrobial Activity: A Generational Perspective

The evolution of quinoline carboxylic acids is marked by a significant enhancement in their antimicrobial spectrum and potency. This progression is often categorized into generations, each with distinct characteristics. The following table summarizes the in vitro activity of representative quinoline carboxylic acids against key Gram-positive and Gram-negative pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) values (in µg/mL), is synthesized from multiple studies to provide a comparative overview. It is important to note that MIC values can vary between studies due to differences in methodology and the specific strains tested.

Antimicrobial Agent Generation Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Nalidixic Acid FirstResistant4->128[3]Resistant
Ciprofloxacin Second0.12 - 2[4]≤0.06 - 4[5]0.016 - 2[4]
Levofloxacin Third0.38[6]0.06[6]0.5[7]
Moxifloxacin Fourth0.049[8]0.06[6]1-2[6][7]

Analysis of Structure-Activity Relationships (SAR):

  • N-1 Substituent: The substituent at the N-1 position influences the potency and pharmacokinetic properties. A cyclopropyl group, as seen in ciprofloxacin, significantly enhances activity against Gram-negative bacteria.

  • C-6 Position: The introduction of a fluorine atom at the C-6 position was a pivotal moment in the development of fluoroquinolones, leading to a substantial increase in antimicrobial potency.

  • C-7 Substituent: The nature of the substituent at the C-7 position profoundly impacts the antimicrobial spectrum. A piperazine ring, for instance, broadens the activity to include Gram-positive bacteria and Pseudomonas aeruginosa.

  • C-8 Position: Modifications at the C-8 position can further enhance activity and reduce the potential for resistance development.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This protocol provides a quantitative measure of the antimicrobial's potency.

Principle:

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth, and the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits growth.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the quinoline carboxylic acid derivative.

    • Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or sterile deionized water) to a known concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row.

    • Mix the contents of the second well thoroughly and transfer 100 µL to the third well.

    • Continue this process down the row to the tenth well, and discard 100 µL from the tenth well.

    • The eleventh well serves as a positive control (no drug), and the twelfth well serves as a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the quinoline carboxylic acid at which there is no visible growth.

MIC Determination Workflow cluster_workflow Broth Microdilution Method A 1. Prepare Antimicrobial Stock Solution C 3. Perform 2-Fold Serial Dilutions A->C B 2. Prepare 96-Well Plate with Growth Medium B->C E 5. Inoculate Wells C->E D 4. Prepare Standardized Bacterial Inoculum D->E F 6. Incubate Plate (16-20h at 35°C) E->F G 7. Read and Record MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Quinolone carboxylic acids remain a vital class of antimicrobial agents, with a rich history of development that has led to significant improvements in their efficacy and spectrum of activity. The comparative data presented in this guide highlights the evolution from the narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones with potent activity against both Gram-positive and Gram-negative bacteria. The continued exploration of structure-activity relationships and the synthesis of novel derivatives hold promise for overcoming the challenge of antimicrobial resistance and expanding the therapeutic utility of this important class of compounds. As our understanding of bacterial resistance mechanisms deepens, the rational design of new quinolone-based therapies will be crucial in the ongoing battle against infectious diseases.

References

A Senior Application Scientist's Guide to Evaluating the Efficacy of 8-Bromoquinoline-2-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective enzyme inhibitors is perpetual. The quinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides an in-depth evaluation of the potential efficacy of a specific, yet underexplored, class of these compounds: 8-bromoquinoline-2-carboxylic acid derivatives .

While direct, extensive research on this precise scaffold is emerging, this guide will establish its therapeutic potential by drawing objective comparisons to structurally related quinoline derivatives with proven enzyme inhibitory activity. We will delve into the causality behind experimental design, provide self-validating protocols, and ground all claims in authoritative scientific literature.

The Kynurenine Pathway: A Prime Target for Neuroprotection

A critical area where quinoline derivatives show immense promise is in the modulation of the kynurenine pathway (KP), the primary route for tryptophan metabolism.[1][2] Under normal physiological conditions, this pathway is essential for generating cellular energy. However, its dysregulation has been implicated in a host of neurodegenerative and psychiatric disorders, including Alzheimer's, Parkinson's, and schizophrenia, as well as in cancer.[1][3]

The pathway produces a delicate balance of neuroactive metabolites. On one hand, kynurenic acid (KYNA) is broadly neuroprotective, acting as an antagonist of ionotropic excitatory amino acid receptors.[4][5] On the other, metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) are neurotoxic, with QUIN being a potent NMDA receptor agonist that promotes excitotoxicity.[3][6]

Therefore, a key therapeutic strategy is to inhibit enzymes that lead to the production of neurotoxic metabolites, thereby shunting the pathway towards the synthesis of neuroprotective KYNA. Two enzymes stand out as prime targets: Kynurenine 3-Monooxygenase (KMO) and Kynurenine Aminotransferases (KATs).[1][4]

Kynurenine_Pathway cluster_inhibitors Inhibitor Targets Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO KATs_target KATs KMO_target KMO QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Kynureninase NAD NAD+ QUIN->NAD

Caption: The Kynurenine Pathway, highlighting key enzymes and therapeutic targets.

Comparative Analysis of Kynurenine Pathway Inhibitors

While data on this compound is sparse, research on analogous structures provides a strong rationale for its potential. A study on pyrrolo[3,2-c]quinoline derivatives identified 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid as a selective inhibitor of KMO with an IC50 of 24 µM.[7] This demonstrates that the quinoline carboxylic acid scaffold is a viable starting point for KMO inhibition.

The introduction of a bromine atom at the 8-position, as in our topic compound, is a rational design choice. Halogens, particularly bromine, can significantly alter a molecule's physicochemical properties. The 8-position is on the benzo portion of the quinoline ring, and substitutions here are known to influence activity. For instance, in inhibitors of dihydroorotate dehydrogenase (DHODH), appropriate substitutions on this ring are critical for potency.[8] The bromine atom can increase lipophilicity, potentially improving membrane permeability and access to the mitochondrial KMO enzyme.[3] Furthermore, it can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

Compound Class Target Enzyme Key Derivatives Reported Potency (IC50) Reference
Pyrrolo[3,2-c]quinolinesKMO7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid24 µM[7]
Kynurenine AnaloguesKATs(±)-2-amino-1,6-hexadecanedioic acid6.5 µM[4]
This compound KMO / KATs (Predicted) (Hypothetical derivatives)To be determined N/A

Beyond the Brain: Versatility of the Quinoline Scaffold

The therapeutic potential of 8-substituted quinoline-2-carboxylic acid derivatives is not confined to the central nervous system. Structurally similar compounds have shown potent inhibitory activity against other critical enzyme families.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes involved in various physiological processes. Certain isoforms, like CA IX and XII, are overexpressed in tumors and are validated anticancer targets. A recent study detailed the synthesis and evaluation of 8-substituted quinoline-2-carboxamides as CA inhibitors.[9] This work is particularly relevant as it modifies the same positions (C2 and C8) as our topic compound.

The study employed a "tail approach," where the core quinoline scaffold binds within the enzyme's active site, and modifications at the 8-position (the "tail") explore interactions with residues at the rim of the active site to enhance potency and selectivity. This provides a strong rationale for exploring 8-bromo substitutions.

Compound ID (from source) 8-Position Substituent hCA I Ki (nM) hCA II Ki (nM) Reference
5a O-(2-fluorobenzyl)208.588.4[9]
5b O-(2-bromobenzyl)162.785.7[9]
5h O-(4-trifluoromethoxybenzyl)61.933.0[9]
Aacetazolamide (Standard) N/A25012[9]

These results show that substituted quinoline-2-carboxamides can inhibit CAs with nanomolar potency.[9] The presence of a halogen on the benzyl tail (as in 5b ) is well-tolerated and results in potent inhibition, supporting the hypothesis that an 8-bromo substituent on the quinoline core itself could be a favorable modification.

Experimental Design: A Protocol for Determining Inhibitor Potency (IC50)

Trustworthiness in drug discovery is built upon robust, reproducible experimental data. The following is a detailed protocol for a standard spectrophotometric enzyme inhibition assay, a fundamental technique for determining the half-maximal inhibitory concentration (IC50) of a compound. This protocol is designed as a self-validating system with necessary controls.[10][11]

IC50_Workflow prep Step 1: Preparation - Prepare buffer, enzyme, substrate, and inhibitor stock solutions. - Perform serial dilutions of the inhibitor. assay Step 2: Assay Setup - Add buffer, enzyme, and inhibitor to wells/cuvettes. - Pre-incubate to allow inhibitor binding. - Include controls (no enzyme, no inhibitor). prep->assay reaction Step 3: Reaction Initiation & Monitoring - Add substrate to start the reaction. - Monitor absorbance change over time at a specific wavelength. - Ensure measurements are in the linear (initial velocity) range. assay->reaction analysis Step 4: Data Analysis - Calculate initial reaction rates (V₀). - Normalize data to controls (% Inhibition). - Plot % Inhibition vs. [Inhibitor] (log scale). - Fit data to a four-parameter logistic curve to determine IC50. reaction->analysis

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

Step-by-Step Spectrophotometric Assay Protocol

This protocol assumes the enzyme reaction produces a change in absorbance.[12][13]

1. Preparation of Reagents:

  • Assay Buffer: Prepare a buffer solution at the optimal pH for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5). The choice of buffer is critical as it can affect enzyme stability and activity.

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer containing a stabilizing agent if necessary (e.g., glycerol or BSA). The final enzyme concentration in the assay should be chosen to give a linear reaction rate for a convenient period (e.g., 10-15 minutes).

  • Substrate Stock Solution: Dissolve the substrate in the assay buffer. For IC50 determination, the substrate concentration is typically held constant, often at or below its Michaelis-Menten constant (Km), especially to identify competitive inhibitors.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock to create a range of concentrations (e.g., 8-10 concentrations spanning several orders of magnitude around the expected IC50). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

2. Assay Procedure (96-well plate format):

  • Layout: Design the plate to include wells for:

    • Blank (No Enzyme): Buffer, substrate, and inhibitor (at each concentration).

    • Negative Control (100% Activity): Buffer, enzyme, substrate, and DMSO (no inhibitor).

    • Test Wells: Buffer, enzyme, substrate, and inhibitor at each concentration.

  • Pre-incubation: To each well (except blanks where enzyme is replaced by buffer), add the assay buffer, enzyme, and the corresponding concentration of inhibitor or DMSO vehicle. Allow the plate to pre-incubate for a set period (e.g., 15 minutes at room temperature) to permit the inhibitor to bind to the enzyme. This step is crucial for time-dependent or tight-binding inhibitors.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the absorbance at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

3. Data Analysis:

  • Calculate Initial Velocity (V₀): For each well, plot absorbance versus time. The initial velocity is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) Where V represents the initial velocity.

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The this compound scaffold stands as a promising, yet largely untapped, platform for the development of novel enzyme inhibitors. By leveraging comparative data from structurally related compounds, a compelling case can be made for its potential to potently modulate key enzymes in the kynurenine pathway, such as KMO, offering a new therapeutic avenue for neurodegenerative diseases. Furthermore, the demonstrated success of 8-substituted quinolines against other enzyme classes, like carbonic anhydrases, highlights the scaffold's versatility.

The path forward requires a systematic approach:

  • Synthesis: A focused library of this compound derivatives with varied substitutions at other positions should be synthesized to explore the structure-activity relationship (SAR).

  • Screening: This library must be screened against a panel of relevant enzymes, including KMO, KATs, and various CA isoforms, using robust assays as described herein.

  • Mechanism of Action Studies: For promising hits, further kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

By following this scientifically rigorous path, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of targeted enzyme inhibitors.

References

A Comparative Guide to the Physicochemical Properties of 8-Bromo- vs. 8-Chloro-quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline-2-carboxylic acids serve as privileged scaffolds in the design of novel therapeutic agents. The strategic placement of substituents on the quinoline ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth comparison of two such analogs: 8-bromo-quinoline-2-carboxylic acid and 8-chloro-quinoline-2-carboxylic acid. While direct comparative experimental data for these specific compounds is limited in publicly accessible literature, this guide will leverage fundamental chemical principles and available data on related structures to provide a robust analysis for researchers in the field.

Theoretical Framework: The Influence of Halogen Substitution

The substitution of a chloro group with a bromo group at the 8-position of the quinoline-2-carboxylic acid scaffold introduces subtle yet significant changes in electronic and steric properties. These differences are expected to manifest in key physicochemical parameters such as acidity (pKa), lipophilicity (logP), solubility, and melting point.

Acidity (pKa): The acidity of the carboxylic acid group is primarily governed by the stability of the corresponding carboxylate anion. Halogens exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring and stabilizing the conjugate base, which leads to a lower pKa (stronger acid) compared to the unsubstituted parent compound.[1][2] Bromine is less electronegative than chlorine, resulting in a weaker inductive effect. Consequently, 8-bromo-quinoline-2-carboxylic acid is predicted to be a slightly weaker acid (higher pKa) than its 8-chloro counterpart.

Lipophilicity (logP): Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of membrane permeability and overall drug-likeness. Both bromine and chlorine are lipophilic substituents. While there can be variations depending on the molecular context, the predicted XlogP values for both 8-bromo-quinoline-2-carboxylic acid and 8-chloro-quinoline-2-carboxylic acid are identical (2.7), suggesting a comparable overall lipophilicity based on computational models.[3][4]

Solubility: Aqueous solubility is inversely related to the strength of the intermolecular forces in the solid state (crystal lattice energy) and the lipophilicity of the molecule. Given their similar predicted lipophilicity, any significant difference in solubility would likely arise from differences in their solid-state properties.

Melting Point: The melting point is indicative of the stability of the crystal lattice. Factors such as molecular symmetry, packing efficiency, and the strength of intermolecular interactions (including hydrogen bonding and van der Waals forces) play a crucial role. The larger size and greater polarizability of the bromine atom compared to chlorine can lead to stronger van der Waals interactions, which might result in a higher melting point for the 8-bromo derivative, assuming similar crystal packing.[5]

Comparative Physicochemical Data

The following table summarizes the available and predicted physicochemical data for 8-bromo- and 8-chloro-quinoline-2-carboxylic acid. It is important to note the absence of experimentally determined values for several key parameters, highlighting an area for future experimental investigation.

Property8-Bromo-quinoline-2-carboxylic acid8-Chloro-quinoline-2-carboxylic acidRationale for Comparison
Molecular Formula C₁₀H₆BrNO₂C₁₀H₆ClNO₂Fundamental composition.
Molecular Weight 252.06 g/mol 207.61 g/mol Influences molar-based calculations.
Melting Point No experimental data found.No experimental data found.Expected to be influenced by crystal lattice energy and intermolecular forces. The larger bromine atom may lead to stronger van der Waals forces and a higher melting point.
pKa No experimental data found.No experimental data found.Predicted to be slightly higher than the chloro analog due to the lower electronegativity of bromine.
logP (Predicted) 2.7[3]2.7[4]Indicates similar predicted lipophilicity.
Aqueous Solubility No experimental data found.No experimental data found.Inversely related to lipophilicity and crystal lattice energy.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, standard methodologies for the determination of key physicochemical properties. These protocols are designed to be self-validating and are widely accepted in the field.

Determination of Aqueous Solubility (Shake-Flask Method)

This method, based on the OECD Guideline for the Testing of Chemicals, Test No. 105, is considered the gold standard for determining the aqueous solubility of a compound.[6][7]

Principle: An excess amount of the solid compound is agitated in a specified volume of water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then determined by a suitable analytical method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (either 8-bromo- or 8-chloro-quinoline-2-carboxylic acid) to a glass flask containing deionized water. The excess solid should be visually apparent.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer. The equilibration time can vary but is typically 24-48 hours. A preliminary test can help determine the necessary time to reach equilibrium.[6]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Determine the concentration of the compound in the supernatant by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to water prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3

Caption: Workflow for solubility determination using the shake-flask method.

Determination of Acidity (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8][9]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (or acid), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., a co-solvent system like methanol/water may be necessary for sparingly soluble compounds) to a known concentration (typically 1-10 mM).

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of NaOH (for acidic compounds) of known concentration, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter setup2 Prepare sample solution (known concentration) setup1->setup2 titration1 Titrate with standardized NaOH setup2->titration1 titration2 Record pH after each addition titration1->titration2 analysis1 Plot pH vs. titrant volume titration2->analysis1 analysis2 Determine pKa from half-equivalence point analysis1->analysis2

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP).[10][11]

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values. The logP of the test compound is then determined from its retention time under the same chromatographic conditions.

Step-by-Step Methodology:

  • System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare solutions of at least five reference compounds with known logP values that span the expected logP of the test compounds. Inject each reference compound and record its retention time (t_R).

  • Calculation of Capacity Factor (k'): For each reference compound, calculate the capacity factor: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Generation of Calibration Curve: Plot log(k') versus the known logP values for the reference compounds. A linear relationship should be observed.

  • Analysis of Test Compound: Inject a solution of the test compound under the identical chromatographic conditions and determine its retention time and calculate its log(k').

  • Determination of logP: Interpolate the logP of the test compound from the calibration curve using its measured log(k') value.

G cluster_calib Calibration cluster_analysis Analysis cluster_result Result calib1 Inject reference compounds with known logP calib2 Measure retention times (tR) calib1->calib2 calib3 Calculate capacity factors (k') calib2->calib3 calib4 Plot log(k') vs. known logP calib3->calib4 result1 Determine logP from calibration curve calib4->result1 analysis1 Inject test compound analysis2 Measure tR and calculate log(k') analysis1->analysis2 analysis2->result1

Caption: Workflow for logP determination by RP-HPLC.

Conclusion

The substitution of bromine for chlorine at the 8-position of quinoline-2-carboxylic acid is anticipated to have a discernible impact on the molecule's physicochemical properties. Based on fundamental principles, the 8-bromo analog is expected to be slightly less acidic than its 8-chloro counterpart. While computational models predict similar lipophilicity, differences in melting point and solubility are likely to arise from variations in crystal packing and intermolecular forces, which can only be confirmed through experimental determination. The protocols outlined in this guide provide a clear path for researchers to generate the necessary experimental data to fully elucidate the physicochemical profiles of these important synthetic scaffolds. Such data is invaluable for the rational design and optimization of quinoline-based drug candidates.

References

A Comparative Guide to the Synthesis of 8-Bromoquinoline-2-carboxylic Acid: A Novel One-Pot Approach vs. a Traditional Multi-Step Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Bromoquinoline-2-carboxylic Acid in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules.[1] Its quinoline scaffold is a privileged structure in drug discovery, appearing in numerous antibacterial, and antitumor agents. The presence and position of the bromine atom and the carboxylic acid group offer versatile handles for further chemical modifications, enabling the exploration of vast chemical space in the development of novel therapeutics.[2] The efficient and robust synthesis of this key intermediate is therefore of paramount importance to the pharmaceutical industry.

This guide provides a comprehensive validation and comparison of two distinct synthetic strategies for this compound: a traditional, multi-step approach commencing with a Doebner-von Miller reaction followed by oxidation, and a modern, one-pot synthesis adapted from a novel methodology for quinoline-2-carboxylates.[3][4] This objective analysis, supported by detailed experimental protocols and characterization data, will empower researchers and process chemists to make informed decisions based on key performance indicators such as yield, purity, process efficiency, and scalability.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route in a pharmaceutical setting is a multi-faceted decision, balancing efficiency with scalability, cost, and regulatory compliance. Below is a comparative summary of the two routes detailed in this guide.

ParameterTraditional Route: Doebner-von Miller & Oxidation Novel Route: One-Pot Synthesis
Starting Materials 2-Bromoaniline, Crotonaldehyde, Selenium Dioxide2-Amino-3-bromobenzaldehyde, Ethyl nitroacetate
Number of Steps 2 main synthetic steps with intermediate isolation1-pot, 3-component reaction
Overall Yield ~34% (estimated)Good overall yields reported for analogous systems[3]
Process Complexity Higher, requires isolation and purification of intermediateLower, streamlined one-pot procedure
Reagent Toxicity High (Selenium Dioxide is highly toxic)Moderate (BEMP is a strong, non-nucleophilic base)
Scalability Moderate, challenges with handling SeO₂ at scalePotentially high, amenable to flow chemistry
Reaction Conditions Harsh (reflux in strong acid, high temp oxidation)Milder (room temperature to moderate heating)

A Novel Synthetic Approach: One-Pot Synthesis of this compound

This novel approach adapts a recently developed one-pot protocol for quinoline-2-carboxylates, offering a streamlined and efficient alternative to traditional methods.[3] The proposed synthesis commences from 2-amino-3-bromobenzaldehyde and ethyl nitroacetate, utilizing a phosphazene base (BEMP) to promote the cascade reaction.

Causality of Experimental Choices

The choice of a one-pot reaction is driven by the principles of process intensification and green chemistry, aiming to reduce waste, energy consumption, and processing time by telescoping multiple transformations into a single operation. The use of a strong, non-nucleophilic phosphazene base like BEMP is crucial for facilitating the initial condensation and subsequent cyclization without competing side reactions. Acetonitrile is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Experimental Protocol: Novel One-Pot Synthesis
  • To a solution of 2-amino-3-bromobenzaldehyde (1.0 eq) in acetonitrile, add ethyl nitroacetate (1.1 eq).

  • Add 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 60°C for 12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ethyl 8-bromoquinoline-2-carboxylate.

  • Hydrolyze the crude ester using standard conditions (e.g., LiOH in THF/water) to yield this compound.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Novel_One-Pot_Synthesis reagents 2-Amino-3-bromobenzaldehyde + Ethyl Nitroacetate + BEMP reaction One-Pot Reaction (Acetonitrile, 60°C) reagents->reaction Step 1 hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) reaction->hydrolysis Step 2 product This compound hydrolysis->product Final Product

Caption: Workflow for the novel one-pot synthesis of this compound.

The Traditional Synthetic Route: A Two-Step Approach

The traditional synthesis of this compound involves two distinct stages: the synthesis of the 8-bromo-2-methylquinoline precursor via a Doebner-von Miller reaction, followed by the oxidation of the methyl group to the carboxylic acid.[5][6]

Step 1: Synthesis of 8-Bromo-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1]

This reaction leverages the acid-catalyzed conjugate addition of 2-bromoaniline to crotonaldehyde, followed by cyclization and oxidation to form the quinoline ring. Hydrochloric acid serves as both the solvent and the catalyst. Zinc chloride is added as a Lewis acid to promote the cyclization and dehydration steps.[5]

  • A solution of 2-bromoaniline (0.05 mol) and 18% HCl (50 ml) is heated to reflux.

  • A mixture of crotonaldehyde (0.06 mol) is slowly added with stirring over 1 hour.

  • The reaction mixture is stirred at 100°C for an additional 2.5 hours.

  • Anhydrous ZnCl₂ (0.05 mol) is added, and the mixture is stirred vigorously for 30 minutes.

  • After cooling in an ice bath, the crude solid is filtered and washed with 2-propanol.

  • The solid is dissolved in water and neutralized with concentrated ammonia solution to a pH of 8.

  • The precipitated product, 8-bromo-2-methylquinoline, is collected by filtration and air-dried. (Reported Yield: 52.0%)[5]

Step 2: Oxidation of 8-Bromo-2-methylquinoline

The methyl group at the 2-position of the quinoline ring is subsequently oxidized to a carboxylic acid. Selenium dioxide is a known reagent for this transformation.[6][7]

Selenium dioxide is a specific oxidizing agent for activated methyl and methylene groups, such as those adjacent to an aromatic ring.[8][9] The reaction is typically carried out in a high-boiling solvent like pyridine or dioxane to achieve the necessary temperature for the oxidation to proceed efficiently.

  • A mixture of 8-bromo-2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight) in a pyridine-water (10:1) solvent system is refluxed for approximately 5 hours.

  • After cooling, the precipitated selenium metal is removed by filtration.

  • The filtrate is acidified with concentrated HCl to precipitate the crude this compound.

  • The product is collected by filtration, washed with cold water, and purified by recrystallization from ethanol. (Estimated Yield: ~65% based on similar transformations)

Traditional_Synthesis start 2-Bromoaniline + Crotonaldehyde dvz Doebner-von Miller (HCl, ZnCl₂) start->dvz Step 1 intermediate 8-Bromo-2-methylquinoline dvz->intermediate oxidation SeO₂ Oxidation (Pyridine/H₂O) intermediate->oxidation Step 2 product This compound oxidation->product

Caption: Workflow for the traditional two-step synthesis of this compound.

Validation of the Synthetic Route: A Pharmaceutical Perspective

The validation of a synthetic process for a pharmaceutical intermediate is a regulatory requirement to ensure consistent product quality.[10][11] This is typically a three-stage process as defined by the FDA and ICH guidelines.[12][13]

Validation_Lifecycle stage1 Stage 1: Process Design - Define CQAs and CPPs - Risk Assessment stage2 Stage 2: Process Qualification - Facility and Equipment Qualification - Process Performance Qualification (PPQ) stage1->stage2 stage3 Stage 3: Continued Process Verification - Routine Monitoring - Continuous Improvement stage2->stage3 stage3->stage1 Feedback Loop

Caption: The three stages of process validation for pharmaceutical manufacturing.

For the novel one-pot synthesis of this compound, the validation process would involve:

  • Stage 1: Process Design: Defining the critical quality attributes (CQAs) of this compound (e.g., purity, impurity profile) and identifying the critical process parameters (CPPs) of the one-pot reaction (e.g., temperature, reaction time, stoichiometry of reagents).

  • Stage 2: Process Qualification: Demonstrating that the process, when operated within the defined CPPs, consistently produces material that meets the CQAs. This would involve executing a number of batches at pilot or commercial scale.

  • Stage 3: Continued Process Verification: Ongoing monitoring of the manufacturing process to ensure it remains in a state of control.

Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Technique Expected Data
¹H NMR Aromatic protons in the range of 7.5-9.0 ppm. A broad singlet for the carboxylic acid proton typically above 12 ppm.[14]
¹³C NMR Signals for the quinoline ring carbons between 120-150 ppm. The carboxylic acid carbonyl carbon will appear downfield, typically between 165-185 ppm.[14]
FT-IR A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretch around 1710 cm⁻¹.
Mass Spec A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.[15]

Conclusion

This guide has provided a detailed comparison of a novel one-pot synthesis and a traditional multi-step route for the preparation of the key pharmaceutical intermediate, this compound. The novel approach presents significant advantages in terms of process efficiency and reduced complexity, aligning with the principles of modern process chemistry. However, the traditional route is well-established, albeit with the use of more hazardous reagents. The ultimate choice of synthetic strategy will depend on a thorough evaluation of process economics, safety, and scalability within the context of a comprehensive process validation framework.

References

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 8-Bromoquinoline-2-Carboxylic Acid Derivatives

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The this compound framework serves as a versatile and highly valuable starting point for synthetic chemists. The presence of the bromine atom at the C8 position and the carboxylic acid at C2 provides two reactive handles for facile derivatization, allowing for the generation of extensive compound libraries. This guide offers a comparative analysis of the in vitro performance of brominated quinoline derivatives, focusing on their anticancer and antimicrobial potential, and provides detailed, field-proven protocols for their evaluation.

Part 1: Comparative Analysis of Anticancer Activity

A primary focus for the development of novel quinoline derivatives is in oncology. The antiproliferative effects of these compounds are highly dependent on the nature and position of substituents on the quinoline core. Studies have consistently shown that bromination, particularly at positions like C5, C7, and C8, can significantly enhance cytotoxic potency.[1][2] This is often attributed to increased lipophilicity, which facilitates cell membrane passage, and the ability of the halogen to participate in specific interactions with biological targets.

The introduction of additional functional groups, such as nitro or hydroxyl moieties, can further amplify the anticancer effects. For example, research has highlighted the potent inhibitory effects of 8-substituted quinolines containing hydroxyl groups against various cancer cell lines, including human adenocarcinoma (HT29), cervical cancer (HeLa), and rat glioblastoma (C6).[1] Some derivatives have been shown to induce apoptosis and inhibit critical enzymes like human topoisomerase I, which is essential for DNA replication and repair.[2]

Comparative Cytotoxicity Data of Brominated Quinolines

The following table summarizes the in vitro cytotoxicity, represented by half-maximal inhibitory concentration (IC50) values, for a range of brominated quinoline derivatives against several human cancer cell lines. It is important to note that while specific data for derivatives of this compound are not widely available in public literature, the data for these structurally related compounds provide crucial insights into the potential of this chemical class.[3]

Compound/DerivativeCancer Cell LineCell TypeIC50 ValueReference CompoundReference
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 µg/mL (Range)Not Specified[2][3]
HeLaCervical Carcinoma6.7 - 25.6 µg/mL (Range)Not Specified[2][3]
HT29Colorectal Adenocarcinoma6.7 - 25.6 µg/mL (Range)Not Specified[2][3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11)C6Rat Brain Tumor15.4 µM5-FU (240.8 µM)[1]
HeLaCervical Carcinoma26.4 µM5-FU (258.3 µM)[1]
HT29Colorectal Adenocarcinoma15.0 µM5-FU (249.4 µM)[1]
6,8-Dibromo-5-nitroquinoline (Compound 17)C6Rat Brain Tumor50.0 µM5-FU (240.8 µM)[1]
HeLaCervical Carcinoma24.1 µM5-FU (258.3 µM)[1]
HT29Colorectal Adenocarcinoma26.2 µM5-FU (249.4 µM)[1]
8-Bromo-6-cyanoquinolineA549, HeLa, HT29, Hep3B, MCF7Various2 - 50 µg/mL (Range)5-FU, Cisplatin[4]

Part 2: Comparative Analysis of Antimicrobial Activity

Quinoline derivatives have a storied history as antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example. The core scaffold is known to target essential bacterial processes, most notably DNA replication through the inhibition of enzymes like DNA gyrase. While extensive data specifically for this compound derivatives is emerging, the broader class of quinoline compounds has demonstrated potent activity against a wide range of pathogens, including multidrug-resistant strains.[5]

Comparative Antimicrobial Susceptibility Data

The following table presents Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Compound/Derivative ClassBacterial StrainGram TypeMIC Value (µg/mL)Reference
Quinoline-Ciprofloxacin HybridS. aureus (MRSA)Gram-positive4[6]
E. faecium (VRE)Gram-positive16[6]
2-Fluoro 9-oxime quinolone hybridS. pneumoniae ATCC 49619Gram-positive≤ 0.008[7]
2-Sulfoether-4-quinoloneS. aureusGram-positive0.8 µM[7]
B. cereusGram-positive0.8 µM[7]
Substituted Quinoline (Compound 6)C. difficileGram-positive1.0[5]
5-chloro-quinoline-8-ol derivative (5d)S. aureus (MRSA)Gram-positive0.125 - 8[8]
E. coliGram-negative0.125 - 8[8]

Part 3: Key Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized in vitro protocols are essential. The following sections detail the methodologies for the core assays used to evaluate the anticancer and antimicrobial activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Compound Treatment: Carefully remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).[9] Incubate the plate for a specified period (typically 48 or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[3] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[9]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium. It is a standardized and widely used technique in microbiology.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate culture, select 3-5 colonies of the test bacterium. Suspend them in sterile saline or broth. Adjust the turbidity of this suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.

  • Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from column 10. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 into fresh broth to achieve the final desired inoculum density. Add 5 µL of this final inoculum to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear). The growth control well should be turbid.

Protocol 3: Mechanistic Assay - DNA Gyrase Inhibition

DNA gyrase is a bacterial topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication. Quinolone antibiotics are well-known inhibitors of this enzyme. An in vitro supercoiling assay can determine if a compound shares this mechanism.

Conceptual Workflow:

  • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (containing ATP, MgCl₂, and other cofactors), relaxed circular plasmid DNA (the substrate), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme. Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for approximately 30-60 minutes, allowing the enzyme to supercoil the plasmid DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent (like SDS).

  • Gel Electrophoresis: Load the samples onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) will migrate at different rates. Supercoiled DNA migrates fastest.

  • Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). An effective inhibitor will prevent the conversion of relaxed DNA to supercoiled DNA, resulting in a band pattern similar to the no-enzyme control.

Part 4: Visualization of Workflows and Pathways

General In Vitro Screening Workflow

The following diagram illustrates a typical workflow for screening a library of newly synthesized compounds to identify promising leads.

G cluster_0 Primary Screening cluster_1 Hit Validation & Dose-Response cluster_2 Mechanism of Action Studies Compound_Library Compound Library (8-Bromoquinoline-2-Carboxylic Acid Derivatives) Single_Dose_Screen Single-Dose Cytotoxicity Assay (e.g., 10 µM on Cancer Cell Lines) Compound_Library->Single_Dose_Screen MIC_Screen Single-Dose Antimicrobial Screen (e.g., against S. aureus, E. coli) Compound_Library->MIC_Screen IC50_Determination IC50 Determination (MTT/SRB Assay) Single_Dose_Screen->IC50_Determination Active 'Hits' MIC_Determination MIC Determination (Broth Microdilution) MIC_Screen->MIC_Determination Active 'Hits' Apoptosis_Assay Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) IC50_Determination->Apoptosis_Assay Potent Compounds Enzyme_Assay Enzyme Inhibition Assays (e.g., DNA Gyrase, Topoisomerase) MIC_Determination->Enzyme_Assay Potent Compounds Lead_Candidate Lead Candidate for In Vivo Studies Enzyme_Assay->Lead_Candidate Apoptosis_Assay->Lead_Candidate

Caption: General workflow for in vitro screening of chemical compounds.

Hypothetical Apoptosis Induction Pathway

This diagram illustrates a simplified pathway by which a brominated quinoline derivative might induce programmed cell death in a cancer cell.

G Compound Brominated Quinoline Derivative Membrane Cell Membrane Penetration Compound->Membrane Target Intracellular Target (e.g., Topoisomerase I) Membrane->Target DNA_Damage DNA Damage Signal Target->DNA_Damage Mitochondria Mitochondrial Stress (Bax/Bcl-2 Regulation) DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway.

Conclusion and Future Directions

The in vitro data for brominated quinoline derivatives strongly support their potential as scaffolds for the development of novel anticancer and antimicrobial agents. The strategic placement of bromine atoms and other functional groups can yield compounds with potent, low-micromolar activity against various cancer cell lines and clinically relevant bacterial strains. The standardized protocols provided herein offer a robust framework for researchers to evaluate new derivatives of the this compound core.

A clear opportunity for future research lies in the systematic synthesis and evaluation of a focused library based on this specific scaffold to build a clear structure-activity relationship (SAR). Promising leads identified through these in vitro assays should be advanced to more complex studies, including mechanism of action elucidation, evaluation against drug-resistant phenotypes, and ultimately, assessment in preclinical in vivo models to determine their therapeutic potential.

References

comparative analysis of the binding affinity of 8-substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Binding Affinity of 8-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic 8-Position

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry, often hailed as a "privileged scaffold."[1][2] Its structural rigidity, synthetic tractability, and ability to form a multitude of non-covalent interactions have led to its incorporation into a vast array of approved drugs with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][3]

Functionalization of the quinoline ring at its various positions is a key strategy for modulating the biological activity of its derivatives.[4] Among these, the 8-position holds unique significance. Substituents at this position are spatially oriented in the "peri" position relative to the heterocyclic nitrogen atom. This proximity allows for profound electronic and steric influences on the molecule's ability to interact with biological targets. Most notably, the introduction of a hydroxyl group at C-8 creates the 8-hydroxyquinoline (8-HQ) motif, a powerful bidentate chelating agent capable of forming stable complexes with a variety of metal ions, a property critical to the mechanism of action for many of its therapeutic effects.[5][6] This guide provides a comparative analysis of how substitutions at the 8-position influence binding affinity, supported by experimental data and methodological insights.

The Rationale for 8-Position Substitution in Modulating Binding Affinity

The decision to modify the 8-position of the quinoline ring is a deliberate choice in drug design, driven by the goal of optimizing interactions with a specific biological target. The primary mechanisms by which 8-substituents modulate binding affinity are:

  • Chelation and Metal Ion Interaction: For many enzymes and proteins, metal ions are crucial cofactors. 8-Hydroxy and 8-aminoquinolines can directly interact with these metal ions within a protein's active site, forming a ternary complex (Enzyme-Metal-Inhibitor). This chelation can anchor the molecule, dramatically increasing its residence time and binding affinity. The nature of other substituents on the quinoline ring can then fine-tune the electronic properties of the chelating group, further modulating this interaction.[5]

  • Hydrogen Bonding: Substituents like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) at the C-8 position can act as potent hydrogen bond donors or acceptors. These directional interactions with key amino acid residues (e.g., Asp, Lys, Ser) in a binding pocket are fundamental for molecular recognition and contribute significantly to the overall binding energy.[7]

  • Steric and Hydrophobic Interactions: The size, shape, and lipophilicity of the C-8 substituent dictate its ability to fit within the target's binding pocket. A bulky substituent may cause steric hindrance, preventing optimal binding. Conversely, a well-matched hydrophobic substituent can engage with non-polar residues in the active site, favorably contributing to binding affinity through the hydrophobic effect.

Methodologies for Determining Binding Affinity

Quantifying the binding affinity between a small molecule and its protein target is essential for establishing structure-activity relationships (SAR).[8] Several robust biophysical and computational techniques are employed for this purpose.

Experimental Biophysical Techniques
  • Surface Plasmon Resonance (SPR): A real-time, label-free technique that measures changes in the refractive index at the surface of a sensor chip as an analyte (the quinoline derivative) flows over an immobilized ligand (the target protein).[9] SPR provides comprehensive kinetic data, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), where a lower K_D signifies higher affinity.[8]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding analysis, ITC directly measures the heat released or absorbed during a binding event.[9] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is invaluable for understanding the driving forces behind the binding interaction.

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) are highly sensitive and suitable for high-throughput screening.[8] They rely on monitoring changes in the fluorescence properties of a labeled molecule upon binding. In a competitive binding assay format, the ability of an unlabeled 8-substituted quinoline to displace a fluorescent probe is used to calculate its inhibitory concentration (IC50) or inhibition constant (K_i).

In Silico Computational Techniques
  • Molecular Docking: This computational method predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein.[10] Docking algorithms use scoring functions to estimate the binding affinity, typically expressed as a binding energy (ΔG) in kcal/mol, where a more negative value suggests a stronger interaction.[11] While docking is a powerful tool for virtual screening and hypothesis generation, its predictions require experimental validation.[12]

Comparative Analysis of Binding Affinity Data

The influence of 8-position substitution is best illustrated by examining quantitative data from studies where a series of analogs are tested against a specific biological target. The following table summarizes data from a study on 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a protein involved in cell proliferation and apoptosis.[7]

Compound ID8-Position SubstituentR-Group (at C-2)TargetBinding Affinity (IC50, µM)Reference
20 -OHStyrylPim-1 Kinase1.8[7]
25 -OH4-HydroxystyrylPim-1 Kinase0.8[7]
26 -OH3,4-DihydroxystyrylPim-1 Kinase0.7[7]
30 -OH3-Hydroxy-4-methoxystyrylPim-1 Kinase0.8[7]
31 -OH4-MethoxystyrylPim-1 Kinase> 50[7]

Analysis of Structure-Activity Relationship (SAR):

From the data in the table, a clear SAR emerges. The unsubstituted styryl derivative 20 shows moderate activity. The introduction of hydroxyl groups on the styryl ring (compounds 25 , 26 , 30 ) leads to a significant increase in binding affinity (lower IC50 values). This suggests that these hydroxyl groups are forming crucial hydrogen bonds within the ATP-binding pocket of Pim-1 kinase. In contrast, replacing the key 4-hydroxyl group with a methoxy group (compound 31 ) results in a complete loss of activity, highlighting the critical role of this specific hydrogen bond donor. The study's authors propose that the 8-hydroxy-quinoline moiety itself is a crucial pharmacophore, likely interacting with key residues like Asp186 and Lys67 in the kinase's hinge region.[7]

Visualizing Key Concepts and Workflows

To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.

Logical Diagram of Structure-Activity Relationships

This diagram illustrates how different substituents at the 8-position of the quinoline scaffold can influence binding affinity based on the interactions they mediate.

SAR_Logic cluster_quinoline 8-Substituted Quinoline Scaffold cluster_interactions Mediated Interactions cluster_outcome Binding Affinity Outcome Scaffold Quinoline Core R8 Substituent at C8 Chelation Metal Chelation (e.g., -OH, -NH2) R8->Chelation if target has metal HBond Hydrogen Bonding (e.g., -OH, -COOH) R8->HBond if pocket has H-bond partners Hydrophobic Hydrophobic/Steric (e.g., -Alkyl, -Aryl) R8->Hydrophobic size/lipophilicity Increased Increased Affinity Chelation->Increased HBond->Increased Hydrophobic->Increased optimal fit Decreased Decreased Affinity Hydrophobic->Decreased steric clash

Caption: Logical flow of how C8 substituents mediate interactions to affect binding.

Experimental Workflow: Molecular Docking

This diagram outlines the typical step-by-step process for conducting a molecular docking study to predict binding affinity.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis P_Prep 1. Prepare Protein (Add Hydrogens, Assign Charges) Grid 3. Define Binding Site (Grid Box Generation) P_Prep->Grid L_Prep 2. Prepare Ligand (Generate 3D Conformation, Assign Charges) Dock 4. Run Docking Algorithm (Sample Poses & Orientations) L_Prep->Dock Grid->Dock provides search space Score 5. Score & Rank Poses (Calculate Binding Energy) Dock->Score Analyze 6. Analyze Top Pose (Visualize Interactions) Score->Analyze select best score

Caption: A typical workflow for predicting binding affinity using molecular docking.

Detailed Experimental Protocol: Competitive Fluorescence Polarization Assay

This protocol describes a self-validating system for determining the binding affinity (K_i) of an 8-substituted quinoline derivative by its ability to displace a known fluorescent ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the inhibition constant (K_i) of a test compound against a target protein.

Materials:

  • Target Protein (e.g., Kinase, Protease)

  • Fluorescent Tracer (a fluorescently-labeled ligand with known K_D for the target)

  • Test Compounds (series of 8-substituted quinolines) dissolved in DMSO

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader capable of measuring polarization

Methodology:

  • Determine Optimal Tracer and Protein Concentrations:

    • Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of the target protein to determine the K_D of the tracer and identify a protein concentration that yields a robust polarization window (typically >100 mP).

  • Prepare Reagents:

    • Prepare a 2X solution of the target protein in assay buffer at the concentration determined in step 1.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer at its K_D concentration.

    • Prepare a serial dilution of the 8-substituted quinoline test compounds in DMSO, and then dilute into assay buffer to create 4X final concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer with DMSO (0% and 100% inhibition controls).

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Initiate the binding reaction by adding 10 µL of the 2X target protein solution to all wells except the "tracer only" control (which receives 10 µL of assay buffer). Final volume will be 20 µL.

  • Incubation and Measurement:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Convert the raw millipolarization (mP) values into a percentage of inhibition relative to the 0% and 100% controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [Tracer]/K_D_Tracer) , where [Tracer] is the concentration of the fluorescent tracer and K_D_Tracer is its dissociation constant.[13]

Conclusion

The 8-position of the quinoline scaffold is a critical locus for chemical modification to modulate binding affinity against a wide range of biological targets. As demonstrated through quantitative data, strategic substitution at this position can leverage a variety of molecular interactions—including metal chelation, hydrogen bonding, and hydrophobic contacts—to significantly enhance potency. A thorough understanding of the target's active site, combined with robust biophysical and computational methods for affinity determination, enables the rational design of 8-substituted quinolines as highly effective therapeutic agents. The structure-activity relationships derived from these comparative analyses are invaluable for guiding future drug discovery efforts.

References

A Comparative Guide to the Catalytic Performance of 8-Bromoquinoline-2-carboxylic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant in the success of catalytic cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of 8-Bromoquinoline-2-carboxylic acid and its alternatives as ligands in pivotal catalytic reactions. By examining experimental data and exploring the underlying mechanistic principles, this document aims to equip researchers with the insights needed to make informed decisions in catalyst system design.

Introduction: The Role of Quinoline-Based Ligands in Catalysis

The quinoline scaffold is a privileged structural motif in coordination chemistry and catalysis. The presence of a nitrogen atom within the aromatic system and the potential for various functional groups make quinoline derivatives versatile ligands for a range of transition metals, most notably palladium and copper. These metals are at the heart of numerous cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Ullmann reactions, which are indispensable tools in modern organic synthesis.

This compound, with its distinct electronic and steric properties conferred by the bromine atom at the 8-position and the carboxylic acid group at the 2-position, presents an intriguing candidate as a ligand. The bidentate coordination of the quinoline nitrogen and the carboxylate oxygen to a metal center can form a stable chelate ring, influencing the reactivity and selectivity of the catalytic cycle. The bromine substituent can further modulate the electronic properties of the quinoline ring system, potentially impacting the catalytic activity.

This guide will benchmark the performance of this compound against established and structurally related ligands in key catalytic transformations.

Benchmarking Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of ligand is paramount in these reactions, as it influences the stability of the catalyst, the rate of oxidative addition and reductive elimination, and the overall substrate scope.

Alternative Ligand: Quinoline-8-carboxylic Acid

A close structural analog, quinoline-8-carboxylic acid, has been successfully employed as a ligand in palladium-catalyzed Heck and Suzuki reactions. A study demonstrated that a palladium complex with quinoline-8-carboxylate, Pd(quinoline-8-carboxylate)₂, serves as a highly efficient, phosphine-free catalyst for the coupling of unactivated aryl bromides.[1]

Table 1: Performance of Pd(quinoline-8-carboxylate)₂ in Heck and Suzuki Reactions [1]

ReactionSubstratesCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Turnover Number (TON)
HeckPhenyl bromide, Styrene0.01DMF130Highup to 10,000
SuzukiAryl bromides, Phenylboronic acid0.01-0.1Ethanol/Water50HighNot specified

The data highlights the exceptional activity of the quinoline-8-carboxylate ligand, achieving high turnover numbers in the Heck reaction of unactivated aryl bromides.[1] The mild reaction conditions for the Suzuki coupling, conducted in an environmentally benign solvent system at a low temperature, further underscore its practical utility.[1]

Prospective Performance of this compound

Benchmarking Performance in Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are a valuable alternative to palladium-catalyzed methods, especially for the formation of carbon-oxygen and carbon-nitrogen bonds. These reactions are often more cost-effective.

Alternative Ligand: N,N-Dimethylglycine

N,N-Dimethylglycine has emerged as a simple, inexpensive, and highly effective ligand for a variety of copper-catalyzed cross-coupling reactions. It has been successfully applied in the Ullmann-type coupling of aryl halides with amides (Goldberg reaction) and alcohols.[2][3][4][5]

Table 2: Performance of N,N-Dimethylglycine in Copper-Catalyzed Coupling Reactions

ReactionSubstratesCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Goldberg ReactionAryl bromides, AmidesCuI / N,N-DimethylglycineDMF90-110Good to Excellent[2][5]
Ullmann Ether SynthesisAryl iodides, Aliphatic alcoholsCuI / N,N-DimethylglycineAlcohol110High[3]
Ullmann Diaryl Ether SynthesisAryl iodides/bromides, PhenolsCuI / N,N-DimethylglycineNot specified90Good to Excellent[4]

The versatility of N,N-dimethylglycine is evident from its successful application across a range of Ullmann-type couplings, accommodating various nucleophiles and aryl halides under relatively mild conditions.[2][3][4][5]

Alternative Ligand: 1,10-Phenanthroline

1,10-Phenanthroline is another widely used N-donor ligand in copper-catalyzed reactions. Its rigid, bidentate nature allows for the formation of stable copper complexes that can facilitate a variety of transformations, including cascade reactions.[6]

Table 3: Application of 1,10-Phenanthroline in Copper-Catalyzed Reactions

Reaction TypeKey FeaturesReference
Cascade ReactionsPromotes the synthesis of sulfur-containing heterocycles.[6]
C-N CouplingUsed in the coupling of imidazoles with aryl halides.[6]
C-O Dehydrogenative CouplingAs a catenane ligand, it supports a highly efficient C(sp³)–O coupling.[7]

The ability of 1,10-phenanthroline to support diverse copper-catalyzed reactions highlights its robustness and versatility as a ligand.[6][7]

Prospective Role of this compound

In the context of copper-catalyzed reactions, this compound could offer advantages due to its potential as a bidentate N,O-ligand. The formation of a stable six-membered chelate ring with a copper ion could lead to a catalytically active species with enhanced stability and reactivity. The electronic influence of the bromine substituent might also play a crucial role in modulating the redox properties of the copper center, which is often a key aspect of the catalytic cycle in Ullmann-type reactions.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for representative cross-coupling reactions using the benchmarked alternative ligands are provided below.

Protocol 1: Palladium-Catalyzed Heck Reaction with a Phosphine-Free Catalyst

This protocol is adapted from a procedure utilizing a palladium catalyst with N,O-bidentate ligands.[1]

dot

Caption: Workflow for a typical Heck cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Pd(quinoline-8-carboxylate)₂ (0.01 mol%)

  • Anhydrous DMF (5 mL)

  • Inert atmosphere (Argon)

Procedure:

  • To a Schlenk tube, add the aryl bromide, styrene, and base.

  • Evacuate and backfill the tube with argon three times.

  • Add the Pd(quinoline-8-carboxylate)₂ catalyst under a positive flow of argon.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 130 °C and stir for the required time (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Ullmann-Type C-N Coupling (Goldberg Reaction)

This protocol is based on the use of N,N-dimethylglycine as a ligand.[2][5]

dot

Caption: General workflow for a copper-catalyzed Goldberg reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amide (1.2 mmol)

  • CuI (10 mol%)

  • N,N-Dimethylglycine (20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Anhydrous DMF (2 mL)

Procedure:

  • In a reaction vial, combine the aryl bromide, amide, CuI, N,N-dimethylglycine, and base.

  • Add anhydrous DMF.

  • Seal the vial and heat the mixture at 90-110 °C with vigorous stirring for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the residue by flash column chromatography to afford the desired N-aryl amide.

Mechanistic Considerations and Causality

The performance of a ligand in a catalytic cycle is intricately linked to its electronic and steric properties, which influence key steps such as oxidative addition, transmetalation, and reductive elimination.

dot

Catalytic_Cycle cluster_legend Legend M0 M(0)L_n MII_OA R-M(II)L_n-X M0->MII_OA Oxidative Addition (R-X) MII_TM R-M(II)L_n-R' MII_OA->MII_TM Transmetalation (R'-M') MII_TM->M0 Reductive Elimination (R-R') M M = Pd or Cu L L = Ligand R_X R-X = Organic Halide R_M R'-M' = Organometallic Reagent

Caption: A generalized catalytic cycle for cross-coupling reactions.

For quinoline-based ligands, the nitrogen atom's basicity and the carboxylate's nucleophilicity determine the strength of coordination to the metal center. In the case of this compound, the electron-withdrawing nature of the bromine atom would decrease the electron density on the quinoline ring, potentially making the nitrogen a weaker donor. This could, in turn, make the metal center more electrophilic and facilitate the oxidative addition step. Conversely, a more electron-deficient metal center might undergo reductive elimination more slowly. The precise impact would depend on the rate-determining step of the specific catalytic cycle.

Conclusion and Future Outlook

This guide has provided a comparative overview of the catalytic performance of this compound and its alternatives. While direct experimental data for the target molecule remains to be extensively reported, the analysis of structurally similar and commonly used ligands provides a strong foundation for predicting its potential.

The high performance of quinoline-8-carboxylate in palladium-catalyzed reactions suggests that this compound is a promising candidate for similar applications.[1] The electronic and steric modifications introduced by the bromine substituent could offer unique advantages in terms of reactivity and selectivity.

In copper-catalyzed reactions, the success of simple amino acids like N,N-dimethylglycine and robust N-donor ligands like 1,10-phenanthroline sets a high benchmark.[2][3][4][5][6] The bidentate N,O-chelation capability of this compound makes it a compelling ligand to explore in this domain as well.

Further experimental investigation into the catalytic activity of this compound is warranted. A systematic study of its performance in a range of cross-coupling reactions, alongside detailed mechanistic studies, will be crucial to fully elucidate its potential and carve out its niche in the catalytic toolbox for organic synthesis.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 8-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 8-Bromoquinoline-2-carboxylic acid. As a halogenated heterocyclic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. Adherence to these protocols is not merely a suggestion but a critical component of responsible scientific practice. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream with confidence and precision.

Hazard Identification and Essential Precautions

Before handling this compound, a thorough risk assessment is mandatory. The primary source for specific hazard information is the manufacturer's Safety Data Sheet (SDS), which must be reviewed before any work begins.

This compound belongs to the class of halogenated organic compounds, which are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[1][2][3] Analogous compounds, such as other bromoquinoline derivatives, are known to cause skin, eye, and respiratory irritation.[4][5] The toxicological properties of many quinoline-based compounds have not been fully investigated, warranting a cautious approach.[6]

Table 1: Hazard Profile and Recommended Protective Measures

Hazard Classification (Based on Analogous Compounds) GHS Hazard Statement Required Personal Protective Equipment (PPE) & Engineering Controls
Skin Irritation H315: Causes skin irritation[4] Gloves: Nitrile or other chemically resistant gloves. Always check the manufacturer's compatibility chart.
Eye Irritation H319: Causes serious eye irritation[4] Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Respiratory Irritation H335: May cause respiratory irritation[4] Engineering Control: Handle solid material and prepare solutions exclusively within a certified chemical fume hood.[2]

| General Handling | N/A | Protective Clothing: Standard laboratory coat. Ensure safety showers and eyewash stations are accessible.[6] |

The Core Disposal Workflow: A Step-by-Step Protocol

Improper disposal, such as discarding down the drain, is strictly prohibited and can lead to severe environmental contamination and regulatory penalties.[4][7][8] The following protocol outlines the compliant pathway for waste generated from this compound.

Step 1: Waste Segregation

The foundational principle of chemical waste management is segregation at the source.[9]

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Causality: this compound contains bromine, classifying it as a halogenated compound.[3] Halogenated wastes require specific, high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins. Mixing this waste with non-halogenated streams contaminates the entire volume, dramatically increasing disposal costs and environmental liability.[2][8] Never mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[10]

Step 2: Container Selection and Management

The integrity of the waste container is critical to prevent leaks and exposure.[7]

  • Action: Select a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solids) with a secure, screw-top lid.[10][11]

  • Causality: The container must not react with or degrade from contact with the chemical waste.[10] The lid must be kept closed at all times, except when actively adding waste, to prevent the release of vapors and to be compliant with EPA regulations.[1][8] Ensure the container is not filled beyond 90% capacity to allow for expansion.[10][11]

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical OSHA and EPA requirement that ensures safe handling and proper disposal.[9][12]

  • Action: Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[1][2] The label must include:

    • The words "Hazardous Waste" .[9][12]

    • The full chemical name(s) of all contents: "Waste this compound." Do not use abbreviations or chemical formulas.[1] If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride").

    • An indication of the associated hazards (e.g., "Toxic," "Irritant").[2]

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents, ensuring the safety of all laboratory personnel.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated area that meets specific regulatory criteria.[10]

  • Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[11][12]

  • Causality: The SAA ensures that hazardous waste is managed safely and remains under the supervision of trained personnel. The waste should be stored in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[11] Weekly inspections of the SAA are often required to check for leaks or container degradation.[7][10]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to your institution's trained professionals.

  • Action: Once the container is full (or before the mandated accumulation time limit is reached), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Causality: EHS professionals are trained and equipped to handle the transport, consolidation, and disposal of hazardous waste in accordance with all federal, state, and local regulations.[13]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Small Spill Containment (Solid Material)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment: Gently sweep up the solid material, avoiding the creation of dust.[4][6] Place the material and any contaminated cleaning supplies (e.g., paper towels) into a sealed bag or container.

  • Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it through the EHS office.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

Disposal Process Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G Figure 1: Disposal Decision Workflow cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_emergency Contingency start Waste Generated: This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat sds->ppe hood Work in Fume Hood ppe->hood segregate Segregate as 'Halogenated Organic Waste' hood->segregate container Select Compatible Container with Screw-Top Lid segregate->container label_waste Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information container->label_waste store Store in Secondary Containment in a Designated SAA label_waste->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup spill Spill or Exposure Occurs store->spill emergency_proc Follow Emergency Procedures: Spill Cleanup / First Aid spill->emergency_proc YES

Caption: Disposal Decision Workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 8-Bromoquinoline-2-carboxylic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a range of therapeutic applications.[1] The safe handling of these materials is paramount to both personal safety and the integrity of your research. Based on the hazard profiles of similar quinoline-based molecules, 8-Bromoquinoline-2-carboxylic acid is anticipated to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, adherence to the following personal protective equipment (PPE) and procedural guidelines is critical.

Hazard Profile: An Evidence-Based Assessment

Although specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) classifications for related compounds provide a strong indication of its potential hazards. Structurally similar compounds are consistently classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3][4][5] Some quinoline derivatives also carry warnings for acute oral toxicity and potential for genetic defects or cancer.[6][7] Given these potential risks, a conservative approach to PPE is warranted.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is your first and most critical line of defense against chemical exposure.[8] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationStandard
Eye and Face Protection Tightly fitting safety goggles or a full-face shield if there is a splash hazard.[6][9][10]EN 166 (EU) or NIOSH-approved (US).[6][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.[6]Tested according to EN 374.[6]
Body Protection A laboratory coat with full-length sleeves is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full protective suit should be worn.[6][7]N/A
Respiratory Protection To be used if engineering controls (e.g., a fume hood) are not available or are insufficient to maintain airborne concentrations below exposure limits. An N95 or higher-rated respirator is recommended for handling the powder.[8]NIOSH (US) or EN 14387 (EU) approved.[6]

Procedural Integrity: A Step-by-Step Approach to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don appropriate PPE b Verify fume hood functionality a->b c Weigh compound in fume hood b->c Proceed to handling d Prepare solution or reaction mixture c->d e Decontaminate work surfaces d->e After experiment completion f Segregate waste e->f g Doff PPE correctly f->g h Dispose of waste in designated containers g->h

A visual workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation :

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including full-length pants and closed-toe shoes.[6]

    • Don your personal protective equipment in the correct order: lab coat, then safety goggles or face shield, and finally, gloves.

    • Ensure that the chemical fume hood is functioning correctly and that the sash is at the appropriate height.

  • Handling :

    • All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[3]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Alert your supervisor and colleagues.

    • Wearing appropriate PPE, including respiratory protection if necessary, contain the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[11]

    • Clean the spill area thoroughly.

Disposal Plan: A Responsible End-of-Life for Your Reagents

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste : All solid waste and solutions containing this compound must be disposed of in a clearly labeled hazardous waste container.[2][12] Do not pour this chemical down the drain.[11]

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated solid hazardous waste container.[13]

  • Empty Containers : Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Emergency Procedures: Be Prepared

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.[14]

Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[11][12] If irritation persists, seek medical attention.[2]

Inhalation : Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[14] Seek immediate medical attention.

Ingestion : Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always consult your institution's specific safety protocols and the most current safety data available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.